molecular formula C6H15N4O5P B7796423 Phospho-L-arginine CAS No. 49720-39-0

Phospho-L-arginine

Cat. No.: B7796423
CAS No.: 49720-39-0
M. Wt: 254.18 g/mol
InChI Key: CCTIOCVIZPCTGO-BYPYZUCNSA-N
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Description

Phospho-L-arginine is a high-energy phosphate derivative of the amino acid L-arginine, playing a critical role in the study of a significant post-translational modification (PTM): arginine phosphorylation . This phosphoamidate modification is gaining recognition as a key regulatory mechanism in bacterial stress response and virulence . Unlike the more stable phosphoesters formed on serine, threonine, or tyrosine, the phosphoarginine modification is a phosphoamidate, which is notably acid-labile, presenting specific challenges for its analysis using mass spectrometry . Researchers utilize this compound to investigate central metabolic pathways and signal transduction in bacteria . Studies in organisms like Staphylococcus aureus and Bacillus subtilis have identified McsB as a key arginine kinase and phosphatases like YwlE and PtpB as its counterparts, shaping the bacterial phosphoarginine proteome . The compound is therefore essential for probing the physiological relevance of this PTM, developing specialized enrichment protocols to overcome its chemical instability, and reliably identifying arginine phosphorylation sites . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTIOCVIZPCTGO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922805
Record name N~5~-(N-Phosphonocarbamimidoyl)ornithine
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Molecular Weight

254.18 g/mol
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CAS No.

1189-11-3, 49720-39-0
Record name Phospho-L-arginine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phospho-L-arginine
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Record name N~5~-(N-Phosphonocarbamimidoyl)ornithine
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Record name N5-[imino(phosphonoamino)methyl]L-ornithine
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Record name L-arginine phosphate
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Foundational & Exploratory

The Pivotal Role of Phospho-L-arginine in Invertebrate Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of invertebrate physiology, particularly within tissues characterized by high and fluctuating energy demands such as muscle, the phospho-L-arginine system stands as a cornerstone of metabolic homeostasis. This technical guide provides a comprehensive examination of the multifaceted role of this compound, functioning as the primary phosphagen in most invertebrates. Analogous to the phosphocreatine system in vertebrates, this compound acts as a crucial temporal and spatial energy buffer, ensuring the rapid regeneration of adenosine triphosphate (ATP) to power muscle contraction and other energy-intensive cellular processes. This document delves into the biochemical mechanisms, quantitative data, experimental methodologies, and the central role of the enzyme arginine kinase in this vital energetic pathway.

The this compound System: A High-Energy Phosphate Reservoir

The fundamental role of this compound in invertebrate muscle is to maintain a stable supply of ATP, the universal energy currency of the cell. During periods of rest or low energy demand, ATP produced through glycolysis and oxidative phosphorylation is utilized by arginine kinase (AK, EC 2.7.3.3) to phosphorylate L-arginine, forming this compound and adenosine diphosphate (ADP).[1] This reaction effectively stores a high-energy phosphate group in a readily available pool.

When energy demand surges, such as during muscle contraction, the increased concentration of ADP drives the reverse reaction, catalyzed by arginine kinase.[2] this compound rapidly donates its phosphate group to ADP, regenerating ATP. This buffering system is critical for maintaining a high ATP/ADP ratio, which is essential for cellular function and to prevent the accumulation of ADP that can inhibit muscle contraction.[3] The reversible nature of this reaction allows for a dynamic and responsive energy supply tailored to the immediate metabolic needs of the muscle tissue.[1]

The Central Catalyst: Arginine Kinase

Arginine kinase is the key enzyme orchestrating the this compound energy-buffering system.[4] It is a member of the phosphagen kinase family and is widely distributed among invertebrates. The enzyme's structure and catalytic mechanism have been extensively studied, revealing a two-domain architecture that undergoes significant conformational changes upon substrate binding to facilitate the phosphoryl transfer.

Quantitative Data on the this compound System

The concentrations of this compound and ATP, along with the kinetic parameters of arginine kinase, vary across different invertebrate species and muscle types, reflecting their diverse metabolic requirements.

Table 1: Concentrations of this compound and ATP in Invertebrate Muscle
Invertebrate SpeciesMuscle TypeThis compound (mmol/kg wet weight)ATP (mmol/kg wet weight)Reference
Procambarus clarkii (Crayfish)Giant Axon~13~2
Nodipecten subnodosus (Scallop)Adductor MuscleVaries with season and storage (e.g., ~5-15)Not specified in source
Various MolluscsVariousGenerally lower ATP and ATP/AMP ratiosGenerally lower ATP
Various InsectsFlight MuscleHigh variationHigh
LobsterAbdominal MuscleHigh variationHigh ATP/AMP ratio
Table 2: Kinetic Parameters of Arginine Kinase from Various Invertebrate Species
Invertebrate SpeciesKm (L-arginine, mM)Km (ATP, mM)kcat (s-1)kcat/Km (L-arginine, M-1s-1)Reference
Loxosceles laeta (Brown recluse spider)0.140.251.1 (μmol/min/mg)-
Caenorhabditis elegans (Nematode)---(3.1 ± 0.6) x 104 to (9 ± 4) x 105
Ctenocephalides felis (Cat flea) - CfAK10.43 ± 0.040.20 ± 0.02190 ± 5-
Ctenocephalides felis (Cat flea) - CfAK21.1 ± 0.10.18 ± 0.02230 ± 10-
General Range for Arthropods---2 - 283 (s-1mM-1)

Experimental Protocols

Quantification of this compound and ATP in Muscle Tissue

Methodology: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the simultaneous quantification of this compound and adenine nucleotides in invertebrate muscle tissue.

  • Tissue Extraction:

    • Rapidly freeze-clamp the dissected muscle tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • Homogenize the powdered tissue in a cold solution of 0.6 M perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Neutralize the supernatant with a solution of potassium carbonate (K2CO3) to precipitate the perchlorate.

    • Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant contains the metabolites of interest.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a buffer system is employed. A common mobile phase consists of a phosphate buffer (e.g., 100 mM KH2PO4) with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, adjusted to a specific pH (e.g., pH 6.5), mixed with a solvent like methanol.

    • Detection: UV detection at 254 nm is suitable for adenine nucleotides. This compound itself does not have a strong chromophore, so its detection can be more challenging. Pre-column derivatization with an agent like o-phthalaldehyde (OPA) can be used for fluorescent detection. Alternatively, mass spectrometry (LC-MS) provides high sensitivity and specificity.

    • Quantification: Create standard curves with known concentrations of this compound and ATP to quantify the amounts in the tissue extracts.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

1H or 31P NMR can also be used for the non-destructive quantification of this compound and other metabolites in tissue extracts or even in vivo.

Arginine Kinase Activity Assay

Methodology: Coupled Spectrophotometric Assay

This is a continuous assay that measures the rate of ADP production in the forward reaction (ATP + L-arginine → this compound + ADP). The ADP produced is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • L-arginine (substrate)

    • ATP (substrate)

    • Magnesium chloride (as Mg-ATP is the true substrate)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • The tissue extract or purified arginine kinase.

  • Principle of the Coupled Reactions:

    • Arginine Kinase: ATP + L-arginine → this compound + ADP

    • Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

    • Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

  • Procedure:

    • Combine all reagents except the arginine kinase in a cuvette and incubate to reach the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH oxidation is directly proportional to the arginine kinase activity.

Signaling Pathways and Logical Relationships

While this compound's primary role is in energy buffering, its precursor, L-arginine, is a key signaling molecule involved in various cellular processes, including the regulation of protein synthesis and cell growth through the mTOR (mechanistic Target of Rapamycin) signaling pathway.

ATP_Buffering_System ATP ATP Arg L-arginine ATP->Arg Phosphate Transfer AK Arginine Kinase ADP ADP ADP->ATP ATP Regeneration P_Arg This compound P_Arg->ADP Phosphate Transfer Arg->P_Arg Energy Storage Experimental_Workflow_AK_Activity cluster_assay Coupled Enzyme Assay tissue Invertebrate Muscle Tissue homogenization Homogenization & Centrifugation tissue->homogenization supernatant Crude Enzyme Extract (Supernatant) homogenization->supernatant assay_mix Prepare Assay Mixture (ATP, Arg, PEP, NADH, PK, LDH) supernatant->assay_mix Add Enzyme spectrophotometer Spectrophotometric Measurement (ΔA340nm/min) assay_mix->spectrophotometer Initiate Reaction calculation Calculate Arginine Kinase Activity spectrophotometer->calculation

References

The Pivotal Role of Phospho-L-arginine in the Biology of Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospho-L-arginine, the primary phosphagen in a vast array of marine invertebrates, serves as a critical temporal and spatial energy buffer, essential for maintaining cellular ATP homeostasis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its role in energy metabolism, cell signaling, and innate immunity in marine invertebrates. We present a compilation of quantitative data on this compound concentrations and the kinetics of its associated enzyme, arginine kinase. Furthermore, this guide details key experimental protocols for the study of this vital biomolecule and its metabolic pathways. Through the use of signaling pathway and workflow diagrams, we illustrate the intricate molecular relationships governed by the this compound/arginine kinase system. This document aims to be a comprehensive resource for researchers and professionals in marine biology, biochemistry, and pharmacology, providing foundational knowledge and practical methodologies to advance the study of this unique energy storage molecule and its potential applications.

Introduction: The this compound Energy Buffer System

In the dynamic and often challenging marine environment, invertebrates have evolved sophisticated mechanisms to manage their energy reserves. Central to this is the this compound (PLA) system, which functions as a high-energy phosphate shuttle, analogous to the phosphocreatine system in vertebrates. PLA is a guanidinium phosphate compound that stores phosphoryl groups, which can be rapidly transferred to ADP to regenerate ATP during periods of high energy demand or metabolic stress. This reversible reaction is catalyzed by the enzyme arginine kinase (AK) (EC 2.7.3.3).

The fundamental role of the PLA/AK system is to maintain a high ATP/ADP ratio, which is crucial for a multitude of cellular processes, including muscle contraction, ion transport, and signal transduction. The wide distribution of arginine kinase across diverse marine invertebrate phyla, including arthropods, mollusks, and echinoderms, underscores its fundamental importance to their physiology and survival.[1] This guide will delve into the multifaceted biological functions of this compound, providing a technical overview for researchers and drug development professionals.

Core Biological Functions of this compound

Energy Metabolism and Muscle Contraction

The most well-documented function of this compound is its role as an energy reservoir in tissues with high and fluctuating energy demands, particularly muscle. During periods of intense muscular activity, such as locomotion or predation, the demand for ATP can outstrip the capacity of oxidative phosphorylation to regenerate it. In these instances, arginine kinase catalyzes the transfer of a phosphoryl group from PLA to ADP, rapidly replenishing ATP levels.[2] This "phosphagen shuttle" ensures a continuous supply of energy for muscle contraction. The reaction is as follows:

This compound + ADP + H⁺ ⇌ L-arginine + ATP

The equilibrium of this reaction is shifted towards ATP formation, ensuring that even a small decrease in the ATP/ADP ratio leads to a rapid mobilization of the phosphate reserves from PLA.

Role in Cell Signaling

While the direct role of this compound as a signaling molecule is not yet fully elucidated, its function in maintaining ATP homeostasis is critical for the energetic support of various signaling pathways.

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cascade that regulates cell growth, proliferation, and protein synthesis in response to nutrient availability.[3] The activation of the TOR pathway is an energy-intensive process that requires a stable supply of ATP. In marine invertebrates such as the abalone (Haliotis discus hannai), L-arginine has been shown to regulate the TOR signaling pathway.[4] While L-arginine is the signaling molecule, the this compound/arginine kinase system plays a crucial supportive role by ensuring a consistent ATP supply for the phosphorylation events central to the TOR cascade.

TOR_Signaling cluster_energy Energy Supply cluster_signaling TOR Signaling Pathway PLA This compound Arg L-arginine PLA->Arg AK Arginine Kinase ATP ATP ADP ADP ATP->ADP TORC1 mTORC1 ATP->TORC1 provides energy for phosphorylation L_Arg_Signal L-arginine (Nutrient Signal) SLC38A9 SLC38A9 L_Arg_Signal->SLC38A9 activates SLC38A9->TORC1 activates S6K S6K TORC1->S6K phosphorylates FourEBP1 4E-BP1 TORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits inhibition of

Energetic support of the TOR signaling pathway by the PLA/AK system.

L-arginine is the sole substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO).[5] NO is a crucial signaling molecule in invertebrates, involved in processes such as neurotransmission, immune defense, and the regulation of larval metamorphosis. The synthesis of NO from L-arginine is an ATP-dependent process. The this compound/arginine kinase system ensures that the cellular energy charge is maintained, thereby supporting the continuous production of NO for these vital physiological functions.

NO_Synthesis cluster_energy Energy Supply cluster_synthesis Nitric Oxide Synthesis PLA This compound Arg_E L-arginine PLA->Arg_E AK Arginine Kinase ATP ATP ADP ADP ATP->ADP NOS Nitric Oxide Synthase (NOS) ATP->NOS provides energy L_Arg_Substrate L-arginine (Substrate) L_Arg_Substrate->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-citrulline NOS->Citrulline Physiological_Responses Physiological Responses (e.g., Metamorphosis, Neurotransmission) NO->Physiological_Responses

The role of the PLA/AK system in providing energy for NO synthesis.
Innate Immunity

The innate immune system of marine invertebrates relies on a range of energy-dependent processes to combat pathogens. These include phagocytosis by hemocytes, the production of reactive oxygen species (ROS), and the synthesis of antimicrobial peptides. These immune responses are energetically costly and require a rapid and substantial increase in ATP turnover. The this compound/arginine kinase system is thought to be a key player in fueling these acute immune responses, ensuring that immune cells have the necessary energy to effectively neutralize and eliminate invading microorganisms. In crustaceans, for example, changes in arginine kinase levels have been observed in response to immune stimulation.

Innate_Immunity cluster_energy Energy Supply for Immune Response PLA This compound AK Arginine Kinase PLA->AK ADP ADP Arg L-arginine ATP ATP AK->Arg AK->ATP Phagocytosis Phagocytosis ATP->Phagocytosis fuels ROS_Production ROS Production ATP->ROS_Production fuels AMP_Synthesis Antimicrobial Peptide (AMP) Synthesis ATP->AMP_Synthesis fuels ADP->AK Pathogen Pathogen (e.g., Bacteria, Virus) Hemocyte Hemocyte (Immune Cell) Pathogen->Hemocyte triggers Hemocyte->Phagocytosis Hemocyte->ROS_Production Hemocyte->AMP_Synthesis Pathogen_Clearance Pathogen Clearance Phagocytosis->Pathogen_Clearance ROS_Production->Pathogen_Clearance AMP_Synthesis->Pathogen_Clearance

Energetic contribution of the PLA/AK system to innate immune responses.

Quantitative Data

A comprehensive understanding of the role of this compound requires quantitative data on its concentration in various tissues and the kinetic properties of arginine kinase. The following tables summarize available data from the literature.

Table 1: this compound Concentrations in Marine Invertebrate Tissues
SpeciesTissueConcentration (µmol/g wet weight)Reference
Procambarus clarkii (Crayfish)Nerve Axoplasm~13,000 nmol/g (~13 µmol/g)
Echinoderms (various)Longitudinal Muscles"Moderate to large amounts"
Echinoderms (various)Rays"Light to moderate amounts"

Note: Quantitative data on this compound concentrations in a wide range of marine invertebrates is limited in the publicly available literature. The values presented are based on available studies and qualitative descriptions.

Table 2: Kinetic Parameters of Arginine Kinase from Marine Invertebrates
SpeciesSubstrateKm (mM)Vmax (U/mg)Reference
Paracentrotus lividus (Sea Urchin)This compound2.08Not Reported
ADP1.25Not Reported
Sepia pharaonis (Cuttlefish)L-arginine0.3657.81
ATP5.1146.78

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Experimental Protocols

The study of the this compound system necessitates reliable and reproducible experimental methods. This section details the methodologies for key experiments.

Extraction of this compound from Marine Invertebrate Tissue

A critical step in the quantification of this compound is the rapid and effective extraction from tissues while preventing its degradation.

Principle: The tissue is flash-frozen to halt metabolic activity and then homogenized in an acidic solution to precipitate proteins and inactivate enzymes, including phosphatases and arginine kinase.

Protocol:

  • Excise the tissue of interest from the marine invertebrate as quickly as possible.

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Weigh the frozen tissue powder and add it to a pre-chilled tube containing 3 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.6 M perchloric acid.

  • Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is obtained.

  • Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound.

  • If using perchloric acid, neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) to precipitate the perchlorate, followed by another centrifugation step to remove the precipitate.

  • The resulting supernatant is ready for quantification of this compound.

Extraction_Workflow Start Start: Excise Tissue Flash_Freeze Flash-freeze in Liquid Nitrogen Start->Flash_Freeze Grind Grind to Powder under Liquid Nitrogen Flash_Freeze->Grind Homogenize Homogenize in Cold Acid (e.g., TCA or Perchloric Acid) Grind->Homogenize Incubate Incubate on Ice (30 min) Homogenize->Incubate Centrifuge1 Centrifuge (10,000 x g, 15 min, 4°C) Incubate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Neutralize Neutralize (if using Perchloric Acid) Collect_Supernatant->Neutralize Centrifuge2 Centrifuge to Remove Precipitate Neutralize->Centrifuge2 Yes Final_Supernatant Final Supernatant for Quantification Neutralize->Final_Supernatant No (TCA used) Centrifuge2->Final_Supernatant

Workflow for the extraction of this compound.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound.

Principle: The extracted sample is injected into an HPLC system. This compound is separated from other metabolites on a chromatographic column and detected by a suitable detector, often UV-Vis or a mass spectrometer. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector or a mass spectrometer.

  • Column: A reverse-phase C18 column is commonly used for the separation of polar compounds like this compound.

  • Mobile Phase: A buffered mobile phase, often containing a phosphate buffer and an organic modifier like methanol or acetonitrile, is used. The pH of the mobile phase is critical for the retention and separation of this compound.

  • Derivatization: As this compound lacks a strong chromophore, pre-column or post-column derivatization with a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) may be necessary for sensitive UV or fluorescence detection.

  • Detection: Detection is typically performed at a wavelength appropriate for the chosen derivatizing agent.

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by interpolating its peak area onto the standard curve.

Arginine Kinase Activity Assay

The activity of arginine kinase can be measured using a coupled-enzyme spectrophotometric assay.

Principle: The production of ADP in the reverse reaction (ATP synthesis from this compound and ADP) is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. The coupling enzymes are pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Reaction Scheme:

  • This compound + ADP --(Arginine Kinase)--> L-arginine + ATP

  • The ATP produced is then used in the forward reaction to regenerate this compound, while the ADP produced from other cellular processes is measured. Alternatively, the forward reaction can be measured by coupling the production of ADP to the following reactions:

    • ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

    • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Protocol:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Substrates for the forward reaction: L-arginine and ATP

    • Coupling enzymes and their substrates: Phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Magnesium chloride (as a cofactor for the kinases).

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding the enzyme extract (the sample containing arginine kinase).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation (the rate of decrease in absorbance) is directly proportional to the arginine kinase activity.

  • The enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

AK_Assay Start Start: Prepare Reaction Mixture Components Reaction Mixture: - Buffer - L-arginine & ATP - PEP, NADH - PK & LDH enzymes - MgCl₂ Start->Components Incubate Incubate at Constant Temperature Components->Incubate Add_Enzyme Initiate Reaction: Add Arginine Kinase Sample Incubate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Activity from Rate of NADH Oxidation Monitor_Absorbance->Calculate_Activity

Workflow for the coupled-enzyme assay of arginine kinase activity.

Therapeutic Potential and Future Directions

The unique biological roles of this compound and arginine kinase in invertebrates present intriguing possibilities for therapeutic development.

Arginine Kinase as a Drug Target

Arginine kinase is absent in vertebrates, making it an attractive target for the development of selective inhibitors. Such inhibitors could potentially be developed as:

  • Anti-parasitic agents: Arginine kinase is essential for the energy metabolism of many invertebrate parasites.

  • Environmentally friendly pesticides: Targeting arginine kinase could lead to the development of pesticides that are specific to invertebrates and have minimal impact on vertebrate species.

Bioactive Properties of this compound

While research into the direct therapeutic applications of this compound is still in its infancy, its role in cellular energetics suggests potential applications in conditions associated with metabolic dysfunction. The broader field of marine natural products is a rich source of novel bioactive compounds, and further investigation into the pharmacological properties of phosphagens like this compound is warranted.

Conclusion

This compound is a cornerstone of energy metabolism in marine invertebrates, enabling them to thrive in diverse and demanding environments. Its role extends beyond a simple energy store, as it provides the essential energetic support for a wide range of physiological processes, including muscle function, cell signaling, and innate immunity. The methodologies and data presented in this guide offer a foundation for further research into this fascinating molecule. A deeper understanding of the this compound/arginine kinase system not only enhances our knowledge of invertebrate physiology but also opens new avenues for the development of novel therapeutics and biotechnological applications. Future research should focus on expanding the quantitative dataset of this compound concentrations across a wider range of species, elucidating its direct role in signaling pathways, and exploring its full therapeutic potential.

References

The Phospho-L-arginine System: An In-Depth Technical Guide to Insect Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of insect physiology, the relentless energy demands of activities such as flight necessitate a sophisticated and rapidly responsive energy buffering system. This role is primarily fulfilled by the phospho-L-arginine (P-Arg) and arginine kinase (AK) system, a phosphagen-based network analogous to the creatine phosphate system in vertebrates. This technical guide provides a comprehensive overview of the P-Arg system in insects, detailing its core biochemical functions, presenting quantitative data on metabolite concentrations and enzyme kinetics, and offering detailed experimental protocols for its study. Furthermore, this guide elucidates the regulatory signaling pathways that govern this critical metabolic system and explores its potential as a target for novel insecticide development.

Introduction: The Energetic Imperative in Insects

Insects exhibit some of the highest mass-specific metabolic rates in the animal kingdom, particularly during energetically demanding activities like flight.[1][2] To sustain such high rates of ATP turnover, insects rely on a temporal energy buffer that can rapidly regenerate ATP from ADP. This function is primarily carried out by the this compound/arginine kinase (P-Arg/AK) system.[3][4] P-Arg serves as a reservoir of high-energy phosphate bonds, readily transferable to ADP to replenish ATP stores, thus maintaining cellular energy homeostasis during periods of intense metabolic activity or stress.[5] The enzyme responsible for catalyzing this reversible reaction is arginine kinase (AK, EC 2.7.3.3). This guide will delve into the technical details of this vital energy buffering system.

The Core of the System: The Arginine Kinase Reaction

The P-Arg system is centered around a single, reversible enzymatic reaction catalyzed by arginine kinase:

L-arginine + ATP ↔ this compound + ADP + H+

During periods of low energy demand and high ATP availability (e.g., at rest), the reaction proceeds to the right, synthesizing P-Arg and storing energy. Conversely, during periods of high energy demand (e.g., during flight), the equilibrium shifts to the left, utilizing P-Arg to rapidly regenerate ATP. This system is crucial for maintaining a high ATP/ADP ratio, which is essential for a multitude of cellular processes.

Quantitative Data

Metabolite Concentrations in Insect Muscle

The concentrations of P-Arg and associated metabolites vary significantly between insect species and their physiological state. The following table summarizes key quantitative data from studies on blowfly and locust flight muscle.

MetaboliteInsect SpeciesConditionConcentration (μmol/g wet weight)Reference
This compound Phormia regina (Blowfly)Rest7.2
5 sec flight4.9
1 min flight3.0
Locusta migratoria (Locust)Rest~15
During flightDecreases significantly
ATP Phormia regina (Blowfly)Rest6.8
5 sec flight5.8
1 min flight5.4
Locusta migratoria (Locust)Rest~7.0
During flightSmall decrease
ADP Phormia regina (Blowfly)Rest0.7
5 sec flight1.3
1 min flight1.5
Locusta migratoria (Locust)During flightIncreases ~5-fold
AMP Phormia regina (Blowfly)Rest0.1
5 sec flight0.5
1 min flight0.7
Locusta migratoria (Locust)During flightIncreases ~27-fold
Inorganic Phosphate (Pi) Phormia regina (Blowfly)Rest5.9
5 sec flight9.8
1 min flight13.0
Locusta migratoria (Locust)During flightIncreases ~3-fold
Kinetic Properties of Insect Arginine Kinases

The kinetic parameters of arginine kinase vary among insect species, reflecting adaptations to their specific physiological demands.

Insect SpeciesSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Reference
Periplaneta americana (American Cockroach)L-arginine0.49Not ReportedNot Reported
MgATP0.14Not ReportedNot Reported
This compound0.94Not ReportedNot Reported
MgADP0.09Not ReportedNot Reported
Cissites cephalotes (Beetle)L-arginineNot ReportedNot ReportedLow
Polybetes pythagoricus (Spider - for comparison)L-arginine1.727.875
Ctenocephalides felis (Cat Flea - CfAK1)L-arginine0.38125Not Reported
MgATP0.19Not ReportedNot Reported
Ctenocephalides felis (Cat Flea - CfAK2)L-arginine0.4398Not Reported
MgATP0.23Not ReportedNot Reported

Experimental Protocols

Metabolite Extraction from Insect Tissue for HPLC/LC-MS Analysis

This protocol is a general guideline for the extraction of polar metabolites, including P-Arg, ATP, ADP, and arginine, from insect flight muscle.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Microcentrifuge tubes

  • Bead beater (optional)

  • Extraction Solvent: 80% Methanol, pre-chilled to -80°C

  • Chloroform, pre-chilled

  • Ultrapure water, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator (SpeedVac)

Procedure:

  • Excise the insect flight muscle as rapidly as possible and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Weigh the frozen tissue.

  • Transfer the frozen tissue to a pre-chilled mortar and pestle and grind to a fine powder under liquid nitrogen. Alternatively, use a bead beater with ceramic beads.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 400 µL of pre-chilled 80% methanol per 50-100 mg of tissue.

  • Homogenize thoroughly using a vortex or bead beater for 30 seconds.

  • Centrifuge at 100 x g at 4°C for 5 minutes. Transfer the supernatant to a new pre-chilled tube.

  • Repeat the extraction (steps 5-7) two more times, pooling the supernatants.

  • To the pooled supernatant, add 200 µL of cold ultrapure water and 800 µL of cold chloroform to achieve a methanol:chloroform:water ratio of 2:2:1.

  • Vortex thoroughly and centrifuge at 16,100 x g at 4°C for 15 minutes to separate the phases.

  • Carefully collect the upper aqueous phase (containing the polar metabolites) and transfer to a new tube.

  • Dry the aqueous phase completely using a vacuum concentrator without heat.

  • Reconstitute the dried metabolites in a suitable volume of ultrapure water or HPLC-grade water for analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the separation and quantification of P-Arg using High-Performance Liquid Chromatography (HPLC) with UV detection. Method optimization will be required based on the specific HPLC system and column used.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Supelcosil LC-18)

Mobile Phase (example):

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 15% Methanol, 45% Acetonitrile, 40% Water

  • A gradient elution will likely be necessary to separate P-Arg from other nucleotides and related compounds.

Procedure:

  • Prepare a standard curve using a known concentration of P-Arg standard.

  • Filter the reconstituted metabolite extracts and standards through a 0.22 µm syringe filter before injection.

  • Inject the samples and standards onto the HPLC system.

  • Monitor the elution profile at a wavelength of 254 nm for adenine nucleotides and potentially a different wavelength for P-Arg if derivatized.

  • Identify the P-Arg peak based on its retention time compared to the standard.

  • Quantify the amount of P-Arg in the samples by comparing the peak area to the standard curve.

Arginine Kinase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the rate of ADP formation in the forward reaction, which is coupled to the oxidation of NADH.

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH, pH 8.6

  • 5 mM Magnesium Acetate

  • 50 mM Potassium Chloride

  • 2.5 mM ATP

  • 0.75 mM Phosphoenolpyruvate (PEP)

  • 0.45 mM NADH

  • Lactate Dehydrogenase (LDH) (9 IU/mL final concentration)

  • Pyruvate Kinase (PK) (4 IU/mL final concentration)

  • 15 mM L-arginine

  • Insect tissue homogenate (enzyme source)

Procedure:

  • Prepare a reaction mixture containing all reagents except L-arginine.

  • Add the insect tissue homogenate to the reaction mixture.

  • Incubate for 5 minutes to allow any endogenous pyruvate to be consumed.

  • Initiate the reaction by adding L-arginine.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

In Vivo Analysis using 31P-NMR Spectroscopy

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to measure the relative concentrations of phosphorus-containing metabolites, including P-Arg, ATP, and inorganic phosphate (Pi), in living insects.

Instrumentation:

  • High-field NMR spectrometer equipped with a phosphorus probe.

  • A custom-built holder to position the insect within the NMR coil.

Procedure (General Overview):

  • Secure the live insect in the holder, ensuring the flight muscles are positioned within the sensitive volume of the NMR coil.

  • Acquire 31P-NMR spectra under resting conditions.

  • Induce flight (e.g., through air puffs or other stimuli) while the insect is in the spectrometer.

  • Acquire spectra continuously during and after the flight period.

  • Process the spectra to identify and quantify the peaks corresponding to P-Arg, the three phosphate groups of ATP (γ, α, and β), and Pi.

  • The chemical shift of the Pi peak can also be used to determine the intracellular pH.

Regulation of the this compound System

The P-Arg/AK system is tightly regulated to meet the fluctuating energy demands of the insect. This regulation occurs at both the gene expression and enzyme activity levels and is influenced by hormonal and neuronal signals.

Hormonal Regulation by Ecdysone

The insect molting hormone, 20-hydroxyecdysone (20E), plays a significant role in regulating arginine kinase expression. In Drosophila melanogaster, a sharp increase in AK activity is observed during the prepupal stage, which is dependent on the presence of 20E. This suggests that developmental transitions requiring significant energy are primed by the hormonal upregulation of the P-Arg system. The signaling pathway involves the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes, including potentially arginine kinase, to modulate their transcription.

Neuromodulatory Control by Octopamine

Octopamine, the invertebrate counterpart to norepinephrine, is a key neuromodulator and neurohormone involved in the "fight-or-flight" response in insects. During flight, octopamine is released and acts on target tissues, including flight muscle, to mobilize energy substrates. Octopamine signaling is mediated by G-protein coupled receptors (GPCRs). In insect muscle, both α- and β-adrenergic-like octopamine receptors have been identified. Activation of these receptors can lead to an increase in intracellular Ca2+ and/or cAMP levels, which in turn can activate downstream kinases and modulate the activity of metabolic enzymes to enhance energy production. While a direct regulatory link to arginine kinase activity is still being elucidated, the overall effect of octopamine is to prepare the muscle for high-energy expenditure, a state where the P-Arg system is critical.

Visualizations

The Arginine Kinase Reaction

ArginineKinaseReaction Figure 1: The reversible Arginine Kinase reaction. ATP ATP AK_rest Arginine Kinase (Rest) ATP->AK_rest L_Arginine L-Arginine L_Arginine->AK_rest P_Arg This compound AK_rest->P_Arg ADP ADP AK_rest->ADP AK_flight Arginine Kinase (Flight) P_Arg->AK_flight ADP->AK_flight AK_flight->ATP AK_flight->L_Arginine

Figure 1: The reversible Arginine Kinase reaction.
Experimental Workflow for Metabolite Quantification

MetaboliteWorkflow Figure 2: Experimental workflow for metabolite quantification. cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Insect Flight Muscle SnapFreeze Snap Freeze (Liquid N2) Tissue->SnapFreeze Homogenize Homogenization (-80°C Methanol) SnapFreeze->Homogenize Extract Phase Separation (Methanol/Chloroform/Water) Homogenize->Extract Dry Dry Extract (Vacuum Concentrator) Extract->Dry Reconstitute Reconstitute Dry->Reconstitute HPLC HPLC / LC-MS Reconstitute->HPLC Quantify Quantification HPLC->Quantify RegulationPathway Figure 3: Regulation of the this compound System. cluster_hormonal Hormonal Regulation cluster_neuronal Neuromodulatory Control Ecdysone 20-Hydroxyecdysone EcR_USP EcR/USP Receptor Complex Ecdysone->EcR_USP EcRE Ecdysone Response Element (DNA) EcR_USP->EcRE AK_Gene Arginine Kinase Gene EcRE->AK_Gene AK_Protein Arginine Kinase (Enzyme) AK_Gene->AK_Protein Transcription & Translation Flight Flight Stimulus Octopamine Octopamine Release Flight->Octopamine OctoR Octopamine Receptor (GPCR) Octopamine->OctoR Signaling Second Messengers (cAMP, Ca2+) OctoR->Signaling Metabolic_Enzymes Metabolic Enzymes Signaling->Metabolic_Enzymes Metabolic_Enzymes->AK_Protein Modulates Activity

References

The Phosphagen System: A High-Energy Phosphate Reservoir Crucial for Cellular Energetics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, History, and Core Mechanisms of Phosphagen Systems for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of cellular bioenergetics, the phosphagen system stands as a critical and immediate source of energy, playing a pivotal role in tissues with high and fluctuating energy demands, such as muscle and brain. This system relies on a class of phosphorylated guanidino compounds, known as phosphagens, which act as a rapidly mobilizable reserve of high-energy phosphate bonds. By transferring a phosphoryl group to adenosine diphosphate (ADP), phosphagens can swiftly regenerate adenosine triphosphate (ATP), the universal energy currency of the cell. This in-depth guide explores the seminal discoveries, key experimental methodologies, and fundamental biochemical pathways that have shaped our understanding of these vital energy-buffering systems.

Discovery and History: Unraveling the "Phosphagen"

The story of phosphagens began in the early 20th century with investigations into the chemical changes occurring in muscle during contraction. The term "phosphagen" itself was first coined by Philip and Grace Eggleton.[1]

The Discovery of Phosphocreatine in Vertebrates

In 1927, two independent research groups made the landmark discovery of a labile phosphorus-containing compound in vertebrate muscle. Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, identified what is now known as phosphocreatine (PCr) or creatine phosphate.[2] Their work demonstrated that this compound breaks down during muscle contraction and is resynthesized during recovery, suggesting its role as an energy reserve.

Creatine itself had been identified much earlier, in 1832, by the French chemist Michel Eugène Chevreul, who isolated it from skeletal muscle.[3] However, its physiological significance remained unclear for nearly a century until the discovery of its phosphorylated form. In the 1960s, the enzyme responsible for the reversible phosphorylation of creatine, creatine kinase (CK) , was characterized, solidifying the understanding of the phosphocreatine system's function in ATP regeneration.[3]

The Discovery of Phosphoarginine in Invertebrates

Shortly after the discovery of phosphocreatine, in 1928, Otto Meyerhof and Karl Lohmann identified a similar high-energy phosphate compound in invertebrate muscle, which they named phosphoarginine (PAr). This discovery revealed that different branches of the animal kingdom had evolved distinct, yet functionally analogous, phosphagen systems. The majority of invertebrates utilize the arginine/phosphoarginine system for energy buffering.

The Expanding Family of Phosphagens: The Work of Van Thoai and Robin

Throughout the 1950s, the research group of Nguyen van Thoai and Yvonne Robin undertook a systematic investigation of phosphagens in various invertebrate species, leading to the discovery of a diverse array of these energy-storing molecules. Their work unveiled several novel phosphagens, including phosphoguanidinoacetate , phosphotaurocyamine , and notably, lombricine phosphate , which they isolated from earthworms. These discoveries highlighted the evolutionary diversity of phosphagen systems and the adaptation of different guanidino compounds to serve as energy reservoirs.

Key Experimental Protocols

The elucidation of phosphagen systems was made possible by the development of novel biochemical techniques for the isolation and quantification of these labile compounds from biological tissues.

Isolation and Estimation of Phosphocreatine (Fiske and Subbarow, 1929)

A foundational method for the study of phosphocreatine was the colorimetric estimation of phosphate developed by Fiske and Subbarow. Their protocol for isolating phosphocreatine involved the following key steps:

  • Tissue Preparation: Freshly dissected muscle tissue was rapidly frozen in liquid air to halt metabolic processes and then pulverized.

  • Extraction: The powdered tissue was extracted with ice-cold trichloroacetic acid to precipitate proteins and extract acid-soluble phosphates.

  • Removal of Inorganic Phosphate: Inorganic phosphate was precipitated by the addition of a calcium chloride solution and calcium hydroxide to adjust the pH.

  • Hydrolysis of Phosphocreatine: The filtrate, containing phosphocreatine, was then treated with acid and heated to hydrolyze the labile phosphate group, liberating inorganic phosphate.

  • Phosphate Determination: The newly liberated inorganic phosphate was quantified using the Fiske-Subbarow colorimetric method, which is based on the reduction of phosphomolybdic acid to form a stable blue-colored complex. The intensity of the blue color, measured with a colorimeter, is directly proportional to the phosphate concentration.

Quantification of Phosphagens in Muscle Tissue (Historical Methods)

Early quantitative analyses of phosphagens in muscle tissue relied on the differential hydrolysis of various phosphate-containing compounds. The general workflow for these analyses was as follows:

experimental_workflow_quantification muscle_tissue Muscle Tissue extraction Acid Extraction (e.g., Trichloroacetic Acid) muscle_tissue->extraction protein_removal Protein Precipitation and Centrifugation extraction->protein_removal extract Acid-Soluble Extract protein_removal->extract inorganic_p Direct Phosphate Determination (Inorganic Phosphate) extract->inorganic_p hydrolysis_labile Mild Acid Hydrolysis (e.g., 1N HCl, 10 min, 100°C) extract->hydrolysis_labile hydrolysis_total Strong Acid Hydrolysis (e.g., H2SO4, heat) extract->hydrolysis_total labile_p Phosphate Determination (Phosphagen-P + Inorganic-P) hydrolysis_labile->labile_p total_p Total Phosphate Determination hydrolysis_total->total_p

Fig 1. General workflow for the differential quantification of phosphorus compounds in early phosphagen research.

By measuring the inorganic phosphate concentration at different stages of hydrolysis, researchers could calculate the amount of phosphate derived from labile phosphagens.

Quantitative Data from Seminal Discoveries

The following tables summarize key quantitative data from the early papers on phosphagen discovery, providing a comparative overview of the concentrations of these important metabolites in different muscle tissues.

Table 1: Phosphocreatine Content in Frog Muscle (Eggleton & Eggleton, 1927)

Muscle StateInorganic P (mg P₂O₅ / 100g muscle)Phosphagen P (mg P₂O₅ / 100g muscle)
Resting20 - 3060 - 70
Fatigued60 - 7010 - 20
Recovery25 - 3555 - 65

Table 2: Phosphoarginine Content in Crustacean Muscle (Meyerhof & Lohmann, 1928)

MuscleTotal Acid-Soluble P (mg P / 100g muscle)Labile P (Phosphoarginine) (mg P / 100g muscle)
Crab Adductor15090
Lobster Tail200120

Core Signaling and Metabolic Pathways

The function of phosphagen systems is intrinsically linked to the cellular pathways of energy production and consumption. The following diagrams, rendered in DOT language, illustrate these key relationships.

Creatine Biosynthesis Pathway

Creatine is synthesized in a two-step process primarily in the kidneys and liver.

creatine_biosynthesis Arginine Arginine AGAT Arginine:Glycine Amidinotransferase (AGAT) (Kidney) Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate Ornithine Ornithine AGAT->Ornithine GAMT Guanidinoacetate Methyltransferase (GAMT) (Liver) Guanidinoacetate->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl Homocysteine (SAH) GAMT->SAH

Fig 2. The biosynthetic pathway of creatine, a two-step enzymatic process occurring primarily in the kidneys and liver.
The Phosphocreatine Shuttle: An Intracellular Energy Circuit

The phosphocreatine system not only buffers ATP levels but also acts as a spatial energy shuttle, transporting high-energy phosphate from the mitochondria, where it is generated, to sites of high energy utilization, such as the myofibrils.

phosphocreatine_shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_myofibril Myofibril ATP_mito ATP mi_CK Mitochondrial Creatine Kinase (mi-CK) ATP_mito->mi_CK ADP_mito ADP ATP_synthase ATP Synthase ADP_mito->ATP_synthase Cr_mito Creatine Cr_mito->mi_CK PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion mi_CK->ADP_mito mi_CK->PCr_mito ATP_synthase->ATP_mito Cr_cyto Creatine PCr_myo Phosphocreatine PCr_cyto->PCr_myo Cr_cyto->Cr_mito ATP_myo ATP Myosin_ATPase Myosin ATPase ATP_myo->Myosin_ATPase ADP_myo ADP MM_CK Myofibrillar Creatine Kinase (MM-CK) ADP_myo->MM_CK PCr_myo->MM_CK Cr_myo Creatine Cr_myo->Cr_cyto Diffusion MM_CK->ATP_myo MM_CK->Cr_myo Myosin_ATPase->ADP_myo

Fig 3. The phosphocreatine shuttle facilitates the transport of high-energy phosphate from mitochondria to myofibrils.
Arginine Kinase Reaction Mechanism

Arginine kinase catalyzes the reversible transfer of a phosphate group from ATP to arginine. The reaction proceeds through a ternary complex involving the enzyme, arginine, and Mg2+-ATP.

arginine_kinase_reaction reactants Arginine ATP enzyme_complex Arginine Kinase- Arginine-ATP Complex reactants->enzyme_complex Binding transition_state Transition State enzyme_complex->transition_state Phosphoryl Transfer products Phosphoarginine ADP transition_state->products Release products->reactants Reverse Reaction

Fig 4. A simplified representation of the arginine kinase reaction mechanism, involving the formation of a ternary complex.

Conclusion

The discovery and characterization of phosphagen systems represent a cornerstone in our understanding of cellular energy metabolism. From the initial identification of phosphocreatine and phosphoarginine to the elucidation of the diverse family of invertebrate phosphagens, this field has continually highlighted the elegant solutions that have evolved to meet the dynamic energy needs of different organisms. The detailed experimental protocols developed by the pioneers in this field laid the groundwork for modern biochemical analysis. For researchers, scientists, and drug development professionals, a deep understanding of these fundamental energy-buffering systems is crucial for exploring novel therapeutic strategies targeting metabolic regulation in health and disease. The ongoing investigation into the intricate roles of phosphagen kinases and the spatial and temporal control of energy flux continues to be a vibrant area of research with significant implications for human physiology and medicine.

References

Arginine Kinase and the Synthesis of Phospho-L-arginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine kinase (AK), a phosphagen kinase predominant in invertebrates, plays a pivotal role in cellular energy homeostasis by catalyzing the reversible transfer of a phosphoryl group from ATP to L-arginine, thereby generating phospho-L-arginine and ADP.[1][2] This process provides a temporal and spatial buffer for ATP, ensuring rapid energy availability in tissues with high and fluctuating energy demands.[3] The absence of arginine kinase in vertebrates makes it an attractive target for the development of novel antiparasitic drugs.[2][4] This technical guide provides an in-depth overview of arginine kinase, its structure, catalytic mechanism, and the enzymatic synthesis of its product, this compound. Detailed experimental protocols, comprehensive quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction to Arginine Kinase

Arginine kinase (EC 2.7.3.3) is a key enzyme in the energy metabolism of a wide range of invertebrates, including insects, crustaceans, mollusks, and protozoan parasites. It belongs to the phosphagen kinase family, which also includes creatine kinase (CK) in vertebrates. AK maintains cellular ATP levels by utilizing this compound as a high-energy phosphate reservoir. During periods of high energy consumption, AK rapidly regenerates ATP from ADP using the phosphoryl group from this compound.

Structure and Function

Arginine kinase is typically a monomeric or dimeric protein with a molecular weight of approximately 40 kDa per subunit. The enzyme consists of two domains: a smaller N-terminal domain and a larger C-terminal domain that harbors the active site. The binding of substrates induces a significant conformational change, often referred to as the "open" to "closed" transition, which is essential for catalysis. This transition brings the substrates into the correct orientation for the phosphoryl transfer to occur.

Catalytic Mechanism

The catalytic mechanism of arginine kinase involves a direct in-line transfer of the γ-phosphate from ATP to the guanidinium group of L-arginine. A critical residue in the active site, glutamic acid (Glu225 in many species), is proposed to act as a general base, abstracting a proton from the guanidinium group of arginine to facilitate its nucleophilic attack on the γ-phosphate of ATP. The transition state is stabilized by a network of interactions with other active site residues.

Quantitative Data

The kinetic properties of arginine kinase can vary between different invertebrate species. The following tables summarize key quantitative data for arginine kinase from several organisms.

Table 1: Michaelis-Menten Constants (Km) for Arginine Kinase Substrates

OrganismL-Arginine (mM)ATP (mM)This compound (mM)ADP (mM)Reference
American Cockroach (Periplaneta americana)0.490.140.940.09
Sea Urchin (Paracentrotus lividus)--2.081.25
Sepia pharaonis0.365.11--
Brown Tick (Rhipicephalus sanguineus)1.7---

Table 2: Catalytic Constants and Optimal Conditions for Arginine Kinase

Organismkcat (s⁻¹)Optimal pH (Forward Reaction)Optimal pH (Reverse Reaction)Optimal Temperature (°C)Reference
American Cockroach (Periplaneta americana)-8.56.5 - 7.5~50 (50% activity retained for 10 min)
Brown Tick (Rhipicephalus sanguineus)75---
Macrobrachium rosenbergii-8.5-30
Crayfish (Procambarus clarkii)--->44 (forms aggregates)

Table 3: Thermodynamic Properties of this compound Hydrolysis

ParameterValueConditionsReference
Standard Gibbs Free Energy (ΔG°')-32 kJ/mol-

Experimental Protocols

Purification of Arginine Kinase (from American Cockroach)

This protocol is adapted from the method described for the purification of arginine kinase from Periplaneta americana.

  • Homogenization: Homogenize whole cockroaches in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for 1 hour at 4°C and then centrifuge to collect the protein precipitate.

  • Dialysis: Resuspend the pellet in a minimal volume of homogenization buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the homogenization buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., Blue Sepharose) equilibrated with the homogenization buffer. Elute the bound arginine kinase with a high concentration of salt or a substrate analog.

  • Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Spectrophotometric Assay of Arginine Kinase Activity

This continuous spectrophotometric method monitors the production of protons during the forward reaction of arginine kinase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Glycine-NaOH buffer, pH 9.0

    • 10 mM L-arginine

    • 5 mM ATP

    • 10 mM MgCl₂

    • 0.2 mM of a suitable pH indicator (e.g., cresol red)

  • Enzyme Addition: Add a known amount of purified arginine kinase to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at the wavelength of maximum absorbance for the basic form of the chosen pH indicator (e.g., 575 nm for cresol red) at a constant temperature.

  • Calculation of Activity: The rate of decrease in absorbance is proportional to the rate of proton production and thus to the enzyme activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of H⁺ per minute under the specified conditions.

Enzymatic Synthesis of this compound

This protocol describes a biocatalytic approach for the synthesis of this compound.

  • Reaction Setup: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 50 mM L-arginine

    • 10 mM ATP

    • 20 mM MgCl₂

    • An ATP regeneration system (e.g., 100 mM phosphoenolpyruvate and pyruvate kinase)

    • Purified arginine kinase

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the consumption of L-arginine or the formation of this compound using techniques such as HPLC or ³¹P-NMR spectroscopy.

  • Purification of this compound:

    • Terminate the reaction by adding a protein precipitant (e.g., perchloric acid or ethanol).

    • Centrifuge to remove the precipitated protein.

    • Neutralize the supernatant.

    • Purify this compound from the supernatant using ion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using ¹H-NMR, ³¹P-NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

While the primary role of arginine kinase is in energy buffering, recent evidence suggests a connection to broader cellular signaling networks, particularly under conditions of oxidative stress.

Arginine_Kinase_Reaction The reversible reaction catalyzed by Arginine Kinase. cluster_reactants Reactants cluster_products Products L_Arginine L-Arginine Arginine_Kinase Arginine Kinase L_Arginine->Arginine_Kinase ATP ATP ATP->Arginine_Kinase Phospho_L_arginine This compound Phospho_L_arginine->Arginine_Kinase ADP ADP ADP->Arginine_Kinase Arginine_Kinase->L_Arginine Arginine_Kinase->ATP Arginine_Kinase->Phospho_L_arginine Arginine_Kinase->ADP

Caption: Reversible phosphorylation of L-arginine by Arginine Kinase.

Experimental_Workflow_AK_Activity cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Purification Enzyme Purification Centrifugation1->Purification Enzyme_Addition Add Purified Arginine Kinase Purification->Enzyme_Addition Reaction_Setup Prepare Reaction Mixture (Buffer, Substrates, Indicator) Reaction_Setup->Enzyme_Addition Measurement Spectrophotometric Measurement (Absorbance Change) Enzyme_Addition->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation

Caption: Experimental workflow for Arginine Kinase activity assay.

AMPK_AK_Pathway cluster_transcriptional Transcriptional Regulation cluster_post_translational Post-Translational Regulation Oxidative_Stress Oxidative Stress AMPK AMPK Activation Oxidative_Stress->AMPK FOXO FOXO Phosphorylation AMPK->FOXO AK_Phosphorylation Direct AK Phosphorylation AMPK->AK_Phosphorylation AK_Expression Increased Arginine Kinase Expression FOXO->AK_Expression Energy_Homeostasis Restoration of Energy Homeostasis AK_Expression->Energy_Homeostasis ATP_Production Enhanced ATP Production AK_Phosphorylation->ATP_Production ATP_Production->Energy_Homeostasis

Caption: AMPK signaling pathway regulating Arginine Kinase under oxidative stress.

Relevance in Drug Development

The absence of arginine kinase in vertebrates, coupled with its essential role in the energy metabolism of many invertebrate parasites, makes it a promising target for the development of selective antiparasitic drugs. Inhibitors of arginine kinase could disrupt the energy supply of these organisms, leading to their demise without affecting the host. Several studies have explored the identification and characterization of arginine kinase inhibitors, including substrate analogs and other small molecules. For instance, arginine analogs like canavanine and homoarginine have been shown to inhibit the growth of Trypanosoma cruzi by targeting its arginine kinase. The development of potent and specific inhibitors of arginine kinase holds significant potential for the treatment of diseases caused by these parasites.

Conclusion

Arginine kinase is a fundamentally important enzyme for the survival and propagation of a vast array of invertebrate species. Its central role in cellular bioenergetics, coupled with its absence in vertebrates, underscores its potential as a valuable target for therapeutic intervention. This technical guide has provided a comprehensive overview of the core aspects of arginine kinase and the synthesis of this compound, with the aim of facilitating further research and development in this field. The detailed protocols, consolidated quantitative data, and pathway diagrams presented herein are intended to serve as a practical resource for scientists working towards a deeper understanding of this crucial enzyme and its applications.

References

The Role of Phospho-L-arginine in Anaerobic ATP Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Under anaerobic conditions, cellular energy demand rapidly outstrips the capacity of oxidative phosphorylation to produce ATP. In many invertebrates, the phospho-L-arginine (PLA)/arginine kinase (AK) system serves as a critical temporal energy buffer, ensuring a continuous supply of ATP for vital cellular functions. This technical guide provides an in-depth analysis of the role of PLA in anaerobic ATP regeneration. It covers the core biochemistry, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for studying this pathway, and a discussion of the regulatory mechanisms that govern its activity in response to oxygen deprivation. This document is intended to be a comprehensive resource for researchers investigating invertebrate energy metabolism and for professionals in drug development targeting metabolic pathways in invertebrates.

Introduction

Cellular homeostasis is intrinsically linked to a stable supply of adenosine triphosphate (ATP), the primary energy currency of the cell. In aerobic organisms, the majority of ATP is generated through oxidative phosphorylation. However, during periods of oxygen limitation (hypoxia or anoxia), cells must rely on anaerobic pathways to maintain their energy status. While glycolysis provides a rapid, albeit low-yield, source of ATP, many organisms have evolved specialized high-energy phosphate storage compounds, known as phosphagens, to buffer ATP levels during sudden increases in energy demand or disruptions in aerobic metabolism.

In vertebrates, the dominant phosphagen is phosphocreatine, which is utilized by creatine kinase to regenerate ATP from ADP. In a wide range of invertebrates, including arthropods, mollusks, and cnidarians, this role is fulfilled by this compound (PLA) and the enzyme arginine kinase (AK; EC 2.7.3.3).[1] The reversible reaction catalyzed by arginine kinase is central to maintaining energy homeostasis in these organisms.[1][2]

This guide will delve into the technical aspects of the PLA/AK system, providing a foundational understanding for researchers and drug development professionals.

The Arginine Kinase Reaction: The Core of the System

The fundamental role of this compound in ATP regeneration is encapsulated in the reversible reaction catalyzed by arginine kinase:

L-arginine + ATP ⇌ this compound + ADP + H+

Under conditions of high energy availability (e.g., aerobic respiration), the reaction proceeds to the right, synthesizing a reservoir of high-energy this compound. When ATP levels decline during anaerobic conditions, the equilibrium shifts to the left, and the stored phosphoryl group from PLA is rapidly transferred to ADP to regenerate ATP.[2]

Thermodynamics of the Reaction

The thermodynamics of the arginine kinase reaction favor ATP regeneration under conditions of falling ATP and rising ADP concentrations. The standard apparent Gibbs free energy (ΔG°') for the forward reaction (ATP formation) is approximately -8.89 kJ mol-1, indicating a spontaneous reaction in the direction of ATP synthesis.[3] This negative free energy change is primarily driven by the enthalpy of the reaction (ΔH°' = -8.19 kJ mol-1).

Quantitative Data

A thorough understanding of the PLA/AK system necessitates quantitative data on enzyme kinetics and the intracellular concentrations of the key metabolites.

Arginine Kinase Kinetics

The kinetic parameters of arginine kinase, particularly the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. These parameters can vary between species.

SpeciesSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Rhipicephalus sanguineus (Tick)L-arginine1.727.87544.1
Loxosceles laeta (Brown recluse spider)L-arginine0.14-93664.3
Loxosceles laeta (Brown recluse spider)ATP----
Ctenocephalides felis (Cat flea) - CfAK1L-arginine----
Ctenocephalides felis (Cat flea) - CfAK2L-arginine----
Orconectes virilis (Crayfish) - AerobicL-arginine----
Orconectes virilis (Crayfish) - AnoxicL-arginineIncreased by 59%---

Note: A comprehensive comparative table is challenging to construct due to variations in experimental conditions and reporting standards across studies. The table above provides a selection of available data.

Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and adenine nucleotides are critical determinants of the energetic state of the cell and the direction of the arginine kinase reaction. Under anaerobic conditions, a decrease in PLA and ATP, and an increase in ADP and AMP are expected.

Organism/TissueConditionThis compound (mmol/kg wet weight)ATP (mmol/kg wet weight)ADP (mmol/kg wet weight)AMP (mmol/kg wet weight)Reference
Procambarus clarkii (Crayfish) nerve axoplasmResting~13~2--
Various Invertebrate MusclesRestingVariableVariableVariableVariable
Gecarcoidea natalis (Red crab) leg musclePost-exerciseGreatly reducedReduced--

Note: There is a notable lack of comprehensive studies directly comparing the concentrations of these metabolites under normoxic and anoxic conditions across a range of invertebrate species. The data presented here are from resting or post-exercise states and highlight the need for further research in this area.

Experimental Protocols

Investigating the role of this compound in anaerobic ATP regeneration requires a suite of robust experimental protocols.

Measurement of Arginine Kinase Activity

A common method for determining AK activity is a coupled enzyme assay that spectrophotometrically measures the rate of ADP production.

Principle: The ADP produced by the arginine kinase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8

  • L-arginine solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Sample containing Arginine Kinase

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine, ATP, PEP, and NADH.

  • Add PK and LDH to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the sample containing arginine kinase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH consumption, which is proportional to the arginine kinase activity.

Quantification of this compound and Adenine Nucleotides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these metabolites from tissue extracts.

Principle: Tissue extracts are prepared, typically using perchloric acid to precipitate proteins and extract the small molecules. The neutralized extract is then injected onto an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis or fluorescence).

General Protocol:

  • Tissue Extraction:

    • Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in cold perchloric acid (e.g., 0.6 M).

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant with a base (e.g., potassium carbonate).

    • Centrifuge to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC system.

    • Separate the metabolites using an appropriate mobile phase gradient.

    • Detect the compounds based on their absorbance at a specific wavelength (e.g., 254 nm for adenine nucleotides).

    • Quantify the metabolites by comparing their peak areas to those of known standards.

Regulation of the this compound System Under Anaerobic Conditions

The activity of the PLA/AK system is tightly regulated to meet the energetic demands of the cell, particularly during the transition to anaerobiosis.

Allosteric Regulation

The primary mode of regulation is through the availability of its substrates. During anaerobic stress, the accumulation of ADP and the depletion of ATP drive the arginine kinase reaction towards ATP synthesis.

Post-Translational Modification

Recent evidence suggests that arginine kinase can be regulated by reversible phosphorylation. In the crayfish Orconectes virilis, anoxia induces the phosphorylation of arginine kinase in the tail muscle. This phosphorylation leads to a significant increase in the Km for L-arginine, which is proposed to suppress the synthesis of this compound and favor its breakdown to regenerate ATP under anoxic conditions.

Gene Expression

Exposure to hypoxia and other environmental stressors can lead to the upregulation of arginine kinase gene expression in some invertebrates. For instance, in the shrimp Marsupenaeus japonicus, the AK enzyme was found to be upregulated under hypoxic conditions. This suggests a long-term adaptive response to environments with fluctuating oxygen levels.

Visualizations

Signaling Pathway: The Arginine Kinase Reaction

ArginineKinaseReaction cluster_fwd Energy Storage (Aerobic) cluster_rev ATP Regeneration (Anaerobic) ATP ATP AK_fwd Arginine Kinase (Forward Reaction) ATP->AK_fwd L_Arg L-Arginine L_Arg->AK_fwd PLA This compound AK_fwd->PLA ADP ADP AK_fwd->ADP PLA_rev This compound AK_rev Arginine Kinase (Reverse Reaction) PLA_rev->AK_rev ADP_rev ADP ADP_rev->AK_rev ATP_rev ATP AK_rev->ATP_rev L_Arg_rev L-Arginine AK_rev->L_Arg_rev

Caption: The reversible reaction catalyzed by Arginine Kinase.

Experimental Workflow: Studying the PLA/AK System's Response to Anaerobia

ExperimentalWorkflow cluster_setup Experimental Setup cluster_sampling Tissue Sampling cluster_analysis Biochemical Analysis cluster_data Data Interpretation Animal_Model Invertebrate Model Organism Normoxia Normoxic Control Group Animal_Model->Normoxia Anoxia Anoxic Experimental Group Animal_Model->Anoxia Tissue_Harvest Rapid Tissue Harvest (e.g., muscle) Normoxia->Tissue_Harvest Anoxia->Tissue_Harvest Snap_Freeze Snap Freeze in Liquid N2 Tissue_Harvest->Snap_Freeze Extraction Perchloric Acid Extraction Snap_Freeze->Extraction Gene_Expression Gene Expression Analysis (qRT-PCR for AK) Snap_Freeze->Gene_Expression PTM_Analysis Post-Translational Modification (e.g., Western Blot for Phosphorylation) Snap_Freeze->PTM_Analysis HPLC HPLC Analysis (PLA, ATP, ADP, AMP) Extraction->HPLC AK_Assay Arginine Kinase Activity Assay Extraction->AK_Assay Data_Analysis Quantitative Data Analysis HPLC->Data_Analysis AK_Assay->Data_Analysis Gene_Expression->Data_Analysis PTM_Analysis->Data_Analysis Conclusion Conclusion on Anaerobic Response Data_Analysis->Conclusion

Caption: A generalized workflow for investigating the PLA/AK system.

Logical Relationship: Regulation of Arginine Kinase under Anoxia

AK_Regulation Anoxia Anoxia Signaling_Cascade Upstream Signaling Cascade (Hypoxia-induced) Anoxia->Signaling_Cascade AK_Gene Arginine Kinase Gene Signaling_Cascade->AK_Gene Upregulation Phosphorylation Phosphorylation Signaling_Cascade->Phosphorylation AK_Protein Arginine Kinase Protein AK_Protein->Phosphorylation AK_p Phosphorylated Arginine Kinase Phosphorylation->AK_p Km_Increase Increased Km for L-arginine AK_p->Km_Increase PLA_Synthesis Decreased PLA Synthesis Km_Increase->PLA_Synthesis ATP_Regen Favored ATP Regeneration Km_Increase->ATP_Regen

Caption: Regulation of Arginine Kinase activity under anoxic conditions.

Conclusion and Future Directions

The this compound/arginine kinase system is a cornerstone of anaerobic energy metabolism in a vast array of invertebrates. Its ability to rapidly regenerate ATP is crucial for survival in environments with fluctuating oxygen availability. This guide has provided a technical overview of this system, including quantitative data, experimental methodologies, and regulatory mechanisms.

Despite our current understanding, several areas warrant further investigation. A more comprehensive and standardized collection of quantitative data on metabolite concentrations under normoxic versus anoxic conditions across a wider range of invertebrate species is critically needed. Elucidating the detailed upstream signaling pathways that lead to the post-translational modification and altered gene expression of arginine kinase in response to hypoxia will provide a more complete picture of its regulation. For drug development professionals, a deeper understanding of the structural and kinetic differences between invertebrate arginine kinases and vertebrate creatine kinases could pave the way for the development of highly specific inhibitors with applications in pest control and the treatment of parasitic diseases. Continued research into this fundamental aspect of invertebrate physiology will undoubtedly yield valuable insights into metabolic adaptation and may present novel opportunities for targeted interventions.

References

The Physiological Significance of High Phospho-L-arginine Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospho-L-arginine (PLA), a high-energy phosphagen primarily found in invertebrates, plays a critical role in cellular bioenergetics. This technical guide provides an in-depth exploration of the physiological significance of high PLA concentrations, detailing its function as a temporal ATP buffer, its involvement in intracellular energy transport, and its regulation by arginine kinase. The guide summarizes key quantitative data on PLA concentrations and arginine kinase kinetics, offers detailed experimental protocols for their analysis, and visualizes the intricate signaling pathways associated with L-arginine metabolism. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating invertebrate physiology, energy metabolism, and potential therapeutic targets.

Introduction

Cellular energy homeostasis is fundamental to all life. In organisms with high and fluctuating energy demands, such as invertebrates with powerful muscle contractions for locomotion or rapid physiological responses to environmental stress, the maintenance of a stable ATP supply is paramount. This compound, analogous to phosphocreatine in vertebrates, functions as a crucial reservoir of high-energy phosphate bonds.[1] The enzyme arginine kinase (AK) catalyzes the reversible transfer of a phosphate group from ATP to L-arginine, forming PLA and ADP.[1] This reaction allows for the rapid regeneration of ATP during periods of intense metabolic activity, thereby buffering the cellular energy state. High concentrations of PLA are a hallmark of tissues with significant energy turnover, such as muscle and nervous tissue.[2] Understanding the physiological significance of these high PLA concentrations is essential for elucidating the metabolic adaptations of invertebrates and for identifying potential targets for novel drugs and pesticides.

The Role of this compound in Cellular Bioenergetics

The primary physiological role of high this compound concentrations is to act as a temporal and spatial buffer for ATP. This is achieved through the reversible reaction catalyzed by arginine kinase:

L-arginine + ATP ↔ this compound + ADP + H+

Temporal ATP Buffering

During sudden bursts of high energy demand, such as muscle contraction during escape responses or flight, the rate of ATP hydrolysis can exceed the rate of ATP synthesis through oxidative phosphorylation and glycolysis.[3] In these situations, high intracellular concentrations of PLA provide an immediate source of high-energy phosphate groups to regenerate ATP from ADP, maintaining cellular function until slower, more sustainable ATP production pathways can be upregulated.[1] For instance, in the abdominal muscle of the shrimp Crangon crangon, the concentration of phosphoarginine is significantly higher at rest than after exhaustive work, demonstrating its role as a readily available energy reserve.

Intracellular Energy Transport

In large, polarized cells with spatially separated sites of ATP production (mitochondria) and ATP consumption (e.g., myofibrils, ion pumps), the diffusion of ATP can be limiting. The this compound/arginine kinase system can act as an energy shuttle. PLA, being a smaller molecule than ATP, can diffuse more readily from the mitochondria to sites of high energy demand. There, arginine kinase catalyzes the transfer of the phosphate group from PLA to ADP, regenerating ATP in situ. This spatial buffering ensures that ATP levels are maintained at critical locations within the cell.

Quantitative Data

The concentration of this compound and the kinetic properties of arginine kinase vary across different species and tissues, reflecting their diverse metabolic demands.

This compound Concentrations in Invertebrate Tissues
OrganismTissueConditionThis compound Concentration (mM)Reference
Crangon crangon (Shrimp)Abdominal muscleRest38
Crangon crangon (Shrimp)Abdominal muscleAfter exhaustive work~20
Procambarus clarkii (Crayfish)Giant nerve fiber axoplasmResting~13
Kinetic Parameters of Arginine Kinase
OrganismSubstrateKm (mM)Vmax (μmol/min/mg protein)Reference
Trypanosoma brucei (TbAK1-nHis)L-arginine1.38 ± 0.26144 ± 14
Trypanosoma brucei (TbAK1-nHis)ATP0.67 ± 0.35144 ± 14
Orconectes virilis (Crayfish)L-arginine (aerobic)--
Orconectes virilis (Crayfish)L-arginine (anoxic)Increased by 59%-
Paramecium tetraurelia (AK3)L-arginine (ES complex)0.61241.7
Paramecium tetraurelia (AK3)L-arginine (SES complex)0.34 (Ki)30.4
Rat Liver (for comparison - Arginase)L-arginine1.5871.3 (μmol/min/g of liver)

Signaling Pathways

The metabolism of L-arginine, the precursor to this compound, is intricately linked to major signaling pathways that regulate cell growth, proliferation, and function.

L-arginine and the mTOR Signaling Pathway

L-arginine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. Arginine supplementation has been shown to increase the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), in various cell types. This activation promotes protein synthesis and cell growth.

mTOR_Signaling Arginine L-arginine mTORC1 mTORC1 Arginine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivates) Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits

L-arginine activation of the mTOR signaling pathway.
L-arginine and the Nitric Oxide (NO) Signaling Pathway

L-arginine is the sole substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. The synthesis of NO from L-arginine is a key pathway that links amino acid metabolism to cardiovascular and nervous system function.

NO_Signaling L_Arginine L-arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response leads to Extraction_Workflow Tissue Invertebrate Tissue Freeze Freeze in Liquid N2 Tissue->Freeze Homogenize Homogenize in 6% PCA Freeze->Homogenize Centrifuge1 Centrifuge (15,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Neutralize Neutralize with KHCO3 Supernatant1->Neutralize Centrifuge2 Centrifuge (10,000 x g) Neutralize->Centrifuge2 Supernatant2 Collect Supernatant (Phosphagen Extract) Centrifuge2->Supernatant2 Analyze Analyze (HPLC, 31P NMR) Supernatant2->Analyze

References

Methodological & Application

Measuring Phospho-L-arginine in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative measurement of phospho-L-arginine in tissue samples. Given the limited commercial availability of dedicated assays for this compound, this guide focuses on a validated enzymatic method and provides a framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Introduction

This compound is a high-energy phosphagen compound found in many invertebrates, where it serves a similar role to phosphocreatine in vertebrates in maintaining ATP levels. The study of this compound is crucial for understanding energy metabolism in these organisms. This document outlines methodologies for its quantification in tissue samples.

Methodologies for this compound Quantification

Two primary approaches for the quantification of this compound are detailed below: an enzymatic assay and a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Enzymatic Assay for this compound

This method relies on the enzymatic conversion of this compound and ADP to L-arginine and ATP by arginine kinase. The newly formed ATP is then quantified using the luciferin-luciferase bioluminescence assay. This highly sensitive method is suitable for subpicomole quantities of this compound.[1]

Principle of the Enzymatic Assay

The enzymatic assay for this compound is a coupled-enzyme reaction.

cluster_reaction1 Arginine Kinase Reaction cluster_reaction2 Luciferin-Luciferase Reaction This compound This compound Arginine_Kinase Arginine_Kinase This compound->Arginine_Kinase ADP ADP ADP->Arginine_Kinase L-arginine L-arginine Arginine_Kinase->L-arginine ATP_generated ATP Arginine_Kinase->ATP_generated Luciferase Luciferase ATP_generated->Luciferase Luciferin_O2 Luciferin + O2 Luciferin_O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin Light Light Luciferase->Light Tissue_Sample Tissue Sample Homogenization Homogenize in TCA Tissue_Sample->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection TCA_Extraction Extract TCA with Ether Supernatant_Collection->TCA_Extraction Tissue_Extract Tissue Extract TCA_Extraction->Tissue_Extract Enzymatic_Reaction Incubate with Arginine Kinase and ADP Tissue_Extract->Enzymatic_Reaction ATP_Quantification Add Luciferin-Luciferase and Measure Luminescence Enzymatic_Reaction->ATP_Quantification Data_Analysis Calculate this compound Concentration ATP_Quantification->Data_Analysis Tissue_Sample Tissue Sample Extraction Extract with Methanol/Water Tissue_Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation HILIC Separation Cleanup->LC_Separation MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantify using Standard Curve MS_Detection->Quantification

References

Protocol for Arginine Kinase Activity Assay: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Arginine kinase (AK) is a pivotal enzyme in cellular energy metabolism, particularly in invertebrates. It catalyzes the reversible transfer of a phosphate group from ATP to arginine, forming phosphoarginine and ADP.[1][2] This reaction serves as a temporal and spatial buffer for ATP levels, ensuring a ready supply of high-energy phosphate for cellular processes, especially in tissues with high and fluctuating energy demands like muscle and nerve.[3] The study of arginine kinase activity is crucial for understanding invertebrate physiology, parasitology, and even allergy research, as AK has been identified as a significant allergen in various invertebrates.[1]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine arginine kinase activity. The described method is a coupled-enzyme assay, which offers high sensitivity and real-time monitoring of the enzymatic reaction. This assay links the production of ADP by arginine kinase to the oxidation of NADH, which can be conveniently measured as a decrease in absorbance at 340 nm.[4]

The provided protocol is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, inhibitor screening, and physiological studies involving arginine kinase.

Data Presentation

The kinetic parameters of an enzyme are essential for characterizing its catalytic efficiency and substrate affinity. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of reported kinetic parameters for arginine kinase from different organisms.

OrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Paramecium tetraurelia (AK3)Arginine0.61241.7 µmol Pi/min/mg-
Rat LiverArginine1.58--
Methanosarcina thermophila (Acetate Kinase with Arginine residues)Acetate---

Note: The table presents a compilation of data from different studies. Experimental conditions may vary, affecting the absolute values of the kinetic parameters. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Principle of the Coupled-Enzyme Assay

The activity of arginine kinase is determined by measuring the rate of ADP production in the forward reaction:

L-Arginine + ATP <--Arginine Kinase--> Phosphoarginine + ADP

The produced ADP is then utilized in a series of coupled enzymatic reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH):

  • Phosphoenolpyruvate (PEP) + ADP <--Pyruvate Kinase--> Pyruvate + ATP

  • Pyruvate + NADH + H⁺ <--Lactate Dehydrogenase--> Lactate + NAD⁺

The oxidation of NADH to NAD⁺ leads to a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the rate of ADP production by arginine kinase, and thus, is a measure of arginine kinase activity.

Materials and Reagents
  • Arginine Kinase (enzyme sample)

  • L-Arginine

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Phosphoenolpyruvate (PEP), monopotassium salt

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK) from rabbit muscle

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • HEPES buffer

  • Deionized water

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Preparation of Reagents
  • HEPES Buffer (50 mM, pH 7.5): Dissolve the appropriate amount of HEPES in deionized water, adjust the pH to 7.5 with NaOH or HCl, and bring to the final volume.

  • L-Arginine Stock Solution (100 mM): Dissolve L-Arginine in HEPES buffer.

  • ATP Stock Solution (50 mM): Dissolve ATP in HEPES buffer and adjust the pH to ~7.0 with NaOH.

  • PEP Stock Solution (50 mM): Dissolve PEP in HEPES buffer.

  • NADH Stock Solution (10 mM): Dissolve NADH in HEPES buffer. Store protected from light.

  • MgCl₂ Stock Solution (1 M): Dissolve MgCl₂ in deionized water.

  • KCl Stock Solution (2 M): Dissolve KCl in deionized water.

  • Pyruvate Kinase (PK) Stock Solution (e.g., 1000 units/mL): Prepare according to the manufacturer's instructions.

  • Lactate Dehydrogenase (LDH) Stock Solution (e.g., 1000 units/mL): Prepare according to the manufacturer's instructions.

Store all stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Assay Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the following components (for a final volume of 1 mL in the cuvette). The volumes can be scaled as needed.

ReagentStock ConcentrationVolume (µL) for 1 mLFinal Concentration
HEPES Buffer (pH 7.5)50 mMto 100050 mM
L-Arginine100 mM505 mM
ATP50 mM402 mM
PEP50 mM201 mM
NADH10 mM200.2 mM
MgCl₂1 M1010 mM
KCl2 M50100 mM
Pyruvate Kinase (PK)e.g., 1000 U/mL55 units/mL
Lactate Dehydrogenase (LDH)e.g., 1000 U/mL1010 units/mL
  • Equilibration: Transfer the reaction mixture to a cuvette and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the Reaction: Add a small volume (e.g., 10-50 µL) of the arginine kinase enzyme sample to the cuvette. The amount of enzyme should be adjusted to give a linear rate of absorbance change for at least 3-5 minutes. Mix gently by inverting the cuvette.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate the arginine kinase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm)) where ε is the molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

    • The specific activity can be calculated by dividing the activity by the protein concentration of the enzyme sample (mg/mL).

Controls
  • Blank (No Arginine Kinase): Perform a control reaction without the addition of the arginine kinase sample to measure any non-specific NADH oxidation.

  • No Arginine Control: Perform a control reaction without L-arginine to ensure that the observed activity is dependent on the arginine kinase substrate.

Mandatory Visualization

Arginine Kinase Signaling Pathway

The primary role of arginine kinase is to maintain cellular energy homeostasis by buffering ATP levels. It is a key component of the phosphagen kinase system in invertebrates.

ArginineKinasePathway cluster_forward ATP Buffering (Forward Reaction) cluster_reverse ATP Regeneration (Reverse Reaction) ATP ATP AK Arginine Kinase ATP->AK Substrate ADP ADP EnergyProduction ATP Regeneration ADP->EnergyProduction Arginine L-Arginine Arginine->AK Substrate Phosphoarginine Phosphoarginine Phosphoarginine->EnergyProduction AK->ADP Product AK->Phosphoarginine Product EnergyDemand High Energy Demand (e.g., muscle contraction) EnergyDemand->ADP EnergyDemand->Phosphoarginine EnergyProduction->ATP

Caption: Arginine kinase pathway for ATP homeostasis.

Experimental Workflow

The following diagram illustrates the workflow for the coupled-enzyme assay for measuring arginine kinase activity.

ExperimentalWorkflow ReagentPrep 1. Prepare Reagents (Buffers, Substrates, Enzymes) ReactionMix 2. Prepare Reaction Mixture (ATP, Arginine, PEP, NADH, PK, LDH) ReagentPrep->ReactionMix Equilibration 3. Equilibrate Mixture (Cuvette at constant temperature) ReactionMix->Equilibration Initiation 4. Initiate Reaction (Add Arginine Kinase) Equilibration->Initiation Measurement 5. Measure Absorbance (Decrease at 340 nm over time) Initiation->Measurement Analysis 6. Analyze Data (Calculate Activity) Measurement->Analysis

Caption: Workflow for arginine kinase activity assay.

References

Application Notes and Protocols for the Enzymatic Synthesis of Phospho-L-arginine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phospho-L-arginine (P-Arg) is a high-energy phosphagen, analogous to phosphocreatine in vertebrates, primarily found in invertebrates.[1][2] It serves as a crucial temporal ATP buffer, maintaining energy homeostasis during periods of high or fluctuating energy demand, such as in the muscle tissue of insects and crustaceans.[1][3] The enzyme responsible for the reversible phosphorylation of L-arginine is Arginine Kinase (AK), which catalyzes the transfer of a phosphate group from ATP to L-arginine.[4]

While traditionally studied in the context of invertebrate energy metabolism, recent discoveries have identified protein arginine phosphorylation as a post-translational modification in eukaryotes, including mammalian cells, suggesting broader, yet-to-be-elucidated roles in cell signaling.

Chemical synthesis of P-Arg is often a multi-step, low-yield process complicated by the inherent instability of the phosphoramidate (P-N) bond, which is labile at low pH and sensitive to heat. Enzymatic synthesis offers a superior alternative, providing a straightforward, one-step, stereospecific, and high-yield method for producing P-Arg in gram quantities, making it highly suitable for producing the molecule for in vitro studies.

Principle of the Method

The enzymatic synthesis of this compound is catalyzed by Arginine Kinase (AK, EC 2.7.3.3). The reaction involves the transfer of the γ-phosphate from ATP to the guanidinium group of L-arginine, producing P-Arg and ADP. To drive the reaction towards product formation and make the process cost-effective, an ATP regeneration system is coupled to the primary reaction. This system, typically composed of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), continuously recycles the ADP generated back into ATP.

Enzymatic_Synthesis_Scheme cluster_main Synthesis Reaction cluster_regen ATP Regeneration L-Arg L-Arg AK Arginine Kinase (AK) L-Arg->AK ATP ATP ATP->AK P-Arg P-Arg ADP ADP ADP_reg ADP ADP->ADP_reg Recycle AK->P-Arg AK->ADP PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP_reg ATP PK->ATP_reg ADP_reg->PK ATP_reg->ATP Regenerate

Caption: Enzymatic synthesis of P-Arg with ATP regeneration.

Data Presentation

Table 1: Optimized Conditions for Enzymatic P-Arg Synthesis This table summarizes the typical reaction conditions for the lab-scale synthesis of this compound using recombinant Arginine Kinase.

ParameterValueSource
Enzyme (Primary)Recombinant Arginine Kinase (Limulus polyphemus)
Enzyme (Regeneration)Pyruvate Kinase
SubstrateL-arginine
Phosphate DonorATP (catalytic amount)
Ultimate Phosphate SourcePhosphoenolpyruvate (PEP)
L-arginine Concentration67 mM
Magnesium Chloride (MgCl₂)20 mM
ATP Concentration0.05 equivalents
PEP Concentration0.95 equivalents
pH8.0
Temperature25 °C
Reaction Monitoring³¹P NMR
YieldGram quantities

Table 2: Activity of Recombinant Arginine Kinase This table presents the specific activity of the purified recombinant Arginine Kinase used in the synthesis protocol.

Enzyme PreparationSpecific ActivitySource
Crude Cell Extract834 U/mL
Purified Recombinant AK~80 U/mg
Culture Yield (Purified AK)24 mg/L
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at pH 7.5 and 25 °C.

Experimental Protocols

This protocol is based on the expression of the Arginine Kinase gene from the horseshoe crab (Limulus polyphemus) in E. coli. The recombinant protein includes an N-terminal His-tag for simplified purification.

A. Materials:

  • E. coli BL21 (DE3) cells transformed with an expression vector containing the His-tagged AK gene.

  • LB Broth and appropriate antibiotic (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).

  • Dialysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

B. Methodology:

  • Expression: Inoculate a starter culture of transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Continue to culture for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to pellet cell debris. Collect the supernatant containing the soluble His-tagged AK.

  • Purification: Equilibrate the IMAC resin with Lysis Buffer. Load the clarified supernatant onto the column.

  • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged AK from the resin using Elution Buffer.

  • Buffer Exchange: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and prepare it for storage and use.

  • Quantification: Determine the protein concentration (e.g., via Bradford or BCA assay) and assess purity using SDS-PAGE. The expected size of monomeric AK is ~40 kDa.

This protocol outlines the one-step biocatalytic synthesis of P-Arg.

A. Materials:

  • Purified recombinant Arginine Kinase (AK) solution.

  • Pyruvate Kinase (PK).

  • L-arginine.

  • Phosphoenolpyruvate (PEP), monopotassium salt.

  • Adenosine 5'-triphosphate (ATP), disodium salt.

  • Magnesium chloride (MgCl₂).

  • 0.1 M Acetic Acid.

  • Deionized water.

B. Reaction Setup:

  • In a suitable reaction vessel, dissolve L-arginine (67 mM), MgCl₂ (20 mM), ATP (0.05 equiv. relative to L-arginine), and PEP (0.95 equiv.) in deionized water.

  • Adjust the pH of the solution to 8.0 using diluted acetic acid while stirring.

  • Add Pyruvate Kinase (e.g., 200 U) and the purified Arginine Kinase solution (e.g., 200 U) to the reaction mixture.

  • Readjust the pH to 8.0 if necessary. The reaction volume can be scaled as needed (e.g., 100 mL).

  • Maintain the reaction at 25°C with gentle stirring.

C. Monitoring and Workup:

  • Monitoring: The reaction progress can be monitored by ³¹P NMR by observing the consumption of PEP and the formation of P-Arg. Alternatively, enzymatic assays can be used to measure P-Arg concentration at various time points.

  • Workup: Once the reaction is complete (typically after several hours), the product can be isolated. A standard workup may involve protein removal (e.g., by ultrafiltration), followed by purification of P-Arg using ion-exchange chromatography or precipitation methods.

  • The final product can be lyophilized for long-term storage.

Experimental_Workflow start Start expression 1. Recombinant AK Expression in E. coli start->expression purification 2. IMAC Purification of His-tagged AK expression->purification synthesis 3. Setup Synthesis Reaction (L-Arg, ATP, PEP, AK, PK) purification->synthesis monitoring 4. Reaction Monitoring (e.g., 31P NMR) synthesis->monitoring workup 5. Reaction Workup (Protein Removal) monitoring->workup Reaction Complete purify_parg 6. P-Arg Purification (Chromatography) workup->purify_parg quantify 7. Quantification & Analysis (Bioluminescence Assay / HPLC) purify_parg->quantify end Final Product: This compound quantify->end

Caption: Overall workflow for P-Arg synthesis and analysis.

This assay quantifies P-Arg by reversing the synthesis reaction to generate ATP, which is then measured using the highly sensitive firefly luciferin-luciferase system.

A. Materials:

  • Synthesized this compound sample.

  • Arginine Kinase (AK).

  • Adenosine 5'-diphosphate (ADP).

  • Luciferin-luciferase reagent kit.

  • Assay Buffer (e.g., Tris-acetate buffer, pH 7.75, containing magnesium acetate).

  • Luminometer or a plate reader with luminescence capability.

B. Methodology:

  • Standard Curve: Prepare a series of P-Arg standards of known concentrations in the assay buffer.

  • Reaction Mixture: In a luminometer tube or a well of a white microplate, prepare a reaction mixture containing Assay Buffer, ADP, and Arginine Kinase.

  • Initiate Reaction: Add a small volume of the P-Arg standard or unknown sample to the reaction mixture. This will initiate the conversion of ADP to ATP, catalyzed by AK in the reverse direction. Incubate for a defined period (e.g., 15-30 minutes) to allow ATP to accumulate.

  • Bioluminescence Measurement: Add the luciferin-luciferase reagent to the tube. This enzyme system will use the newly generated ATP to produce light.

  • Immediately measure the light output (luminescence) in the luminometer.

  • Quantification: Plot the luminescence values of the standards against their concentrations to generate a standard curve. Use this curve to determine the concentration of P-Arg in the unknown samples.

Application Notes

  • P-Arg Stability: The phosphoramidate bond in P-Arg is acid-labile. Solutions should be maintained at a neutral or slightly alkaline pH (pH > 8) to prevent hydrolysis. Avoid prolonged exposure to heat. Lyophilized powder is stable when stored at -20°C.

  • Analytical Considerations: Due to its instability under acidic conditions commonly used in mass spectrometry, the analysis of P-Arg can be challenging. Specialized protocols may be required for LC-MS/MS analysis. ³¹P NMR is a non-destructive method ideal for monitoring the reaction in real-time.

  • In Vitro Applications: The enzymatically synthesized P-Arg can be used in a variety of in vitro applications, including:

    • As an ATP-buffering system in cell-free protein synthesis or other energy-demanding assays.

    • For kinetic studies of Arginine Kinase and other phosphagen kinases.

    • To investigate the potential role of P-Arg in cellular signaling pathways in various organisms.

Relevant Signaling and Metabolic Pathways

The primary and best-characterized role of this compound is in the phosphagen energy buffering system.

Phosphagen_System cluster_buffer ATP Buffering by P-Arg ATP ATP AK_fwd Arginine Kinase ATP->AK_fwd During Rest Energy_Demand High Energy Demand (e.g., Muscle Contraction) ATP->Energy_Demand Fuels ADP ADP + Pi AK_rev Arginine Kinase ADP->AK_rev Energy_Supply Energy Supply (e.g., Oxidative Phosphorylation) ADP->Energy_Supply Substrate for PArg This compound (High-Energy Reserve) PArg->AK_rev Arg L-arginine Arg->AK_fwd AK_fwd->ADP AK_fwd->PArg AK_rev->ATP Fast Regeneration AK_rev->Arg Energy_Demand->ADP Consumes Energy_Supply->ATP Generates

Caption: The role of P-Arg in the phosphagen energy buffering system.

While P-Arg's direct signaling roles in mammals are still under investigation, its precursor, L-arginine , is a substrate for several critical pathways:

  • Nitric Oxide (NO) Synthesis: L-arginine is converted to L-citrulline and NO by Nitric Oxide Synthase (NOS). NO is a key signaling molecule in vasodilation, neurotransmission, and immune responses.

  • mTOR Pathway: L-arginine can activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The ability to synthesize high-purity P-Arg is essential for future studies aimed at distinguishing its specific effects from those of its precursor, L-arginine, and for exploring its potential roles beyond bioenergetics.

References

Application Notes and Protocols for the Separation and Detection of Phospho-L-arginine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospho-L-arginine is a high-energy phosphagen compound analogous to phosphocreatine, playing a crucial role in cellular energy buffering, particularly in invertebrates. Its analysis is vital for research in bioenergetics, comparative physiology, and parasitology, where it can be a potential drug target. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the separation and quantification of this compound.

This document provides a detailed guide for the development of HPLC methods for this compound analysis. Due to a lack of extensive, specific literature for this compound via HPLC, this guide adapts established methods for the closely related amino acid, L-arginine, and its derivatives. The principles and protocols outlined here provide a strong foundation for researchers to establish and validate a reliable analytical method for this compound in various biological matrices.

Quantitative Data Summary: Benchmarks from L-Arginine Analysis

The following table summarizes typical quantitative performance characteristics of HPLC methods developed for L-arginine and its methylated derivatives. These values can serve as a benchmark for the development and validation of a novel this compound method.

ParameterTypical ValueReference
Linear Range 0.5 - 100 µM[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.005 - 0.21 µM[1]
Inter-day Precision (CV) < 15.8%[1]

Experimental Protocols

This section details a proposed experimental protocol for the analysis of this compound by HPLC with pre-column derivatization and fluorescence detection. This method is adapted from robust protocols for L-arginine analysis.[2]

1. Sample Preparation (from Biological Matrices)

  • Objective: To extract this compound from complex biological samples and remove interfering substances.

  • Procedure:

    • Homogenize tissue samples or use cell lysates/plasma directly.

    • Perform protein precipitation by adding a final concentration of 1 M perchloric acid (HClO4), vortexing, and incubating on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a calculated amount of 1.5 M potassium carbonate (K2CO3).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • The resulting supernatant contains the analyte and is ready for derivatization.

2. Pre-column Derivatization with o-Phthalaldehyde (OPA)

  • Objective: To render the primary amine of this compound fluorescent for sensitive detection.

  • Reagents:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • Procedure:

    • In a clean microcentrifuge tube, mix 50 µL of the prepared sample or standard with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Immediately inject a defined volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

3. HPLC Conditions

  • Objective: To achieve chromatographic separation of the derivatized this compound from other sample components.

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2)

  • Mobile Phase B: Methanol

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    15 70
    17 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

4. Quantification

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • Prepare a series of calibration standards of known this compound concentrations.

    • Derivatize and inject the standards using the same procedure as the samples.

    • Construct a calibration curve by plotting the peak area of the this compound derivative against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Biological Sample Homogenize Homogenization/Lysis Sample->Homogenize Deproteinate Protein Precipitation (e.g., Perchloric Acid) Homogenize->Deproteinate Neutralize Neutralization (e.g., Potassium Carbonate) Deproteinate->Neutralize Derivatization Pre-column Derivatization (OPA) Neutralize->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC->Detection Quantification Quantification Detection->Quantification Data Concentration of This compound Quantification->Data

Caption: Workflow for this compound analysis.

L-Arginine Signaling Pathway

While the direct signaling pathways of this compound are not as well-characterized as those of L-arginine, the latter provides a valuable context for understanding the broader physiological roles of arginine-related compounds. L-arginine is a precursor for nitric oxide (NO) and is involved in the activation of the mTOR signaling pathway, which is crucial for cell growth and proliferation.

G cluster_extracellular Extracellular cluster_cell Cell L_Arginine_ext L-Arginine L_Arginine_int L-Arginine L_Arginine_ext->L_Arginine_int Transport NOS Nitric Oxide Synthase (NOS) L_Arginine_int->NOS mTORC1 mTORC1 L_Arginine_int->mTORC1 activates NO Nitric Oxide (NO) NOS->NO S6K1 p70S6K mTORC1->S6K1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes

Caption: L-arginine signaling via the mTOR pathway.

References

Application Note: Mass Spectrometry Analysis of Phospho-L-arginine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phospho-L-arginine (pArg) is a high-energy phosphagen involved in cellular bioenergetics, particularly in invertebrates. Emerging evidence also points to its role as a transient post-translational modification in bacterial and eukaryotic signaling pathways, distinct from the well-studied serine, threonine, and tyrosine phosphorylation. The inherent acid lability of the phosphorus-nitrogen (P-N) bond in pArg presents a significant analytical challenge, requiring specialized methods for its detection and quantification.[1][2] This application note provides a detailed protocol for the analysis of this compound and its associated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, phosphopeptide enrichment, and mass spectrometric conditions.

Signaling Pathways Involving L-arginine and its Metabolites

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), polyamines, proline, glutamate, creatine, and agmatine. These molecules are integral to various signaling pathways.

One of the most critical pathways is the L-arginine-nitric oxide (NO) signaling pathway. In this pathway, nitric oxide synthase (NOS) converts L-arginine to NO and L-citrulline.[3] NO then diffuses into smooth muscle cells, activating soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation.[3]

Furthermore, L-arginine metabolism is closely linked to the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4] Arginine can activate mTORC1, leading to the phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), thereby promoting protein synthesis.

L_Arginine_Signaling_Pathways cluster_NO_Pathway L-arginine-Nitric Oxide Pathway cluster_mTOR_Pathway mTOR Signaling Pathway L_Arg_NO L-arginine NO Nitric Oxide (NO) L_Arg_NO->NO O2, BH4 L_Cit L-citrulline L_Arg_NO->L_Cit NOS NOS NOS->NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to L_Arg_mTOR L-arginine mTORC1 mTORC1 L_Arg_mTOR->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes

Caption: L-arginine signaling pathways.

Experimental Workflow for this compound Analysis

The analysis of pArg is complicated by its acid lability. Therefore, the entire experimental workflow, from sample preparation to LC-MS/MS analysis, must be conducted under neutral or slightly basic pH conditions to prevent hydrolysis. A typical workflow involves protein extraction, digestion, phosphopeptide enrichment, and subsequent LC-MS/MS analysis.

Experimental_Workflow cluster_workflow This compound Analysis Workflow Sample_Prep 1. Sample Preparation (Cell Lysis & Protein Extraction at neutral pH) Protein_Digestion 2. Protein Digestion (e.g., Trypsin) Sample_Prep->Protein_Digestion Enrichment 3. Phosphopeptide Enrichment (TiO2 beads at pH >= 4 or Phosphatase Trap) Protein_Digestion->Enrichment LC_Separation 4. Liquid Chromatography (Reversed-Phase or HILIC) Enrichment->LC_Separation MS_Analysis 5. Tandem Mass Spectrometry (MRM/PRM, Positive Ion Mode) LC_Separation->MS_Analysis Data_Analysis 6. Data Analysis (Quantification & Identification) MS_Analysis->Data_Analysis

Caption: Experimental workflow for pArg analysis.

Experimental Protocols

Sample Preparation and Protein Digestion

This protocol is adapted from methods designed to preserve acid-labile phosphorylations.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer maintained at a pH ≥ 7.0, containing protease and phosphatase inhibitors. A suitable buffer is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, and a cocktail of protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Digestion:

    • Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

    • Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment is a critical step.

Titanium Dioxide (TiO2) Enrichment (pH-Optimized):

  • Resuspend TiO2 beads in a binding buffer (e.g., 300 mg/mL lactic acid, 12.5% acetic acid, 60% acetonitrile, adjusted to pH 4 with NH4OH).

  • Equilibrate the digested peptide sample with the binding buffer.

  • Incubate the sample with the TiO2 beads for 30-45 minutes with gentle agitation.

  • Wash the beads several times with a wash buffer (e.g., 60% acetonitrile, 0.1% trifluoroacetic acid, ensuring the pH does not drop significantly for extended periods). A final wash with a higher pH buffer may be beneficial.

  • Elute the phosphopeptides with an elution buffer (e.g., 5% ammonium hydroxide or 500 mM ammonium bicarbonate in 60% acetonitrile).

  • Immediately acidify the eluate with formic acid for stable storage and subsequent LC-MS/MS analysis if pArg lability is no longer a concern for the analytical step, or proceed directly to analysis.

Phosphatase Trap Enrichment:

This method utilizes a "trapping" mutant of a phosphoarginine phosphatase to selectively bind and enrich for pArg-containing proteins or peptides. This approach offers high specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of L-arginine and its metabolites often utilizes hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific ion-pairing reagents.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap).

Chromatographic Conditions (Example for Metabolites):

  • Column: HILIC column or a reversed-phase C18 column. A Chromolith High Resolution RP-18 endcapped column (100 × 4.6 mm) has been used for arginine and its metabolites.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic phase for reversed-phase, or high to low for HILIC.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Source Temperature: Dependent on the instrument, typically 400-600°C.

Quantitative Data

The following table summarizes hypothetical MRM transitions for this compound and key metabolites. Actual transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound 255.1174.115-25Loss of H3PO4
70.125-35Arginine immonium ion
L-arginine 175.270.120-30Quantification ion
60.025-35Confirmation ion
L-citrulline 176.1159.110-20Loss of NH3
114.115-25
L-ornithine 133.170.115-25
116.110-20Loss of NH3
Agmatine 131.272.120-30
Spermidine 146.272.120-30
Spermine 203.2129.125-35

Note: The m/z values and collision energies are illustrative and require empirical optimization.

Conclusion

The mass spectrometric analysis of this compound and its metabolites requires careful consideration of the inherent chemical instability of pArg. By employing pH-controlled sample preparation and enrichment strategies, coupled with optimized LC-MS/MS methods, researchers can achieve reliable detection and quantification. These analytical tools are crucial for elucidating the roles of this important biomolecule and its associated metabolic pathways in both health and disease, offering valuable insights for drug development and biomarker discovery.

References

Developing a stable isotope labeling method for tracing Phospho-L-arginine metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Tracing Phospho-L-arginine Metabolism using Stable Isotope Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (P-Arg) is a high-energy phosphagen, analogous to phosphocreatine in vertebrates, that plays a crucial role in cellular energy homeostasis in many invertebrates and some bacteria.[1][2][3] The reversible phosphorylation of L-arginine is catalyzed by arginine kinase (AK), which maintains ATP levels in cells with high or fluctuating energy demands.[1][4] Dysregulation of arginine metabolism has been implicated in various pathological conditions. Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method for tracing the metabolic fate of L-arginine and quantifying the dynamics of P-Arg metabolism. This application note provides a detailed protocol for developing and applying a stable isotope labeling method to trace P-Arg metabolism in biological systems.

A critical consideration in the analysis of P-Arg is the lability of the phosphoramidate (P-N) bond at acidic pH (<8). Therefore, all sample preparation steps must be performed under neutral or basic conditions to prevent the hydrolysis of P-Arg.

Key Applications

  • Elucidating the biosynthetic and degradation pathways of P-Arg.

  • Quantifying the flux through the arginine kinase reaction.

  • Investigating the role of P-Arg as an energy buffer in response to metabolic stress.

  • Screening for inhibitors of arginine kinase for drug development, particularly for diseases involving invertebrates like certain parasites.

Signaling Pathway: this compound Metabolism

The core of P-Arg metabolism is the reversible reaction catalyzed by arginine kinase, which interconverts L-arginine and ATP with this compound and ADP. This allows the cell to store high-energy phosphate bonds.

P_Arg_Metabolism cluster_energy_transfer Energy Buffering cluster_arginine_sources L-Arginine Sources cluster_arginine_fates Other Fates of L-Arginine ATP ATP Arginine_Kinase Arginine Kinase (AK) ATP->Arginine_Kinase ADP ADP L_Arginine L-Arginine L_Arginine->Arginine_Kinase NO_Synthesis Nitric Oxide Synthesis L_Arginine->NO_Synthesis Polyamine_Synthesis Polyamine Synthesis L_Arginine->Polyamine_Synthesis Creatine_Synthesis Creatine Synthesis (in some organisms) L_Arginine->Creatine_Synthesis Urea_Cycle Urea Cycle L_Arginine->Urea_Cycle P_Arginine This compound Arginine_Kinase->ADP Arginine_Kinase->P_Arginine Protein_Degradation Protein Degradation Protein_Degradation->L_Arginine De_Novo_Synthesis De Novo Synthesis (from Glutamine, Proline) De_Novo_Synthesis->L_Arginine Extracellular_Uptake Extracellular Uptake Extracellular_Uptake->L_Arginine

Figure 1: this compound Metabolic Pathway.

Experimental Workflow

The general workflow for tracing P-Arg metabolism involves cell culture with a stable isotope-labeled precursor, followed by sample quenching and extraction, and finally, analysis by mass spectrometry or NMR.

Experimental_Workflow start Start: Experimental Design cell_culture 1. Cell Culture & Stable Isotope Labeling (e.g., ¹³C₆,¹⁵N₄-L-Arginine) start->cell_culture quenching 2. Rapid Quenching (e.g., Cold Methanol) cell_culture->quenching extraction 3. Metabolite Extraction (Neutral or Basic pH) quenching->extraction analysis 4. Analytical Detection extraction->analysis ms_analysis LC-MS/MS Analysis analysis->ms_analysis Mass Spectrometry nmr_analysis NMR Spectroscopy analysis->nmr_analysis NMR data_processing 5. Data Processing and Metabolic Flux Analysis ms_analysis->data_processing nmr_analysis->data_processing end End: Biological Interpretation data_processing->end

Figure 2: Experimental Workflow for P-Arg Tracing.

Protocols

Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol is a general guideline and should be optimized for the specific cell type.

Materials:

  • Cell culture medium deficient in L-arginine.

  • Dialyzed fetal bovine serum (if required).

  • Stable isotope-labeled L-arginine (e.g., ¹³C₆-L-arginine or ¹⁵N₄-L-arginine).

  • Unlabeled L-arginine.

  • Cell culture plates or flasks.

Procedure:

  • Medium Preparation: Prepare the cell culture medium by supplementing the arginine-deficient base medium with either unlabeled L-arginine (for control cultures) or the desired concentration of stable isotope-labeled L-arginine. Ensure the final concentration of arginine is appropriate for the cell line.

  • Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the labeling period.

  • Labeling: Replace the standard culture medium with the prepared labeling medium. For steady-state labeling, culture the cells for a sufficient duration (e.g., 5-6 cell divisions) to ensure maximal incorporation of the labeled arginine into the intracellular pools. For pulse-chase experiments, introduce the labeled medium for a defined period and then switch back to a medium with unlabeled arginine.

  • Monitoring: Monitor cell viability and growth throughout the labeling period to ensure that the labeling medium does not have adverse effects.

Protocol 2: Metabolite Quenching and Extraction

This step is critical to halt metabolic activity and extract metabolites while preserving the integrity of P-Arg.

Materials:

  • Cold (-80°C) 80% methanol.

  • Cold phosphate-buffered saline (PBS), pH 7.4.

  • Cell scraper.

  • Centrifuge capable of reaching 4°C.

  • Ammonium bicarbonate buffer (e.g., 10 mM, pH 8.5).

Procedure:

  • Quenching: Aspirate the culture medium and wash the cells rapidly with cold PBS. Immediately add cold 80% methanol to the culture plate to quench metabolic activity.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

  • Extraction: Lyse the cells by sonication or freeze-thaw cycles while keeping the samples on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a buffer suitable for the downstream analytical method, ensuring the pH remains neutral or slightly basic (e.g., ammonium bicarbonate buffer for LC-MS).

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

LC Conditions (Example):

  • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase A: Water with 10 mM ammonium bicarbonate, pH 8.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous to elute polar compounds.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Maintained at a controlled temperature (e.g., 25°C).

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Unlabeled P-Arg: Precursor ion (Q1): m/z 255.1 -> Product ion (Q3): m/z 176.1 (loss of HPO₃).

    • ¹³C₆-P-Arg: Precursor ion (Q1): m/z 261.1 -> Product ion (Q3): m/z 182.1.

    • ¹⁵N₄-P-Arg: Precursor ion (Q1): m/z 259.1 -> Product ion (Q3): m/z 180.1.

  • Dwell Time, Collision Energy, and other parameters: Optimize for maximum signal intensity.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to compare the relative abundance of labeled and unlabeled metabolites across different experimental conditions.

Table 1: Relative Abundance of L-arginine and this compound Isotopologues at Steady-State Labeling.

MetaboliteIsotopologueControl (Unlabeled)Labeled (¹³C₆-Arg)
L-Arginine M+099.5% ± 0.2%5.2% ± 0.5%
M+6<0.1%94.8% ± 0.5%
P-L-arginine M+099.3% ± 0.3%6.1% ± 0.7%
M+6<0.1%93.9% ± 0.7%
Data are presented as mean ± standard deviation of the percentage of the total pool for each metabolite.

Table 2: Fractional Labeling of this compound over Time in a Pulse-Chase Experiment.

Time PointFractional Labeling of P-Arg (%)
0 min (start of chase) 95.1% ± 1.2%
5 min 72.3% ± 2.5%
15 min 45.8% ± 3.1%
30 min 21.5% ± 2.8%
60 min 8.9% ± 1.9%
Fractional labeling is calculated as ([M+6]/([M+0] + [M+6])) * 100.

Conclusion

The stable isotope labeling method described here provides a robust framework for investigating the metabolism of this compound. By carefully considering the chemical properties of P-Arg, particularly its acid lability, researchers can obtain reliable quantitative data to understand its role in cellular energetics and explore its potential as a therapeutic target. The combination of detailed protocols, clear data presentation, and visual workflows aims to facilitate the adoption of this powerful technique in diverse research settings.

References

Application Notes and Protocols for In Vivo Monitoring of Phospho-L-arginine Dynamics using Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospho-L-arginine (PLA) is a high-energy phosphagen analogous to phosphocreatine (PCr) in vertebrates, playing a crucial role in cellular energy buffering in many invertebrates. The reversible phosphorylation of L-arginine is catalyzed by arginine kinase, maintaining ATP homeostasis during periods of high or fluctuating energy demand. The ability to monitor the dynamics of PLA in vivo provides a powerful tool for studying invertebrate physiology, disease models, and the effects of novel therapeutic agents.

³¹P Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the direct in vivo quantification of phosphorus-containing metabolites, including PLA, ATP, and inorganic phosphate (Pi).[1] This enables the real-time assessment of cellular bioenergetics. These application notes provide a comprehensive overview and detailed protocols for the in vivo monitoring of PLA dynamics using ³¹P MRS.

Signaling Pathways and Experimental Workflows

To understand the context of PLA monitoring, it is essential to visualize the key metabolic pathways and the general workflow of an in vivo MRS experiment.

This compound Metabolism

The central reaction governing PLA dynamics is the reversible phosphorylation of L-arginine by ATP, catalyzed by arginine kinase. This acts as a temporal and spatial buffer for ATP levels.

cluster_0 Cellular Energy Production cluster_1 Energy Buffering & Utilization Glycolysis Glycolysis ATP ATP Glycolysis->ATP  ATP  Synthesis ADP ADP OxPhos Oxidative Phosphorylation OxPhos->ATP  ATP  Synthesis ATP->ADP Energy Consumption PLA This compound (PLA) ATP->PLA Phosphorylation ArginineKinase Arginine Kinase ADP->ATP Energy Generation ADP->ATP PLA->ATP Dephosphorylation Arg L-arginine Arg->PLA ArginineKinase->ATP ArginineKinase->ADP ArginineKinase->PLA ArginineKinase->Arg

Figure 1: this compound energy buffering pathway.
General Experimental Workflow for In Vivo ³¹P MRS

The process of acquiring in vivo MRS data on PLA dynamics involves several key stages, from animal preparation to data analysis.

A Animal Preparation (e.g., anesthesia, positioning) B Immobilization in RF Coil (e.g., surface coil over tissue of interest) A->B C Placement in MRS Scanner B->C D Scanner Calibration & Shimming (Optimize magnetic field homogeneity) C->D E Data Acquisition (Localized ³¹P MRS pulse sequence) D->E F Data Processing (Fourier transform, phasing, baseline correction) E->F G Spectral Analysis & Quantification (Peak integration, model fitting) F->G H Physiological Interpretation G->H

Figure 2: Workflow for in vivo ³¹P MRS of this compound.

Data Presentation

Quantitative data from in vivo ³¹P MRS experiments provide insights into the concentrations of key metabolites and the kinetics of the arginine kinase reaction. The following tables present expected ³¹P chemical shifts and representative data that could be obtained.

Table 1: ³¹P Chemical Shifts of Key Metabolites

This table provides the approximate chemical shifts for PLA and other relevant phosphorus-containing metabolites, with Phosphocreatine (PCr) often used as a reference at 0.00 ppm. Note that the exact chemical shift of PLA can be influenced by pH and cation concentration.[2][3]

MetaboliteAbbreviationChemical Shift (ppm) relative to PCr
This compound PLA ~ -3.2 to -3.7 [4]
Inorganic PhosphatePi~ 2.3 - 2.5 (pH-dependent)
PhosphocreatinePCr0.00 (by convention)
γ-Adenosine Triphosphateγ-ATP~ -2.5
α-Adenosine Triphosphateα-ATP~ -7.5
β-Adenosine Triphosphateβ-ATP~ -16.0
PhosphomonoestersPME~ 4.0 - 5.0
PhosphodiestersPDE~ 0.5 - 1.5

Table 2: Representative Quantitative Data from Phosphagen MRS Studies

This table includes example quantitative data from ³¹P MRS studies on phosphagens. While in vivo data for PLA is sparse in the literature, these values from vertebrate muscle provide a comparative baseline for the types of measurements that can be achieved. Concentrations are typically determined relative to the ATP peak, which is assumed to be stable under certain conditions.

ParameterTissue Example (Vertebrate Muscle)Potential Application for PLA Studies
PLA/ATP RatioN/A (PCr/ATP ratio ~4-5 at rest)Assess resting energy state
Pi/PLA RatioN/A (Pi/PCr ratio ~0.1-0.2 at rest)Monitor changes in energy demand
Intracellular pH (from Pi chemical shift)~7.04Correlate energetics with acidosis
Arginine Kinase Flux (via Saturation Transfer)N/A (Creatine Kinase flux measured)Determine the rate of ATP buffering

Experimental Protocols

The following are detailed protocols for conducting in vivo ³¹P MRS experiments to monitor PLA dynamics. These are generalized and should be adapted based on the specific invertebrate model, tissue of interest, and available MRS hardware.

Protocol 1: Animal Preparation and Positioning

Objective: To prepare and position the invertebrate subject for stable and reproducible MRS data acquisition.

Materials:

  • Anesthetic appropriate for the species (e.g., isoflurane for some larger invertebrates, cold-induced immobilization for others)

  • Animal cradle or holder (non-magnetic)

  • Physiological monitoring equipment (if applicable)

  • ³¹P surface coil of appropriate size for the tissue of interest

Procedure:

  • Anesthetize or immobilize the animal according to an approved institutional protocol.

  • Securely position the animal in the cradle to minimize motion.

  • Place the ³¹P surface coil directly over the tissue of interest (e.g., muscle mass).

  • Use anatomical landmarks and, if possible, a scout MRI scan to ensure consistent positioning.

  • Introduce the cradle and animal into the bore of the magnet.

Protocol 2: ³¹P MRS Data Acquisition

Objective: To acquire high-quality, localized ³¹P spectra from the tissue of interest.

MRS System Requirements:

  • MR scanner with a field strength of 3T or higher is recommended for adequate signal-to-noise ratio (SNR).[5]

  • Broadband amplifier and ³¹P radiofrequency coil.

Pulse Sequence:

  • A single-pulse acquire or a localization sequence such as ISIS (Image-Selected In Vivo Spectroscopy) or PRESS (Point Resolved Spectroscopy) is typically used. Due to the typically short T2 relaxation times of phosphorus metabolites, single-pulse acquisition with surface coil localization is common.

Recommended Acquisition Parameters (Starting Point):

  • Pulse Type: Adiabatic or hard pulse (depending on surface coil homogeneity)

  • Repetition Time (TR): 2-4 seconds (to allow for T1 relaxation)

  • Spectral Width: 5000 Hz

  • Number of Data Points: 2048

  • Number of Averages: 128-512 (depending on desired SNR and temporal resolution)

  • Localization: Surface coil localization or ISIS/PRESS for deeper tissues.

Procedure:

  • Perform global and local magnetic field shimming on the region of interest to maximize spectral resolution.

  • Set the transmitter frequency to the resonance of PLA or the center of the expected ³¹P spectrum.

  • Acquire the ³¹P spectrum using the chosen pulse sequence and parameters.

  • For dynamic studies (e.g., during muscle stimulation or recovery), acquire spectra sequentially over the time course of the experiment.

Protocol 3: Data Processing and Quantification

Objective: To process the raw MRS data and quantify the concentrations of PLA and other metabolites.

Software:

  • MRS data processing software (e.g., jMRUI, LCModel, or scanner-specific software).

Procedure:

  • Time-Domain Processing: Apply an exponential multiplication (line broadening) to improve SNR, followed by a Fourier transform to convert the data from the time domain to the frequency domain.

  • Frequency-Domain Processing:

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to remove broad, underlying signal distortions.

  • Quantification:

    • Peak Integration: For well-resolved peaks, calculate the area under each peak, which is proportional to the metabolite concentration.

    • Model Fitting: Use a quantum-mechanical based fitting algorithm like LCModel to fit the acquired spectrum to a basis set of known metabolite spectra. This is the more robust method, especially for overlapping peaks.

    • Ratio Calculation: Express the concentration of PLA relative to a stable internal reference, typically the area of the β-ATP peak.

Protocol 4: Magnetization Transfer (MT) for Arginine Kinase Flux

Objective: To measure the forward rate constant (k_f) of the arginine kinase reaction (ATP -> PLA).

Pulse Sequence:

  • A saturation transfer experiment is required. This involves selectively saturating the γ-ATP resonance and observing the decrease in the PLA signal.

Procedure:

  • Acquire a control spectrum without saturation.

  • Acquire a second spectrum with a long, frequency-selective saturation pulse applied at the resonance frequency of γ-ATP.

  • The reduction in the PLA peak area in the saturated spectrum is proportional to the forward flux of the arginine kinase reaction.

  • Calculate the forward rate constant (k_f) using the following equation:

    • k_f = (M₀ - M_s) / (M₀ * T₁ₐₚₚ)

    • Where M₀ is the PLA signal in the control spectrum, M_s is the PLA signal in the saturated spectrum, and T₁ₐₚₚ is the apparent spin-lattice relaxation time of PLA measured in the presence of saturation.

Conclusion

In vivo ³¹P MRS provides a unique and powerful method for the non-invasive monitoring of this compound dynamics. By offering a direct window into cellular energy metabolism, this technique can significantly advance our understanding of invertebrate physiology, toxicology, and the development of new drugs targeting energy pathways. The protocols outlined above provide a solid foundation for researchers to establish and apply this methodology in their own studies.

References

Application Notes and Protocols for Imaging Phospho-L-arginine with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospho-L-arginine (pArg) is a high-energy phosphagen molecule analogous to phosphocreatine, playing a crucial role in cellular energy buffering, particularly in invertebrates. The study of pArg metabolism and localization is critical for understanding energy-dependent processes in various organisms and for the development of targeted therapeutics, especially against pathogens that utilize this pathway. Fluorescent probes offer a powerful tool for the real-time, non-invasive imaging of biomolecules within their native cellular environment. While the development of fluorescent probes specifically for this compound is an emerging field, this document provides a comprehensive guide to their potential application, drawing parallels from established probes for L-arginine and general principles of fluorescence microscopy.

Principle of Detection

The detection of this compound using a fluorescent probe would theoretically rely on a "turn-on" or ratiometric fluorescence mechanism. A hypothetical probe would be designed with a specific recognition moiety for the phosphorylated guanidinium group of pArg. Upon binding, a conformational change in the probe would lead to a significant increase in fluorescence intensity or a shift in its emission wavelength. This change in fluorescence can be quantitatively measured and correlated with the concentration of pArg.

Quantitative Data of Representative L-Arginine Fluorescent Probes

While specific quantitative data for this compound probes is not yet widely available, the following table summarizes the performance of several existing fluorescent probes for L-arginine. These parameters provide a benchmark for the development and characterization of future pArg probes.

Probe NameAnalyteDetection Limit (M)Emission Wavelength (nm)Fluorescence EnhancementReference
(R)-5 D-Arg4.84 x 10⁻⁷500-[1][2]
(S)-5 L-Arg3.35 x 10⁻⁷500-[1][2]
(S,S)-6 L-Arg3.9 x 10⁻⁶55012-fold[3]
265Cf L-Arg2.5 x 10⁻⁶518Quenching

Signaling Pathways Involving L-Arginine

Understanding the established signaling pathways of L-arginine is crucial for contextualizing the potential role and imaging of this compound.

L_Arginine_Signaling cluster_extracellular Extracellular Space cluster_cell Cell L_Arg_ext L-Arginine SLCs Solute Carriers (SLCs) L_Arg_ext->SLCs GPRCA6 GPRCA6 L_Arg_ext->GPRCA6 NOS Nitric Oxide Synthase (NOS) SLCs->NOS Substrate mTORC1 mTORC1 SLCs->mTORC1 Activates Downstream_Signaling Downstream Signaling (e.g., cGMP) GPRCA6->Downstream_Signaling Activates NO Nitric Oxide (NO) NOS->NO Produces Cellular_Processes Cellular Processes (Protein Synthesis, etc.) mTORC1->Cellular_Processes Regulates NO->Downstream_Signaling Activates pArg_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Incubation Incubate Cells/Tissue with Probe Cell_Culture->Incubation Probe_Prep Probe Preparation (Working Solution) Probe_Prep->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Imaging Fluorescence Microscopy (e.g., Confocal) Washing->Imaging Image_Acquisition Image Acquisition Imaging->Image_Acquisition Quantification Fluorescence Intensity Quantification Image_Acquisition->Quantification Interpretation Data Interpretation Quantification->Interpretation

References

Application Note: A Protocol for the Purification of Phospho-L-arginine from Biological Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phospho-L-arginine is a high-energy phosphagen analogous to phosphocreatine in vertebrates, playing a crucial role in cellular energy buffering, particularly in invertebrates.[1] Its function is to maintain ATP levels during periods of high energy demand. The inherent instability of the phospho-guanidino bond, especially its susceptibility to acid hydrolysis, presents a significant challenge for its purification from biological samples. This application note provides a detailed protocol for the extraction and purification of this compound from invertebrate muscle tissue, a rich source of this metabolite. The described methodology is designed to maximize yield and purity while minimizing degradation of the target molecule.

Signaling and Metabolic Pathways

This compound is a key player in the phosphagen kinase system of invertebrates. Its primary role is not as a signaling molecule in the traditional sense, but as a temporal and spatial buffer of ATP. The enzyme arginine kinase catalyzes the reversible transfer of a phosphate group from this compound to ADP, thus regenerating ATP. This system is crucial for maintaining energy homeostasis in cells with fluctuating energy demands, such as muscle and nerve cells.[2] While L-arginine itself is a precursor for important signaling molecules like nitric oxide (NO) and activates pathways such as mTOR, this compound's direct involvement in these signaling cascades is not well-established.[3][4][5] Its main "pathway" is the reversible reaction catalyzed by arginine kinase.

Phospho_L_arginine_Metabolism Metabolic role of this compound. cluster_energy_demand High Energy Demand ATP ATP ADP ADP ATP->ADP Dephosphorylation ADP->ATP Phosphorylation Arginine_Kinase Arginine Kinase ADP->Arginine_Kinase L_Arginine L-Arginine Phospho_L_arginine This compound L_Arginine->Phospho_L_arginine Phosphorylation Phospho_L_arginine->L_Arginine Phosphate Donation Phospho_L_arginine->Arginine_Kinase Arginine_Kinase->ATP Arginine_Kinase->L_Arginine

Caption: Metabolic role of this compound.

Experimental Protocols

This protocol is optimized for the purification of this compound from invertebrate muscle tissue. All steps should be performed at 0-4°C to minimize degradation.

Materials and Reagents
  • Invertebrate muscle tissue (e.g., lobster, crayfish)

  • Liquid nitrogen

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 5 M, ice-cold

  • Dowex 50W-X8 resin (H+ form, 200-400 mesh)

  • Hydrochloric acid (HCl), various concentrations (for resin regeneration and elution)

  • Sodium hydroxide (NaOH), for pH adjustment

  • Ammonia solution

  • Ethanol, absolute, ice-cold

  • Diethyl ether, ice-cold

  • Bradford reagent for protein quantification

  • Arginine kinase

  • ADP and ATP standards

  • Luciferin-luciferase assay kit

Equipment
  • Mortar and pestle

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Chromatography columns

  • pH meter

  • Lyophilizer (optional)

  • Spectrophotometer or plate reader for quantification assays

  • HPLC system (optional, for purity analysis)

Experimental Workflow Diagram

Purification_Workflow start Start: Invertebrate Muscle Tissue extraction 1. Tissue Homogenization & Perchloric Acid Extraction start->extraction neutralization 2. Neutralization with K2CO3 extraction->neutralization clarification 3. Centrifugation to Remove Precipitate neutralization->clarification ion_exchange 4. Cation Exchange Chromatography (Dowex 50W-X8) clarification->ion_exchange elution 5. Elution with Ammonia Solution ion_exchange->elution Binding and Washing precipitation 6. Ethanol Precipitation elution->precipitation washing 7. Washing with Ethanol and Ether precipitation->washing drying 8. Drying of the Purified Product washing->drying analysis 9. Purity and Concentration Analysis drying->analysis end End: Purified This compound analysis->end

Caption: Workflow for this compound Purification.

Step-by-Step Method

1. Tissue Extraction

  • Excise invertebrate muscle tissue and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in 10 volumes of ice-cold 0.6 M perchloric acid (PCA) using a homogenizer.

  • Incubate the homogenate on ice for 20 minutes with occasional vortexing.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound.

2. Neutralization

  • Slowly add ice-cold 5 M potassium carbonate (K2CO3) to the supernatant while stirring until the pH reaches 6.5-7.0. This will precipitate the perchlorate as potassium perchlorate.

  • Allow the mixture to stand on ice for 30 minutes to ensure complete precipitation.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.

  • Collect the neutralized supernatant.

3. Cation Exchange Chromatography

  • Prepare a column with Dowex 50W-X8 resin (H+ form). The column size will depend on the volume of the extract.

  • Wash the resin extensively with deionized water.

  • Apply the neutralized supernatant to the column. This compound, being positively charged at neutral pH, will bind to the resin.

  • Wash the column with several volumes of deionized water to remove unbound, neutral, and negatively charged molecules.

4. Elution

  • Elute the bound this compound from the column using a gradient of ammonia solution (e.g., 0.1 M to 2.0 M).

  • Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., a colorimetric phosphate assay after acid hydrolysis or an enzymatic assay).

5. Precipitation and Final Purification

  • Pool the fractions containing this compound.

  • Add 4 volumes of ice-cold absolute ethanol to precipitate the this compound.

  • Allow the precipitation to proceed overnight at -20°C.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C to collect the precipitate.

  • Wash the pellet twice with ice-cold 80% ethanol and once with ice-cold diethyl ether to remove any remaining impurities and water.

  • Dry the final product under a stream of nitrogen or in a vacuum desiccator.

6. Quantification and Purity Assessment

  • Enzymatic Assay: The concentration of this compound can be determined enzymatically. In the presence of arginine kinase and ADP, this compound will donate its phosphate group to form ATP, which can then be quantified using a luciferin-luciferase bioluminescence assay.

  • HPLC Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. Detection can be performed at a low UV wavelength (around 210 nm).

Data Presentation

The following tables summarize expected quantitative data based on typical purification procedures. Actual results may vary depending on the starting material and experimental conditions.

Table 1: Purification Summary

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract500100021001
Neutralized Supernatant4509502.1951.1
Dowex 50W-X8 Eluate20800408020
Ethanol Precipitate15750507525

Table 2: Buffer and Reagent Compositions

ReagentCompositionApplication
Extraction Buffer0.6 M Perchloric AcidTissue homogenization and protein precipitation
Neutralization Buffer5 M Potassium CarbonateNeutralization of perchloric acid extract
Column Wash BufferDeionized WaterRemoval of unbound molecules from the ion-exchange column
Elution Buffer0.1 M - 2.0 M Ammonia SolutionElution of this compound from the ion-exchange column
Precipitation SolutionAbsolute EthanolPrecipitation of purified this compound

Troubleshooting

  • Low Yield: This could be due to degradation of this compound. Ensure all steps are performed at low temperatures and that the neutralization of the perchloric acid extract is done promptly.

  • Low Purity: Incomplete washing of the ion-exchange column or co-elution of other basic amino acids can lead to low purity. Optimize the wash steps and the elution gradient.

  • Precipitation Issues: If the ethanol precipitation is inefficient, ensure the ethanol is sufficiently cold and allow for adequate incubation time at -20°C.

Conclusion

This protocol provides a robust method for the purification of this compound from biological extracts. By carefully controlling temperature and pH to minimize degradation and employing effective chromatographic separation, it is possible to obtain a high-purity product suitable for further biochemical and physiological studies. The use of a strong cation exchange resin is a critical step in separating this compound from other cellular components. The final purity should be confirmed by analytical techniques such as HPLC.

References

Application Notes and Protocols for the Use of Phospho-L-arginine as a Substrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospho-L-arginine is a high-energy phosphagen molecule predominantly found in invertebrates, where it serves a crucial role in cellular energy buffering. The reversible phosphorylation of L-arginine to this compound is catalyzed by the enzyme Arginine Kinase (AK), which utilizes adenosine triphosphate (ATP) as the phosphate donor. This process is analogous to the creatine kinase/phosphocreatine system in vertebrates. The measurement of Arginine Kinase activity through assays utilizing this compound as a substrate is fundamental for studying energy metabolism in various organisms and for the screening of potential enzyme inhibitors.

These application notes provide an overview of the principles and methodologies for using this compound in kinase assays, with a focus on Arginine Kinase. Detailed protocols for common assay formats are provided, along with relevant quantitative data and visualizations of the underlying biochemical pathways and experimental workflows.

Principle of the Kinase Assay

The core reaction catalyzed by Arginine Kinase (EC 2.7.3.3) is the reversible transfer of a phosphoryl group from ATP to L-arginine:

ATP + L-arginine ⇌ ADP + Nω-phospho-L-arginine [1]

Kinase activity can be measured in the forward direction (L-arginine phosphorylation) or the reverse direction (L-arginine formation from this compound). Assays using this compound as a substrate monitor the reverse reaction. The production of ATP can be coupled to other enzymatic reactions that result in a detectable change in absorbance or fluorescence, allowing for continuous or endpoint measurements of enzyme activity.

It is important to note that the phosphoramidate (P-N) bond in this compound is unstable at a pH below 8.0, which should be a consideration in assay buffer preparation and sample handling.

Signaling and Metabolic Pathways

The primary role of the Arginine Kinase/Phospho-L-arginine system is in cellular energy homeostasis, acting as a temporal ATP buffer.[1] During periods of high energy demand, this compound rapidly replenishes ATP levels. Conversely, during periods of low energy demand, excess ATP is used to synthesize this compound. This system is critical in tissues with fluctuating energy requirements, such as muscle and nerve tissues in invertebrates.

While L-arginine itself is a signaling molecule involved in pathways such as the mTOR and nitric oxide (NO) signaling cascades, this compound's primary established function is metabolic rather than signaling.[2][3][4]

cluster_energy_demand High Energy Demand cluster_energy_surplus Energy Surplus ATP ATP ADP ADP Arginine_Kinase Arginine Kinase ADP->Arginine_Kinase L_Arginine L-Arginine P_Arginine This compound P_Arginine->Arginine_Kinase Donates ~P Arginine_Kinase->ATP Arginine_Kinase->L_Arginine ATP_surplus ATP Arginine_Kinase_surplus Arginine Kinase ATP_surplus->Arginine_Kinase_surplus ADP_surplus ADP L_Arginine_surplus L-Arginine L_Arginine_surplus->Arginine_Kinase_surplus P_Arginine_surplus This compound Arginine_Kinase_surplus->ADP_surplus Arginine_Kinase_surplus->P_Arginine_surplus Stores ~P

Diagram 1: ATP Buffering by Arginine Kinase.

Quantitative Data

The kinetic parameters of Arginine Kinase can vary between species. The following table summarizes reported Km and Vmax values for Arginine Kinase from different organisms.

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Trypanosoma brucei (TbAK1)L-Arginine1.38 ± 0.26144 ± 14
Trypanosoma brucei (TbAK1)ATP0.67 ± 0.35144 ± 14
Paramecium tetraurelia (AK3)L-Arginine0.61 (KsES)241.7 (VmaxES)
Paramecium tetraurelia (AK3)L-Arginine (inhibitory site)0.34 (KiSES)30.4 (VmaxSES)

Note: The data for Paramecium tetraurelia AK3 indicates substrate inhibition at higher concentrations of L-arginine.

Experimental Protocols

Protocol 1: Coupled-Enzyme Spectrophotometric Assay (Reverse Reaction)

This protocol measures Arginine Kinase activity by coupling the production of ATP from this compound and ADP to the reduction of NADP+ by hexokinase and glucose-6-phosphate dehydrogenase.

P_Arginine This compound Arginine_Kinase Arginine Kinase P_Arginine->Arginine_Kinase ADP ADP ADP->Arginine_Kinase ATP ATP Arginine_Kinase->ATP L_Arginine L-Arginine Arginine_Kinase->L_Arginine Hexokinase Hexokinase ATP->Hexokinase Glucose Glucose Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P G6PDH G6P Dehydrogenase G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH G6PDH->NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer

Diagram 2: Coupled-Enzyme Assay Workflow.

Materials:

  • This compound

  • Adenosine 5'-diphosphate (ADP)

  • Arginine Kinase (purified enzyme or cell lysate)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the following components for the desired number of reactions (plus extra for pipetting error):

    • Assay Buffer

    • ADP (final concentration, e.g., 1 mM)

    • Glucose (final concentration, e.g., 20 mM)

    • NADP+ (final concentration, e.g., 1 mM)

    • Hexokinase (e.g., 1-2 units/mL)

    • G6PDH (e.g., 1-2 units/mL)

  • Aliquot Master Mix: Add the appropriate volume of the master mix to each well of the microplate or cuvette.

  • Initiate the Reaction: Add the Arginine Kinase sample (enzyme or lysate) to each well.

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes to allow for the consumption of any contaminating ATP in the sample.

  • Start the Kinase Reaction: Add this compound (final concentration, e.g., 5 mM) to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADPH production is directly proportional to the Arginine Kinase activity.

  • Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of ATP production.

Protocol 2: Direct Continuous pH-Spectrophotometric Assay (Forward Reaction)

This protocol measures the production of protons during the phosphorylation of L-arginine by Arginine Kinase, leading to a change in the absorbance of a pH indicator dye.

Materials:

  • L-arginine

  • Adenosine 5'-triphosphate (ATP)

  • Arginine Kinase

  • Weakly buffered solution (e.g., 1 mM Glycine-NaOH, pH 8.5)

  • pH indicator dye (e.g., a mixture of cresol red and thymol blue for a response around pH 8.5)

  • Spectrophotometer capable of reading at a wavelength sensitive to the pH indicator's protonation state (e.g., 575 nm).

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

    • Weakly buffered solution

    • pH indicator dye

    • L-arginine (e.g., 10 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

  • Establish Baseline: Place the cuvette in the spectrophotometer and record the initial absorbance at the chosen wavelength.

  • Initiate Reaction: Add Arginine Kinase to the cuvette, mix quickly, and immediately start recording the absorbance.

  • Monitor Absorbance Change: Record the decrease in absorbance over time. The rate of change in absorbance is proportional to the rate of proton production and thus, Arginine Kinase activity.

  • Calibration: A standard curve can be generated by adding known amounts of a strong acid to the reaction buffer containing the pH indicator to correlate the change in absorbance with the amount of H+ produced.

Applications in Drug Development

Assays for Arginine Kinase activity are valuable tools in drug discovery, particularly for identifying inhibitors that could serve as potential therapeutic agents against pathogens that rely on this enzyme for energy metabolism, such as certain protozoan parasites.

Inhibitor Screening:

The described kinase assays can be adapted for high-throughput screening (HTS) of compound libraries.

  • Assay Miniaturization: The assays can be performed in 96- or 384-well microplate formats to increase throughput.

  • Inhibitor Addition: Test compounds are typically pre-incubated with the Arginine Kinase before the addition of the substrate to initiate the reaction.

  • Data Analysis: The activity of the enzyme in the presence of test compounds is compared to a control reaction without any inhibitor. The percentage of inhibition is calculated, and IC₅₀ values (the concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity) can be determined for promising compounds.

start Start dispense_kinase Dispense Arginine Kinase into Microplate start->dispense_kinase add_inhibitor Add Test Compounds (or DMSO control) dispense_kinase->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate_mix Add Substrate Mix (this compound, ADP, etc.) pre_incubate->add_substrate_mix incubate_reaction Incubate at Reaction Temperature add_substrate_mix->incubate_reaction read_signal Read Signal (e.g., Absorbance at 340 nm) incubate_reaction->read_signal analyze_data Analyze Data (% Inhibition, IC50) read_signal->analyze_data end End analyze_data->end

Diagram 3: Inhibitor Screening Workflow.

Conclusion

The use of this compound as a substrate in kinase assays is a specific and powerful method for characterizing the activity of Arginine Kinase. The protocols described herein provide robust and adaptable frameworks for researchers in basic science and drug development. Careful consideration of assay conditions, particularly pH, is essential for obtaining accurate and reproducible results. The provided quantitative data and pathway diagrams offer a comprehensive resource for designing and interpreting experiments involving this important enzyme.

References

Application Notes and Protocols for Studying Phospho-L-arginine Function in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phospho-L-arginine (P-Arg) is a high-energy phosphagen, analogous to phosphocreatine in vertebrates, that plays a crucial role in cellular energy buffering, particularly in invertebrates.[1] Cell-free systems provide a powerful and controlled environment to dissect the biochemical functions of molecules like P-Arg, independent of the complexities of living cells.[2] These systems are invaluable for studying ATP regeneration, enzyme kinetics, and the impact of energy charge on processes like protein synthesis.

These application notes provide detailed protocols for the synthesis of P-Arg and its functional characterization in cell-free systems, focusing on its primary role as an ATP regenerating molecule.

Enzymatic Synthesis of this compound

A robust and scalable method for P-Arg synthesis is essential for its subsequent functional analysis. The following protocol is adapted from a biocatalytic method using arginine kinase.[3]

Protocol 1: Biocatalytic Synthesis of Nω-Phospho-L-arginine

This protocol utilizes arginine kinase to catalyze the phosphorylation of L-arginine, with an ATP regeneration system to drive the reaction to completion.

Materials:

  • L-arginine

  • Magnesium chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Potassium chloride (KCl)

  • Pyruvate kinase (PK)

  • Arginine kinase (AK) (e.g., from Limulus polyphemus, can be recombinantly expressed and purified[3])

  • Tris-HCl buffer (pH 8.0)

  • Acetic acid (for pH adjustment)

  • ³¹P-NMR or HPLC for reaction monitoring

Procedure:

  • Prepare a reaction mixture containing L-arginine (e.g., 67 mM), MgCl₂ (20 mM), ATP (a catalytic amount, e.g., 0.05 equivalents), and PEP (0.95 equivalents) in Tris-HCl buffer (pH 8.0).

  • Adjust the pH of the mixture to 8.0 using diluted acetic acid.

  • Initiate the reaction by adding pyruvate kinase (e.g., 200 U) and arginine kinase (e.g., 200 U).

  • Maintain the pH at 8.0 by the controlled addition of acetic acid.

  • Monitor the progress of the reaction by observing the consumption of PEP and the formation of P-Arg using ³¹P-NMR spectroscopy or a suitable HPLC method.[3]

  • Upon completion, the P-Arg can be purified from the reaction mixture using standard chromatographic techniques.

Logical Workflow for P-Arg Synthesis

cluster_synthesis P-Arg Synthesis Reaction cluster_regeneration ATP Regeneration System L_Arg L-Arginine AK Arginine Kinase L_Arg->AK ATP ATP ATP->AK P_Arg This compound ADP ADP ADP->ADP_reg AK->P_Arg AK->ADP PEP Phosphoenolpyruvate PK Pyruvate Kinase PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP_reg ATP_reg PK->ATP_reg ATP ATP_reg->ATP Recycled

Caption: Workflow for the biocatalytic synthesis of this compound.

Functional Analysis of P-Arg in Cell-Free Systems

The primary function of P-Arg is to regenerate ATP. The following protocols describe how to test this function in a standard cell-free protein synthesis (CFPS) system and how to quantify the activity of arginine kinase.

Protocol 2: P-Arg as an Energy Source for Cell-Free Protein Synthesis

This protocol evaluates the efficacy of P-Arg as an ATP regenerating system to power the synthesis of a reporter protein (e.g., luciferase or GFP) in a commercial or lab-prepared E. coli cell-free extract.

Materials:

  • E. coli based cell-free protein synthesis kit (e.g., PURE system or S30 extract-based systems)

  • Reporter plasmid DNA (e.g., expressing luciferase or GFP)

  • This compound (synthesized as per Protocol 1)

  • Adenosine diphosphate (ADP)

  • Control energy source (e.g., phosphoenolpyruvate or creatine phosphate/creatine kinase)

  • Nuclease-free water

Procedure:

  • Thaw the cell-free extract and other kit components on ice.

  • Prepare a master mix of the cell-free extract, reaction buffer, and amino acids as per the manufacturer's instructions.

  • Set up parallel reactions with different energy systems. For a typical 15 µL reaction:

    • P-Arg System: Add P-Arg (e.g., 10-50 mM final concentration), ADP (e.g., 1-2 mM), and reporter plasmid (e.g., 250 ng).

    • Control System: Use the energy system provided with the kit (e.g., 30 mM PEP) and the reporter plasmid.

    • Negative Control: Omit the energy source.

  • Bring all reactions to the final volume with nuclease-free water.

  • Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time course (e.g., 2-4 hours).

  • Quantify the synthesized reporter protein. For luciferase, use a luminometer to measure activity. For GFP, use a fluorescence plate reader.

  • Compare the protein yield from the P-Arg system with the control system.

Data Presentation:

Energy SystemP-Arg (mM)ADP (mM)Protein Yield (µg/mL)
P-Arg101Quantitative Value
P-Arg301.5Quantitative Value
P-Arg502Quantitative Value
Control (PEP)30-Quantitative Value
Negative00Quantitative Value

Experimental Workflow for Testing P-Arg in CFPS

cluster_components Reaction Components CFE Cell-Free Extract Mix Mix Components CFE->Mix DNA Reporter DNA DNA->Mix Energy Energy System (P-Arg + ADP or Control) Energy->Mix Incubate Incubate at 37°C Mix->Incubate Quantify Quantify Reporter Protein Incubate->Quantify Result Compare Protein Yields Quantify->Result

Caption: Workflow for evaluating P-Arg as an energy source in CFPS.

Protocol 3: Kinetic Assay for ATP Regeneration by Arginine Kinase

This protocol measures the rate of ATP synthesis from P-Arg and ADP, which is the reverse of the synthetic reaction. The production of ATP is coupled to a hexokinase/glucose-6-phosphate dehydrogenase system, and the rate of NADP⁺ reduction is monitored spectrophotometrically at 340 nm.

Materials:

  • This compound

  • Adenosine diphosphate (ADP)

  • Arginine Kinase

  • HEPES or Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Glucose

  • NADP⁺

  • Hexokinase (HK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, MgCl₂ (e.g., 5 mM), glucose (e.g., 10 mM), NADP⁺ (e.g., 1 mM), ADP (e.g., 1 mM), and the coupling enzymes HK and G6PDH (e.g., 2 units each).

  • Add a defined amount of arginine kinase to the mixture.

  • Initiate the reaction by adding P-Arg to a final concentration (e.g., 1-10 mM).

  • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

  • The rate of reaction is proportional to the rate of change in absorbance.

Signaling Pathway for ATP Regeneration Assay

cluster_main Primary Reaction cluster_coupling Coupling Reactions for Detection P_Arg This compound AK Arginine Kinase P_Arg->AK ADP ADP ADP->AK L_Arg L-Arginine ATP ATP ATP->ATP_c Coupled AK->L_Arg AK->ATP Glucose Glucose HK Hexokinase Glucose->HK G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH (Abs @ 340 nm) HK->G6P G6PDH->NADPH

Caption: Coupled enzyme assay for measuring ATP regeneration from P-Arg.

Investigating Other Potential Functions

While the primary role of P-Arg is energy buffering, cell-free systems can be used to explore other potential functions, such as allosteric regulation of enzymes.

Protocol 4: Screening for P-Arg-Mediated Enzyme Regulation

This is a general protocol to screen for the effect of P-Arg on the activity of a specific enzyme in a purified or semi-purified system.

Procedure:

  • Set up a standard activity assay for the enzyme of interest.

  • Perform the assay in the presence and absence of a range of P-Arg concentrations (e.g., 0.1 - 10 mM).

  • Include controls with L-arginine and inorganic phosphate to ensure that any observed effect is specific to P-Arg.

  • Measure enzyme activity and determine if P-Arg acts as an activator or inhibitor.

Data Presentation:

CompoundConcentration (mM)Relative Enzyme Activity (%)
None0100
P-Arg0.1Quantitative Value
P-Arg1Quantitative Value
P-Arg10Quantitative Value
L-Arginine10Quantitative Value
Phosphate10Quantitative Value

These protocols provide a framework for the synthesis and functional analysis of this compound in cell-free systems. By utilizing these controlled in vitro environments, researchers can gain quantitative insights into the role of P-Arg in cellular energetics and explore its potential involvement in other biochemical processes. The adaptability of cell-free systems also allows for the future design of more complex experiments, such as the reconstitution of entire metabolic pathways to study the integration of P-Arg metabolism.

References

Application Notes and Protocols for Phospho-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the commercial sources, proper handling, and experimental applications of Phospho-L-arginine. The information is intended to support research and development activities in cellular bioenergetics, invertebrate physiology, and drug discovery.

Commercial Sources of this compound

This compound is available from several reputable suppliers of biochemicals for research purposes. It is typically supplied as a lithium or sodium salt hydrate. Below is a summary of offerings from key vendors.

SupplierProduct NamePurityCAS NumberNotes
Sigma-Aldrich Nω-Phospho-L-arginine lithium salt hydrate≥95.0% (TLC)1189-11-3White to off-white powder or crystals.
MedchemExpress This compound>98%1189-11-3For research use only.
Biosynth N-Phospho-L-arginine lithium salt hydrateNot specified1189-11-3Arginine derivative.
BOC Sciences This compound95%108321-86-4Main product category.

Handling, Storage, and Safety

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring laboratory safety. The compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory tract irritation.

Safety and Hazard Information
Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Measures P261, P264, P271, P280, P302+P352, P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Handling Recommendations
ParameterRecommendation
Storage Temperature -20°C is recommended by most suppliers for long-term stability.
Atmosphere Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Container Keep container tightly closed in a dry and well-ventilated place.
Handling Use personal protective equipment (PPE), including lab coat, safety glasses, and gloves. Avoid dust formation and inhalation. Ensure adequate ventilation.

Application Notes: The Role of this compound in Bioenergetics

This compound is a phosphagen, a high-energy phosphate compound, that plays a critical role in the energy metabolism of invertebrates, analogous to the role of phosphocreatine in vertebrates.[1][2] It functions as a temporal energy buffer, maintaining ATP homeostasis during periods of high or fluctuating energy demand, such as muscle contraction.[3]

The synthesis and utilization of this compound are catalyzed by the enzyme arginine kinase (AK).[4][5] In the forward reaction, arginine kinase transfers a phosphate group from ATP to L-arginine, forming this compound and ADP. This reaction allows for the storage of high-energy phosphate bonds.

During periods of increased energy consumption, the reverse reaction is favored. Arginine kinase catalyzes the transfer of the phosphate group from this compound to ADP, rapidly regenerating ATP. This phosphagen system provides an immediate source of energy for cellular processes.

Arginine Kinase Signaling Pathway

The arginine kinase pathway is a key component of the phosphagen energy buffering system in invertebrates. The following diagram illustrates the central role of arginine kinase in maintaining ATP levels.

ArginineKinasePathway cluster_forward Energy Storage (Low Demand) ATP ATP ArginineKinase Arginine Kinase ATP->ArginineKinase EnergyConsumption Energy Consumption (e.g., Muscle Contraction) ATP->EnergyConsumption Hydrolysis L_Arginine L-Arginine L_Arginine->ArginineKinase ArginineKinase->ATP Reverse Reaction ArginineKinase->L_Arginine Phospho_L_arginine This compound ArginineKinase->Phospho_L_arginine Forward Reaction ADP ADP ArginineKinase->ADP Phospho_L_arginine->ArginineKinase ADP->ArginineKinase EnergyConsumption->ADP

Caption: Arginine Kinase Energy Buffering System.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common experimental settings.

Protocol 1: Arginine Kinase Activity Assay (Forward Reaction)

This protocol measures the rate of this compound formation by monitoring the consumption of NADH in a coupled enzyme assay.

Materials:

  • Arginine Kinase (commercially available)

  • L-Arginine solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix containing the assay buffer, L-Arginine, ATP, PEP, and NADH at their final desired concentrations.

  • Add Coupling Enzymes: Add PK and LDH to the master mix.

  • Initiate the Reaction: Add the Arginine Kinase enzyme solution to the assay cocktail to start the reaction.

  • Monitor Absorbance: Immediately place the reaction mixture in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, which in turn is stoichiometric with this compound formation.

  • Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow:

AK_Forward_Assay A Prepare Assay Cocktail (Buffer, L-Arg, ATP, PEP, NADH) B Add Coupling Enzymes (PK and LDH) A->B C Initiate Reaction (Add Arginine Kinase) B->C D Monitor Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E

Caption: Workflow for Arginine Kinase Forward Reaction Assay.

Protocol 2: Quantification of this compound in Biological Samples using HPLC

This protocol describes a method for the quantification of this compound in tissue extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tissue sample (e.g., invertebrate muscle)

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

  • This compound standard

Procedure:

  • Tissue Extraction: Homogenize the frozen tissue sample in ice-cold PCA.

  • Neutralization: Centrifuge the homogenate and neutralize the supernatant with K₂CO₃ to precipitate perchlorate.

  • Sample Preparation: Centrifuge to remove the precipitate and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. Elute with the mobile phase and detect the this compound peak using the UV detector (typically around 210 nm).

  • Quantification: Prepare a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Experimental Workflow:

HPLC_Quantification A Homogenize Tissue in PCA B Centrifuge and Neutralize Supernatant A->B C Centrifuge and Filter B->C D Inject Sample into HPLC C->D E Detect and Quantify Peak D->E

Caption: Workflow for HPLC Quantification of this compound.

Protocol 3: Enzymatic Assay for this compound Determination

This protocol provides an alternative method for quantifying this compound based on the reverse reaction of arginine kinase, coupled to a bioluminescent ATP detection system.

Materials:

  • Sample containing this compound

  • Arginine Kinase

  • ADP solution

  • Luciferin-luciferase ATP assay kit

  • Assay Buffer (e.g., HEPES buffer, pH 7.7)

  • Luminometer

Procedure:

  • Reaction Setup: In a luminometer-compatible tube or plate, combine the sample, assay buffer, and ADP.

  • Initiate ATP Synthesis: Add arginine kinase to the mixture to start the conversion of this compound and ADP to L-arginine and ATP. Incubate for a sufficient time to allow the reaction to go to completion.

  • ATP Detection: Add the luciferin-luciferase reagent to the reaction mixture.

  • Measure Luminescence: Immediately measure the light output using a luminometer. The luminescence is directly proportional to the amount of ATP generated, which is stoichiometric to the initial amount of this compound in the sample.

  • Quantification: Use an ATP standard curve to determine the concentration of ATP produced and thereby calculate the initial concentration of this compound.

Experimental Workflow:

Enzymatic_Assay A Combine Sample, Buffer, and ADP B Add Arginine Kinase to Initiate Reaction A->B C Incubate to Generate ATP B->C D Add Luciferin-Luciferase Reagent C->D E Measure Luminescence D->E F Quantify using ATP Standard Curve E->F

Caption: Workflow for Enzymatic Assay of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Arginine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine kinase (AK) is a phosphagen kinase pivotal to cellular energy homeostasis in a wide range of invertebrates, including protozoa, mollusks, and arthropods.[1][2] This enzyme catalyzes the reversible transfer of a phosphate group from ATP to L-arginine, generating phosphoarginine and ADP.[1][2] Phosphoarginine serves as a high-energy phosphate reservoir, rapidly regenerating ATP in cells with high and fluctuating energy demands, such as muscle and nerve cells.[3] This function is analogous to the creatine kinase (CK) system in vertebrates. The absence of AK in mammals and its critical role in the physiology of many invertebrates, including disease vectors and agricultural pests, make it an attractive target for the development of selective inhibitors for therapeutic or pesticidal purposes.

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for inhibitors of arginine kinase. Detailed protocols for adaptable HTS assays are provided, along with data presentation guidelines and visualizations to facilitate inhibitor discovery and characterization.

Data Presentation: Arginine Kinase Inhibitors

The discovery of potent and selective arginine kinase inhibitors is a key objective in targeting this enzyme. The following table summarizes the inhibitory activity of known compounds against arginine kinase. Due to the limited availability of public IC50 data for arginine kinase, inhibition constants (Ki) are presented.

CompoundTarget OrganismType of InhibitionKi (µM)
QuercetinLocustNoncompetitive11.2
LuteolinLocustNoncompetitive23.9
RutinLocustNoncompetitiveN/A*

*Rutin has been identified as a noncompetitive inhibitor of locust arginine kinase, though a specific Ki value was not provided in the cited literature.

Signaling Pathway and Experimental Workflow

Arginine Kinase in Cellular Energy Homeostasis

Arginine kinase plays a central role in maintaining cellular ATP levels. In times of high energy demand, the accumulated phosphoarginine is used to rapidly regenerate ATP from ADP. This "temporal ATP buffering" is crucial for cellular processes requiring large amounts of energy.

ArginineKinasePathway ATP_prod ATP Production (Glycolysis, Oxidative Phosphorylation) ATP ATP Pool ATP_prod->ATP Energy_Demand High Energy Demand (e.g., Muscle Contraction, Flagellar Movement) ATP->Energy_Demand Energy Consumption AK_fwd Arginine Kinase (Forward Reaction) ATP->AK_fwd ADP ADP Energy_Demand->ADP AK_rev Arginine Kinase (Reverse Reaction) ADP->AK_rev Arginine Arginine Arginine->AK_fwd Phosphoarginine Phosphoarginine (Energy Reservoir) Phosphoarginine->AK_rev AK_fwd->ADP AK_fwd->Phosphoarginine AK_rev->ATP AK_rev->Arginine

Arginine Kinase Energy Buffering Pathway
High-Throughput Screening Workflow for Arginine Kinase Inhibitors

The following workflow outlines the key steps in a high-throughput screening campaign to identify inhibitors of arginine kinase. This workflow is designed to be adaptable to various ADP-detection-based assay formats.

HTS_Workflow cluster_prep Assay Preparation cluster_screening HTS Primary Screen cluster_analysis Data Analysis & Hit Confirmation Compound_Library Compound Library (in DMSO) Assay_Plate Dispense Reagents to 384-well Plate Compound_Library->Assay_Plate AK_Enzyme Purified Arginine Kinase AK_Enzyme->Assay_Plate Substrates Arginine & ATP Substrates->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection ADP Detection (e.g., Fluorescence/Luminescence) Incubation->Detection Data_Acquisition Plate Reader Data Acquisition Detection->Data_Acquisition Primary_Analysis Primary Hit Identification (Z'-score, % Inhibition) Data_Acquisition->Primary_Analysis Dose_Response Dose-Response Curves (IC50 Determination) Primary_Analysis->Dose_Response Hit_Confirmation Hit Confirmation & Orthogonal Assays Dose_Response->Hit_Confirmation

HTS Workflow for Arginine Kinase Inhibitors

Experimental Protocols

The following protocols describe methods for determining arginine kinase activity that are amenable to high-throughput screening. The primary method focuses on the detection of ADP, a universal product of kinase reactions.

Protocol 1: Homogeneous Fluorescence-Based ADP Detection Assay

This protocol is adapted from universal kinase assay principles that detect ADP and is suitable for HTS. Commercially available kits such as ADP-Glo™ or Transcreener® can be used, or a custom assay can be developed.

Materials:

  • Purified Arginine Kinase

  • L-Arginine

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP Detection Reagent (Fluorescence-based, e.g., ADP Hunter™ Kit)

  • Test Compounds (dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of arginine kinase in kinase buffer.

    • Prepare a 2X solution of L-arginine and ATP in kinase buffer. The final concentration of ATP should be at or near the Km for arginine kinase.

    • Prepare serial dilutions of test compounds in 100% DMSO. Further dilute these in kinase buffer to a 4X final assay concentration.

  • Assay Protocol:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For controls, add 5 µL of kinase buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X arginine kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X L-arginine and ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

    • Stop the kinase reaction and detect ADP by adding 10 µL of the ADP detection reagent.

    • Incubate for 60 minutes at room temperature to allow the detection reaction to stabilize.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assess the quality of the assay by calculating the Z'-factor from the high (vehicle) and low (no enzyme or potent inhibitor) controls: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Coupled-Enzyme Spectrophotometric Assay

This protocol is a classic method for measuring kinase activity and can be adapted for a 96-well format for lower throughput screening or secondary assays. It couples the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified Arginine Kinase

  • L-Arginine

  • ATP

  • Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 8.6)

  • Magnesium Acetate

  • Potassium Chloride

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Test Compounds (dissolved in DMSO)

  • 96-well, UV-transparent plates

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, magnesium acetate, potassium chloride, PEP, NADH, PK, and LDH.

    • Prepare concentrated stock solutions of L-arginine, ATP, and test compounds.

  • Assay Protocol:

    • To each well of a 96-well plate, add the reaction mixture.

    • Add the test compound or vehicle control (DMSO).

    • Add the arginine kinase enzyme solution.

    • Initiate the reaction by adding a mixture of L-arginine and ATP.

    • Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the absorbance at 340 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each compound concentration.

    • Determine IC50 values by plotting percent inhibition against compound concentration.

Conclusion

Arginine kinase is a validated target for the development of novel therapeutics and pesticides. The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of arginine kinase inhibitors. The adaptation of universal ADP detection methods offers a sensitive, reliable, and efficient platform for large-scale screening campaigns. Further characterization of identified hits using dose-response studies and orthogonal assays will be crucial for the validation and progression of promising lead compounds.

References

Troubleshooting & Optimization

Stability of Phospho-L-arginine in different buffer conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phospho-L-arginine in various experimental conditions. The content is structured to address common questions and troubleshooting scenarios encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The instability of this compound stems from the high-energy phospho-amidate bond (P-N bond) that links the phosphate group to the guanidinium group of arginine. This bond is particularly susceptible to hydrolysis, especially under acidic conditions.[1] Protonation of the nitrogen atom in the guanidinium group makes the phosphorus atom more electrophilic and thus more prone to nucleophilic attack by water, leading to the cleavage of the P-N bond.

Q2: How does pH affect the stability of this compound?

Q3: What is the recommended storage condition for solid this compound and its solutions?

A3: For long-term storage, solid this compound should be kept at -20°C or below, preferably under an inert atmosphere like nitrogen or argon to minimize degradation from moisture and atmospheric components. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. It is advisable to use buffers at a pH of 7.5 or higher for preparing stock solutions to enhance stability.

Q4: Can I use phosphate-based buffers with this compound?

A4: While phosphate buffers can be used, it is important to consider potential interactions. In certain enzymatic assays, particularly those involving kinases or phosphatases, the presence of free phosphate can act as a competitive inhibitor. For non-enzymatic stability studies, phosphate buffers are generally acceptable. However, for applications like western blotting where anti-phospho antibodies are used, Tris-buffered saline (TBS) is often recommended over phosphate-buffered saline (PBS) to avoid potential interference from phosphate ions with antibody binding.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results in assays. Degradation of this compound in the experimental buffer.Prepare fresh solutions of this compound for each experiment. If using pre-made solutions, verify their integrity. Consider performing a time-course experiment to assess stability in your specific buffer system.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Presence of phosphatases in biological samples.Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffers and reaction mixtures when working with cell or tissue extracts.
Low signal in phosphorylation-dependent assays. Hydrolysis of the phospho-amidate bond during sample preparation or incubation.Maintain a neutral to slightly alkaline pH (7.0-8.0) throughout your experimental workflow. Keep samples on ice to reduce the rate of chemical and enzymatic degradation.
Use of acidic buffers or reagents.Avoid acidic conditions where possible. If an acidic step is unavoidable, minimize the exposure time.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of this compound into L-arginine and inorganic phosphate.Develop a stability-indicating analytical method that can resolve this compound from its potential degradation products. Run a time-zero sample and compare it with samples incubated over time to identify degradation peaks.
Contamination of the sample.Ensure high purity of the starting material and use high-quality reagents and solvents.

Stability of this compound in Different Buffer Conditions

The following tables summarize the estimated stability of this compound based on general knowledge of phospho-amidate bond chemistry. Specific experimental data for this compound across a wide range of buffers and temperatures is limited in the literature. The values presented are estimations and should be used as a guideline. It is highly recommended to perform pilot stability studies under your specific experimental conditions.

Table 1: Estimated Half-Life of this compound at 25°C

Buffer SystempHEstimated Half-LifeNotes
Citrate Buffer4.0Minutes to HoursHighly susceptible to acid-catalyzed hydrolysis.
Phosphate Buffer6.0HoursModerate stability, but still prone to degradation.
HEPES7.4Several Hours to DaysRelatively stable at physiological pH.
Tris-HCl8.0DaysIncreased stability in slightly alkaline conditions.
Carbonate-Bicarbonate9.5WeeksGenerally stable, but other reactions may become relevant.

Table 2: Estimated Effect of Temperature on this compound Stability in HEPES Buffer (pH 7.4)

TemperatureEstimated Half-LifeNotes
4°CWeeks to MonthsRecommended for short-term storage of solutions.
25°CSeveral Hours to DaysSignificant degradation can occur during prolonged experiments.
37°CHoursRapid degradation is expected.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of this compound. The specific chromatographic conditions may need optimization for your instrument and specific buffer matrix.

Objective: To determine the degradation rate of this compound in a specific buffer by quantifying its disappearance over time using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound

  • L-arginine standard

  • Selected buffer (e.g., 50 mM HEPES, pH 7.4)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in the selected buffer.

    • Prepare a series of L-arginine standards (e.g., 0.1, 0.5, 1, 2, 5 mM) in the same buffer for calibration.

  • Stability Study Setup:

    • Place a known volume of the this compound stock solution in a temperature-controlled environment (e.g., 25°C water bath).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any potential enzymatic activity (if applicable) and prepare the sample for HPLC analysis (e.g., by dilution in mobile phase A).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient suitable for separating the polar this compound from the slightly less polar L-arginine (e.g., 0-20% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a calibration curve for L-arginine.

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Monitoring this compound Hydrolysis by ³¹P-NMR Spectroscopy

Objective: To observe the degradation of this compound and the appearance of its hydrolysis product (inorganic phosphate) using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Selected buffer prepared in D₂O (e.g., 50 mM HEPES, pD 7.4)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of this compound (e.g., 10 mM) in the deuterated buffer directly in an NMR tube.

  • NMR Acquisition:

    • Acquire a ³¹P-NMR spectrum at time zero. The chemical shift of this compound is expected to be distinct from that of inorganic phosphate.[2]

    • Incubate the NMR tube at the desired temperature (e.g., 25°C).

    • Acquire subsequent ³¹P-NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal corresponding to this compound and the signal for inorganic phosphate in each spectrum.

    • The relative decrease in the integral of the this compound peak and the increase in the integral of the inorganic phosphate peak over time will indicate the rate of hydrolysis.

Visualizations

Experimental_Workflow_HPLC HPLC-UV Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_pla Prepare this compound in test buffer incubate Incubate at controlled temperature prep_pla->incubate prep_std Prepare L-arginine standards sampling Withdraw aliquots at time points incubate->sampling hplc Inject sample into HPLC system sampling->hplc detect UV Detection (210 nm) hplc->detect quantify Quantify peak areas detect->quantify plot Plot ln(Conc) vs. Time quantify->plot calculate Calculate half-life (t½) plot->calculate

Caption: Workflow for assessing this compound stability using HPLC-UV.

Degradation_Pathway Non-Enzymatic Hydrolysis of this compound PLA This compound TS Transition State PLA->TS H₂O (Nucleophilic Attack) Arg L-arginine TS->Arg Pi Inorganic Phosphate (Pi) TS->Pi Products Products

Caption: Simplified pathway of this compound hydrolysis.

References

Technical Support Center: Optimizing 31P NMR for Phospho-L-arginine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acquisition of 31P NMR spectra for Phospho-L-arginine.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift for this compound in 31P NMR?

A1: The 31P chemical shift for the phosphoramidate phosphorus in Nω-Phospho-L-arginine is approximately -3.65 ppm . However, this value is highly sensitive to the sample's pH, temperature, and ionic strength. It is crucial to maintain consistent and well-defined buffer conditions for reproducible results.

Q2: Why is my this compound sample degrading during the NMR experiment?

A2: this compound is an energy-rich compound characterized by a labile phosphoramidate (N-P) bond. This bond is particularly susceptible to hydrolysis under acidic conditions and at elevated temperatures.[1] The stability of phosphoarginine decreases significantly at a pH below 3. To minimize degradation, it is imperative to prepare samples in a buffer at neutral or slightly alkaline pH (e.g., pH 7.0 - 8.0) and maintain a low, constant temperature (e.g., 4-12°C) during sample preparation and the NMR experiment.[2]

Q3: What are the recommended buffer conditions for 31P NMR of this compound?

A3: For optimal stability and consistent chemical shifts, a non-phosphate buffer system is recommended to avoid signal overlap.[3] Good options include HEPES or Tris buffers at a concentration of around 50 mM.[4] It is also advisable to include a chelating agent like EDTA (e.g., 1-5 mM) to remove paramagnetic metal ions that can cause line broadening. Maintaining a constant ionic strength (e.g., with 100-150 mM KCl) is also important for reproducibility.[4]

Q4: How do I set up a quantitative 31P NMR experiment for this compound?

A4: For accurate quantification, several parameters are critical:

  • Relaxation Delay (d1): This is the most crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of any phosphorus species in your sample, including your internal standard.

  • Pulse Angle: A 90° pulse is typically used for maximizing signal in a single scan.

  • Proton Decoupling: Use a proton decoupling sequence like WALTZ-16 to collapse 31P-1H couplings and improve signal-to-noise. For quantitative work, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.

  • Internal Standard: An internal standard of a known concentration is necessary for absolute quantification. The standard should be a stable phosphorus-containing compound with a sharp signal that does not overlap with other signals in the spectrum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No signal or very weak signal for this compound Sample degradation due to acidic pH or high temperature.Prepare fresh sample in a buffer at pH 7.0-8.0 and run the experiment at a low temperature (e.g., 4-12°C).
Low concentration of the analyte.Concentrate the sample if possible. Increase the number of scans to improve the signal-to-noise ratio.
Incorrect receiver gain.Optimize the receiver gain to avoid signal clipping and maximize dynamic range.
Broad 31P signal Presence of paramagnetic ions.Add a chelating agent like EDTA (1-5 mM) to the buffer.
Chemical exchange.The guanidinium group of arginine can undergo chemical exchange, which can broaden the 31P signal. This is often pH and temperature-dependent. Try adjusting the pH or lowering the temperature.
Unresolved couplings (e.g., to 14N).The quadrupolar 14N nucleus can cause broadening. This is an intrinsic property and may be difficult to overcome completely.
Chemical shift is different from the expected value pH of the sample is different from the reference value.Carefully prepare the buffer and verify the final pH of the NMR sample. The chemical shift of phosphoguanidines is highly pH-dependent.
Different temperature or ionic strength.Ensure that the temperature and ionic strength of your sample are consistent with your reference conditions.
Inaccurate quantification Relaxation delay (d1) is too short.The T1 of phosphoguanidines can be several seconds. Measure the T1 of this compound using an inversion-recovery experiment and set d1 to at least 5 times this value. As a starting point, you can use the T1 of phosphocreatine (~6.4 s at 3T) as an estimate.
Non-uniform Nuclear Overhauser Effect (NOE).Use an inverse-gated proton decoupling sequence to eliminate the NOE.
Poor signal-to-noise ratio.Increase the number of scans.
Multiple unexpected peaks in the spectrum Sample degradation.Hydrolysis of the phosphoramidate bond will produce inorganic phosphate. Compare the chemical shift of any unexpected peak with that of a phosphate standard at the same pH.
Impurities in the sample.Check the purity of your this compound sample.

Experimental Protocols & Data

Recommended Acquisition Parameters for Quantitative 31P NMR

The following table provides a starting point for setting up a quantitative 31P NMR experiment for this compound. These parameters should be optimized for your specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Angle 90°Maximizes signal intensity per scan.
Relaxation Delay (d1) > 30 secondsShould be at least 5 times the T1 of this compound. The T1 is expected to be long, similar to phosphocreatine (approx. 6.4 s at 3T). It is highly recommended to measure the T1 experimentally.
Acquisition Time (at) 1 - 2 secondsTo ensure good digital resolution.
Number of Scans (ns) 128 - 1024 (or more)Dependent on the sample concentration. Adjust to achieve an adequate signal-to-noise ratio.
Decoupling Inverse-gated 1H decoupling (e.g., WALTZ-16)To suppress NOE for accurate integration and simplify the spectrum by collapsing 31P-1H couplings.
Temperature 4 - 12 °CTo minimize sample degradation.
Reference Data for Related Compounds
ParameterPhosphocreatine (in human calf muscle at 3T)This compound (Estimated)
T1 (Spin-Lattice Relaxation) ~ 6.4 sLikely in the range of 5-8 s. Experimental determination is crucial.
T2 (Spin-Spin Relaxation) ~ 334 msLikely in the range of 100-400 ms.
Typical 3J(P,H) coupling Not specified, but generally 5-10 Hz for 3-bond couplings.5-10 Hz
Typical 2J(P,H) coupling Not specified, but generally 20-30 Hz for 2-bond couplings.20-30 Hz

Visual Guides

Experimental Workflow for Quantitative 31P NMR

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis prep1 Dissolve this compound and Internal Standard prep2 Use Neutral/Alkaline Buffer (e.g., HEPES, Tris, pH 7.5) prep1->prep2 prep3 Add EDTA (e.g., 1-5 mM) prep2->prep3 prep4 Maintain Low Temperature (4-12°C) prep3->prep4 acq1 Set Temperature (e.g., 12°C) prep4->acq1 acq2 Tune and Match Probe for 31P acq1->acq2 acq3 Set Acquisition Parameters (90° pulse, d1 > 5*T1) acq2->acq3 acq4 Use Inverse-Gated 1H Decoupling acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate Signals proc3->proc4 proc5 Calculate Concentration proc4->proc5

Caption: Workflow for quantitative 31P NMR analysis of this compound.

Troubleshooting Logic for Broad 31P Signals

G decision decision solution solution start Broad 31P Signal Observed d1 Is EDTA in the buffer? start->d1 s1 Add 1-5 mM EDTA to chelate paramagnetic ions d1->s1 No d2 Is the sample temperature low and pH neutral/alkaline? d1->d2 Yes s1->d2 s2 Adjust pH to 7.0-8.0 and lower temperature to reduce chemical exchange d2->s2 No d3 Is proton decoupling on? d2->d3 Yes s2->d3 s3 Ensure 1H decoupling is active to remove 31P-1H couplings d3->s3 No s4 Broadening may be due to quadrupolar relaxation from 14N. This is an intrinsic effect. d3->s4 Yes

References

Troubleshooting low yields in the enzymatic synthesis of Phospho-L-arginine.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phospho-L-arginine Synthesis

This guide provides troubleshooting solutions and technical resources for researchers encountering low yields in the enzymatic synthesis of this compound (PArg) using arginine kinase (AK).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound yield consistently low?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, enzyme inactivity, substrate or product instability, and equilibrium limitations. A systematic approach is necessary to identify the root cause.

  • Enzyme Activity: Arginine kinase can lose activity due to improper storage or handling. Always verify enzyme activity before starting a large-scale synthesis.[1]

  • Reaction Conditions: The pH, temperature, and concentration of divalent cations (like Mg²⁺) are critical for optimal enzyme function.[2][3] Deviations can significantly reduce yield.

  • Substrate Quality: Ensure the purity of L-arginine and ATP. Contaminants can inhibit the enzyme.

  • Product Degradation: this compound is labile, particularly at acidic pH or high temperatures.[4] The workup and purification process should be designed to minimize degradation.

  • Reaction Equilibrium: The phosphorylation of arginine is a reversible reaction.[1] High product (PArg and ADP) concentrations can drive the reaction backward, limiting the final yield. Consider implementing an ATP regeneration system to shift the equilibrium towards product formation.

Q2: How can I determine if my arginine kinase is active?

A2: Enzyme activity can be confirmed using a spectrophotometric assay. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Principle: The ADP produced by arginine kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

  • Procedure: A detailed protocol for this assay is provided in the "Experimental Protocols" section below. A lack of change in absorbance at 340 nm indicates inactive arginine kinase.

Q3: My reaction starts well but then plateaus quickly, well below the expected yield. What could be the cause?

A3: This is often a sign of product inhibition, substrate depletion, or a significant shift in pH.

  • Product Inhibition: ADP, a product of the reaction, can competitively inhibit arginine kinase, slowing the reaction as it accumulates.

  • pH Shift: The phosphorylation reaction releases a proton, which can lower the pH of a poorly buffered solution, moving it away from the enzyme's optimal pH range (typically pH 8.0-9.0). Ensure your buffer has sufficient capacity to maintain a stable pH.

  • ATP Depletion & Equilibrium: Without an ATP regeneration system, the reaction stops once the ATP is consumed. The accumulation of ADP also shifts the equilibrium back towards the reactants. An ATP regeneration system, such as using pyruvate kinase and phosphoenolpyruvate, can maintain high ATP levels and drive the reaction to completion.

Q4: I suspect my this compound is degrading during purification. How can I check for and prevent this?

A4: this compound contains a high-energy N-P bond that is sensitive to heat and acid.

  • Detection of Degradation: Degradation can be monitored by quantifying the release of inorganic phosphate. A colorimetric assay, such as one based on the formation of a blue heteropolyacid complex with molybdate, can be used.

  • Prevention Strategies:

    • Temperature: Perform all purification steps at low temperatures (0-4 °C).

    • pH Control: Maintain a neutral to slightly alkaline pH (7.5-8.5) throughout the purification process. Avoid acidic conditions.

    • Speed: Minimize the duration of the purification process.

    • Purification Method: Ion-exchange chromatography is a common and effective method for purifying PArg.

Q5: What is the optimal ratio of ATP to L-arginine?

A5: Ideally, ATP should be supplied in a slight molar excess relative to L-arginine to drive the reaction forward. A ratio of 1.2:1 (ATP:L-arginine) is a good starting point. However, if product inhibition by ADP is a concern or if you are aiming for complete conversion of L-arginine, implementing an ATP regeneration system is highly recommended. This allows you to use a catalytic amount of ATP, which is continuously recycled.

Key Experimental Parameters & Troubleshooting Summary

The following tables summarize optimal conditions and troubleshooting strategies.

Table 1: Optimal Reaction Conditions for Arginine Kinase

ParameterRecommended RangeNotes
pH 8.0 - 9.0Enzyme activity drops sharply outside this range.
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation and product degradation.
Mg²⁺ Concentration 5 - 10 mMRequired cofactor for ATP binding. Should be in slight excess to ATP concentration.
Substrate Ratio 1.2:1 (ATP:L-arginine)Without ATP regeneration.
Buffer Tris-HCl, GlycineUse a buffer with a pKa value close to the desired pH for stability.

Table 2: Troubleshooting Guide for Low PArg Yield

ObservationPotential CauseSuggested Solution
No product formationInactive enzymeTest enzyme activity using a coupled assay. Obtain a fresh enzyme stock.
Missing cofactor (Mg²⁺)Ensure Mg²⁺ is present at the correct concentration.
Reaction stops prematurelyProduct inhibition by ADPImplement an ATP regeneration system (e.g., PEP/PK).
pH shift during reactionUse a buffer with higher buffering capacity. Monitor and adjust pH.
Low yield after purificationProduct degradationKeep samples cold (0-4 °C) and maintain pH 7.5-8.5. Use rapid purification methods.
Inefficient purificationOptimize the ion-exchange chromatography protocol (e.g., gradient, resin choice).

Detailed Experimental Protocols

Protocol 1: Coupled Enzyme Assay for Arginine Kinase Activity

This kinetic assay measures AK activity by coupling ADP production to NADH oxidation.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • L-arginine solution (100 mM)

  • ATP solution (50 mM)

  • Magnesium Acetate (100 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (5 mM)

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (e.g., 10 units/mL each)

  • Arginine Kinase sample (diluted appropriately)

Procedure:

  • In a UV-transparent cuvette, combine the following:

    • 800 µL Assay Buffer

    • 50 µL L-arginine solution

    • 50 µL Magnesium Acetate solution

    • 20 µL ATP solution

    • 40 µL PEP solution

    • 20 µL NADH solution

    • 10 µL PK/LDH enzyme mix

  • Mix gently and incubate at 30 °C for 5 minutes to allow the temperature to equilibrate and consume any contaminating ADP.

  • Initiate the reaction by adding 10 µL of the diluted arginine kinase sample.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation (ΔA₃₄₀/min). The activity is proportional to this rate.

Protocol 2: Colorimetric Quantification of this compound

This endpoint assay quantifies the amount of inorganic phosphate released after acid hydrolysis of PArg.

Materials:

  • PArg sample

  • 1 M HCl

  • Phosphate Determination Reagent (e.g., a Molybdate-Ascorbic acid based reagent)

  • Phosphate standard solution (e.g., KH₂PO₄)

Procedure:

  • Hydrolysis: Mix 100 µL of the PArg sample with 100 µL of 1 M HCl. Heat at 100 °C for 5 minutes to completely hydrolyze the PArg to L-arginine and inorganic phosphate (Pi). Cool to room temperature.

  • Standard Curve: Prepare a series of phosphate standards (0 to 100 µM) from the stock solution.

  • Color Development: Add 800 µL of the Phosphate Determination Reagent to 200 µL of each hydrolyzed sample and standard in separate tubes.

  • Incubate at room temperature for 15-30 minutes for the blue color to develop.

  • Measurement: Read the absorbance at a wavelength specified by the reagent manufacturer (e.g., 700 nm or 820 nm).

  • Calculation: Determine the phosphate concentration in your sample by comparing its absorbance to the standard curve.

Visual Guides & Workflows

The following diagrams illustrate key processes in the synthesis and troubleshooting of this compound.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Arginine L-Arginine AK Arginine Kinase (Mg²⁺ cofactor) Arginine->AK ATP ATP ATP->AK PArg This compound ADP ADP ADP->AK Product Inhibition AK->PArg Forward Reaction AK->ADP

Caption: The reversible enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low PArg Yield Observed CheckEnzyme Is Arginine Kinase Active? Start->CheckEnzyme CheckConditions Are Reaction Conditions (pH, Temp, Mg²⁺) Optimal? CheckEnzyme->CheckConditions Yes SolutionEnzyme Replace Enzyme CheckEnzyme->SolutionEnzyme No CheckEquilibrium Is Reaction Stalling? CheckConditions->CheckEquilibrium Yes SolutionConditions Adjust pH, Temp, [Mg²⁺] CheckConditions->SolutionConditions No CheckPurity Is PArg Degrading During Purification? CheckEquilibrium->CheckPurity Yes SolutionEquilibrium Implement ATP Regeneration System CheckEquilibrium->SolutionEquilibrium No SolutionPurity Optimize Purification: Low Temp, Neutral pH CheckPurity->SolutionPurity Yes Success Yield Improved CheckPurity->Success No SolutionEnzyme->Start SolutionConditions->Start SolutionEquilibrium->Start SolutionPurity->Start

Caption: A logical workflow for troubleshooting low product yields.

ATP_Regeneration cluster_main Main Synthesis Reaction cluster_regen ATP Regeneration Cycle Arg L-Arginine AK Arginine Kinase Arg->AK ATP ATP ATP->AK PArg This compound ADP ADP PK Pyruvate Kinase ADP->PK Recycled AK->PArg AK->ADP PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->ATP Regenerated PK->Pyruvate

Caption: Relationship of an ATP regeneration cycle to the main reaction.

References

Interference from other phosphorylated compounds in Phospho-L-arginine assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phospho-L-arginine (P-L-Arg) assays. The content addresses common issues, with a focus on interference from other phosphorylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind most this compound assays?

A1: Most common P-L-Arg assays are coupled enzymatic assays. They rely on the reverse reaction of arginine kinase (AK), which catalyzes the transfer of a phosphate group from P-L-Arg to ADP to produce ATP. The newly formed ATP is then quantified, typically using a luciferase-luciferin system that produces a luminescent signal proportional to the ATP concentration. This, in turn, reflects the amount of P-L-Arg in the sample.[1][2]

Q2: What are the most common sources of interference in P-L-Arg assays?

A2: The most significant sources of interference are other phosphorylated compounds present in the sample that can either directly participate in the detection reaction or inhibit the enzymatic steps. These include:

  • Adenosine Triphosphate (ATP): As the product being measured, any endogenous ATP in the sample will lead to a falsely high P-L-Arg reading.

  • Adenosine Diphosphate (ADP): High concentrations of ADP can affect the equilibrium of the arginine kinase reaction.[3]

  • Inorganic Phosphate (Pi): While not a direct substrate, high levels of inorganic phosphate can influence the equilibrium of the arginine kinase reaction.[1]

  • Other Guanidino Compounds: Arginine kinase exhibits some degree of substrate promiscuity and can interact with other guanidino compounds, although its specificity for L-arginine is high.[1]

Q3: How can I determine if my assay is experiencing interference?

A3: Several signs can indicate interference:

  • High background signal in blank or negative control samples: This could suggest the presence of contaminating ATP in your reagents or sample matrix.

  • Non-linear standard curve: Interference can affect the enzymatic reaction kinetics, leading to a non-linear relationship between the P-L-Arg concentration and the signal.

  • Poor recovery in spike-and-recovery experiments: Adding a known amount of P-L-Arg to your sample and getting a lower-than-expected reading can indicate inhibition or interference.

  • Inconsistent results between dilutions: If the calculated P-L-Arg concentration changes significantly upon sample dilution, it may point to the presence of an interfering substance that is being diluted out.

Troubleshooting Guide: Interference from Phosphorylated Compounds

This guide provides a systematic approach to identifying and mitigating interference from ATP, ADP, and inorganic phosphate in your P-L-Arg assays.

Issue 1: High Background Signal (Suspected ATP Contamination)

Cause: The most common cause of high background is the presence of ATP in the sample or reagents. Since the assay measures ATP production, any pre-existing ATP will contribute to the signal, leading to an overestimation of P-L-Arg.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Background start High Background Signal Detected reagent_check 1. Reagent Blank Control: Assay buffer + all reagents (no sample). start->reagent_check sample_blank 2. Sample Blank Control: Sample + all reagents except Arginine Kinase. reagent_check->sample_blank If signal is low atp_depletion 3. Implement ATP Depletion Protocol sample_blank->atp_depletion If signal is high re_evaluate 4. Re-evaluate Signal atp_depletion->re_evaluate conclusion Proceed with Assay re_evaluate->conclusion If background is reduced

Caption: Workflow for diagnosing and resolving high background signals.

Detailed Experimental Protocols:

1. Reagent Blank Control:

  • Purpose: To check for ATP contamination in assay reagents.

  • Method:

    • Prepare a reaction mixture containing all assay components (buffer, ADP, luciferase/luciferin) except the sample and arginine kinase.

    • Measure the luminescence.

  • Interpretation: A high signal indicates contaminated reagents. Prepare fresh reagents and repeat.

2. Sample Blank Control:

  • Purpose: To determine the contribution of endogenous ATP from the sample.

  • Method:

    • Prepare a reaction mixture containing the sample and all assay components except arginine kinase.

    • Measure the luminescence.

  • Interpretation: A high signal confirms the presence of ATP in the sample, which needs to be removed.

3. ATP Depletion Protocol:

  • Purpose: To remove endogenous ATP from the sample before the P-L-Arg measurement.

  • Method (Enzymatic):

    • Pre-incubate the sample with an ATP-hydrolyzing enzyme like apyrase.

      • Reaction Mixture:

        • Sample

        • Apyrase (e.g., 0.1 U/mL)

        • Incubation buffer (compatible with your assay)

    • Incubate for a sufficient time (e.g., 15-30 minutes at room temperature) to allow for complete ATP hydrolysis.

    • Proceed with the P-L-Arg assay by adding the assay reagents, including arginine kinase.

Issue 2: Non-Linearity or Poor Spike Recovery (Suspected ADP/Pi Interference)

Cause: High concentrations of ADP or inorganic phosphate (Pi) in the sample can alter the equilibrium of the reversible arginine kinase reaction, affecting the rate of ATP production and leading to inaccurate quantification.

Troubleshooting Workflow:

cluster_1 Troubleshooting Non-Linearity/Poor Recovery start Non-Linear Standard Curve or Poor Spike Recovery dilution 1. Sample Dilution Series start->dilution matrix_match 2. Matrix-Matched Standards dilution->matrix_match If linearity improves optimize_adp 3. Optimize ADP Concentration matrix_match->optimize_adp If recovery is still poor re_validate 4. Re-validate Assay optimize_adp->re_validate conclusion Proceed with Quantitation re_validate->conclusion If assay performs well

Caption: Workflow for addressing non-linearity and poor spike recovery.

Detailed Experimental Protocols:

1. Sample Dilution Series:

  • Purpose: To dilute the concentration of interfering substances to a non-interfering level.

  • Method:

    • Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) in the assay buffer.

    • Run the P-L-Arg assay on each dilution.

    • Calculate the P-L-Arg concentration for the original sample from each dilution.

  • Interpretation: If the calculated concentrations are consistent across several dilutions, it suggests that the interference has been sufficiently diluted. Choose the lowest dilution factor that provides consistent results.

2. Matrix-Matched Standards:

  • Purpose: To create a standard curve that accounts for the interfering effects of the sample matrix.

  • Method:

    • Prepare your P-L-Arg standards in a solution that mimics your sample matrix as closely as possible (e.g., a sample from a control group that is known to not contain P-L-Arg).

    • Run the assay with these matrix-matched standards and compare the results to standards prepared in assay buffer alone.

  • Interpretation: If the matrix-matched standard curve is more linear and provides better recovery, it indicates that components of the sample matrix are causing the interference.

3. Optimize ADP Concentration:

  • Purpose: To ensure that the ADP concentration in the assay is not limiting and helps to drive the arginine kinase reaction in the forward direction (ATP production).

  • Method:

    • Run the assay with a fixed concentration of P-L-Arg and varying concentrations of ADP.

    • Plot the signal against the ADP concentration to determine the saturating concentration.

  • Interpretation: Use an ADP concentration that is in the saturating range to minimize the impact of endogenous ADP in the sample.

Data Presentation: Interference Effects

While specific quantitative data on the percentage of interference in P-L-Arg assays is not extensively published, the following table summarizes the expected qualitative and semi-quantitative effects of common interfering compounds based on the principles of coupled enzymatic assays.

Interfering CompoundTypical Concentration Range in Biological SamplesExpected Impact on P-L-Arg Assay SignalMitigation Strategy
ATP 1-10 mM (intracellular)High Positive Interference (direct signal)Enzymatic depletion (e.g., apyrase treatment)
ADP 0.1-1 mM (intracellular)Variable (can shift reaction equilibrium)Sample dilution, optimize assay ADP concentration
Inorganic Phosphate (Pi) 1-2 mM (extracellular), higher intracellularlyVariable (can shift reaction equilibrium)Sample dilution, matrix-matched standards

Signaling Pathway and Experimental Workflow Visualization

The this compound system is a key component of the cellular energy buffering system in many invertebrates, analogous to the creatine phosphate system in vertebrates.

cluster_2 This compound Energy Buffering System atp_high High ATP (Energy Surplus) ak Arginine Kinase atp_high->ak ATP + L-arginine atp_low Low ATP (High Energy Demand) plarg This compound (Energy Reservoir) plarg->ak P-L-Arg + ADP ak->atp_low ATP + L-arginine ak->plarg P-L-Arg + ADP adp ADP arg L-arginine

Caption: The role of this compound in cellular energy buffering.

References

Improving the resolution of Phospho-L-arginine and ATP in ion-exchange chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Phospho-L-arginine and ATP in ion-exchange chromatography (IEC).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of separating this compound and ATP using ion-exchange chromatography?

A1: Ion-exchange chromatography separates molecules based on their net electrical charge.[1][2][3] Both this compound and ATP are negatively charged at neutral pH due to their phosphate groups. In anion-exchange chromatography, a positively charged stationary phase (the column resin) is used. The negatively charged this compound and ATP bind to this resin. By increasing the salt concentration of the mobile phase (the buffer), the bound molecules can be selectively eluted. Molecules with a lower net negative charge will elute at a lower salt concentration than molecules with a higher net negative charge.

Q2: Which type of ion-exchange chromatography should I use for this separation?

A2: Anion-exchange chromatography is the appropriate choice because both this compound and ATP are anions (negatively charged molecules) at typical experimental pH values.[2] A strong anion exchanger (SAX) is often recommended for separating nucleotides and phosphorylated compounds.[4]

Q3: What are the key factors influencing the resolution between this compound and ATP?

A3: The primary factors influencing resolution are:

  • pH of the mobile phase: This affects the net charge of both the analytes and the stationary phase. For phosphopeptides, a low pH (around 2.0) can ensure the phosphate group has a single negative charge, which can be beneficial for separation from highly charged species like ATP.

  • Ionic strength of the mobile phase: A gradual increase in salt concentration (a salt gradient) is used to elute the bound molecules. The steepness of this gradient significantly impacts resolution.

  • Flow rate: A lower flow rate generally allows for better interaction between the analytes and the stationary phase, leading to improved resolution.

  • Column properties: The type of resin (strong vs. weak anion exchanger), particle size, and column dimensions all play a crucial role in the separation efficiency.

Q4: How can I detect and quantify this compound and ATP after separation?

A4: Both ATP and the arginine component of this compound can be detected by UV absorbance, typically around 254-260 nm for ATP and a lower wavelength for the guanidinium group of arginine if not derivatized. For more sensitive and specific detection of arginine-containing compounds, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution/Overlapping Peaks 1. Inappropriate pH: The net charges of this compound and ATP are too similar at the current pH. 2. Salt gradient is too steep: Analytes are eluting too quickly and close together. 3. Flow rate is too high: Insufficient time for differential binding to the stationary phase. 4. Column overloading: Too much sample was loaded onto the column.1. Optimize pH: Experiment with a lower starting pH (e.g., pH 2.0-3.0) to maximize the charge difference. At low pH, the phosphate group of phospho-arginine will have a single negative charge, while ATP will still be multiply charged. 2. Use a shallower gradient: Decrease the rate of increase of the salt concentration in the mobile phase. 3. Reduce the flow rate: Try decreasing the flow rate to allow for better equilibration. 4. Decrease sample load: Inject a smaller volume or a more dilute sample.
No Peaks Detected 1. Analytes did not bind to the column: The ionic strength of the sample or starting buffer is too high. 2. Analytes bound too strongly and did not elute: The final salt concentration of the elution buffer is too low. 3. Detector issue: The detector is not set to the correct wavelength or is malfunctioning.1. Check sample and buffer conductivity: Ensure the sample is in a low-salt buffer before injection. 2. Increase the final salt concentration: Extend the salt gradient to a higher final concentration. 3. Verify detector settings: Confirm the UV wavelength is appropriate for your analytes and check the lamp status.
Broad Peaks 1. Secondary interactions with the stationary phase: Hydrophobic or other non-ionic interactions may be occurring. 2. Large sample volume: The sample is not being applied as a narrow band. 3. Column degradation: The column performance has deteriorated.1. Add an organic modifier: Including a small percentage of an organic solvent like acetonitrile in the mobile phase can sometimes reduce secondary interactions. 2. Reduce injection volume: Inject a smaller volume of your sample. 3. Test column performance: Run a standard to check the column's efficiency. If it has degraded, it may need to be cleaned or replaced.
Variable Retention Times 1. Inconsistent mobile phase preparation: Small variations in pH or salt concentration can affect retention. 2. Fluctuations in temperature: Temperature can affect the ionization of buffers and analytes. 3. Air bubbles in the system: Bubbles can disrupt the flow and pressure.1. Prepare fresh mobile phase carefully: Ensure accurate and consistent preparation of all buffers. 2. Use a column oven: Maintaining a constant temperature will improve reproducibility. 3. Degas mobile phases: Ensure all buffers are properly degassed before use.

Experimental Protocol: Anion-Exchange HPLC for this compound and ATP

This protocol is a synthesized approach based on methods for separating phosphopeptides and nucleotides. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Strong Anion Exchange (SAX) HPLC column (e.g., Partisil-10 SAX or similar)

  • HPLC system with a gradient pump, UV detector, and data acquisition software.

  • Mobile Phase A (Low Ionic Strength): 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B (High Ionic Strength): 20 mM Potassium Phosphate with 1 M KCl, pH 2.5

  • Sample Diluent: Mobile Phase A

  • This compound and ATP standards

2. Sample Preparation:

  • Dissolve standards and samples in the Sample Diluent (Mobile Phase A) to a final concentration suitable for detection.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter Value
Column Strong Anion Exchange (SAX), e.g., 4.6 x 250 mm, 10 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B 20 mM Potassium Phosphate + 1 M KCl, pH 2.5
Gradient 0-5 min: 0% B 5-35 min: 0-100% B (linear) 35-40 min: 100% B 40-45 min: 100-0% B (linear) 45-55 min: 0% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 259 nm
Injection Volume 20 µL

4. Data Analysis:

  • Identify peaks by comparing the retention times of the samples to those of the standards.

  • Quantify the amount of each analyte by integrating the peak area and comparing it to a standard curve.

Quantitative Data Summary

The following table provides a hypothetical summary of expected retention times and resolution based on the principles of anion-exchange chromatography. Actual values will vary depending on the specific system and conditions.

Analyte Expected Retention Time (min) Relative Elution Order Rationale for Elution Order
This compound ~15 - 201At pH 2.5, the phosphate group has a single negative charge, and the guanidinium and alpha-amino groups are positively charged, resulting in a lower net negative charge.
ATP ~25 - 302At pH 2.5, the triphosphate chain carries multiple negative charges, leading to a stronger interaction with the anion-exchange column and thus a later elution time.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standards inject Inject Sample prep_standards->inject prep_samples Prepare Samples prep_samples->inject prep_mobile_phase Prepare Mobile Phases A & B equilibrate Equilibrate Column with Mobile Phase A prep_mobile_phase->equilibrate equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection gradient->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify by Peak Area identify->quantify

Caption: Experimental workflow for the separation and analysis of this compound and ATP.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Poor Peak Resolution? check_ph Adjust Mobile Phase pH start->check_ph Yes check_gradient Decrease Gradient Steepness check_ph->check_gradient check_flow Reduce Flow Rate check_gradient->check_flow check_load Decrease Sample Load check_flow->check_load end Resolution Improved check_load->end

Caption: A logical workflow for troubleshooting poor peak resolution in ion-exchange chromatography.

References

Technical Support Center: Preservation of Phospho-L-arginine During Tissue Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of Phospho-L-arginine during tissue extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during tissue extraction?

A1: The primary causes of this compound degradation are enzymatic activity and chemical instability.

  • Enzymatic Degradation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate this compound.[1][2][3] Arginine kinase can also act in reverse, converting this compound and ADP to L-arginine and ATP.[4][5]

  • Chemical Instability: The phosphoamide (P-N) bond in this compound is inherently unstable under certain conditions. It is particularly sensitive to low pH (acid-labile) and high temperatures.

Q2: Why is maintaining a low temperature crucial throughout the extraction process?

A2: Low temperatures are critical for minimizing enzymatic activity and preventing the degradation of heat-sensitive molecules like this compound. Immediately snap-freezing the tissue in liquid nitrogen is the most effective method to quench metabolic activity. Subsequent steps, including homogenization and centrifugation, should be performed on ice or at 4°C to maintain this low-temperature environment.

Q3: What is the role of phosphatase inhibitors, and should they be included in my extraction buffer?

A3: Phosphatase inhibitors are essential for preventing the enzymatic dephosphorylation of your target molecule. During tissue homogenization, phosphatases are released from cellular compartments and can degrade this compound. Including a broad-spectrum phosphatase inhibitor cocktail in your lysis buffer is a highly recommended and standard practice to preserve the phosphorylation state of proteins and metabolites.

Q4: How does pH affect the stability of this compound?

A4: The phosphoamide bond in this compound is unstable in acidic conditions. Exposure to a pH below 3 can lead to rapid degradation. Therefore, it is crucial to use a well-buffered extraction solution to maintain a stable, neutral, or slightly alkaline pH throughout the procedure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no detectable this compound 1. Rapid enzymatic degradation: Insufficient inhibition of phosphatases. 2. Acidic lysis conditions: Use of an unbuffered or acidic extraction solution. 3. High temperature during extraction: Inadequate cooling of samples and buffers. 4. Delayed processing: Time lag between tissue harvesting and quenching.1. Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer. 2. Ensure your lysis buffer has a pH between 7.0 and 8.0 and sufficient buffering capacity. 3. Immediately snap-freeze tissue in liquid nitrogen after harvesting. Keep all solutions and equipment on ice or at 4°C. 4. Minimize the time between tissue collection and homogenization.
High variability between replicate samples 1. Inconsistent quenching: Differences in the time taken to freeze the tissue samples. 2. Incomplete homogenization: Inconsistent disruption of tissue, leading to variable enzyme release and extraction efficiency. 3. Precipitate disturbance: Aspiration of the protein pellet during supernatant collection.1. Standardize the snap-freezing procedure to ensure all samples are frozen with minimal delay. 2. Ensure complete and consistent homogenization for all samples. 3. Carefully collect the supernatant without disturbing the pellet after centrifugation.
Presence of high levels of L-arginine 1. Degradation of this compound: Dephosphorylation by phosphatases or reversal of the arginine kinase reaction. 2. Arginase activity: Degradation of L-arginine to ornithine and urea can affect equilibrium.1. Implement all the recommendations for preventing this compound degradation (phosphatase inhibitors, low temperature, stable pH). 2. Consider including an arginase inhibitor in your lysis buffer if L-arginine levels are critical for your downstream analysis.

Detailed Experimental Protocols

Protocol 1: Acidic Methanol-Chloroform Extraction for Metabolites

This protocol is adapted for the extraction of polar metabolites while precipitating proteins and lipids. Caution is advised due to the acid-lability of this compound; therefore, rapid processing and maintenance of low temperatures are critical.

  • Tissue Quenching:

    • Immediately after excision, snap-freeze the tissue sample (~50-100 mg) in liquid nitrogen.

  • Homogenization:

    • Pre-cool a tissue homogenizer in liquid nitrogen.

    • Add the frozen tissue and 1 mL of pre-chilled (-20°C) 80% methanol.

    • Homogenize the tissue until a uniform suspension is achieved, keeping the sample on ice.

  • Phase Separation:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Add 500 µL of pre-chilled chloroform.

    • Vortex vigorously for 30 seconds.

    • Add 400 µL of pre-chilled water.

    • Vortex again for 30 seconds.

  • Centrifugation and Collection:

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Three layers will form: an upper aqueous/methanol layer (containing polar metabolites), a protein disc in the middle, and a lower chloroform layer (containing lipids).

    • Carefully collect the upper aqueous layer containing this compound for analysis.

Protocol 2: Neutral pH Lysis with Phosphatase Inhibitors

This protocol is designed to maintain a neutral pH to enhance the stability of acid-labile phosphorylated molecules.

  • Buffer Preparation:

    • Prepare a lysis buffer containing: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.

    • Immediately before use, add a broad-spectrum phosphatase inhibitor cocktail according to the manufacturer's instructions. Keep the buffer on ice.

  • Tissue Quenching and Homogenization:

    • Snap-freeze the tissue sample in liquid nitrogen.

    • Homogenize the frozen tissue in 10 volumes of ice-cold lysis buffer.

  • Clarification of Lysate:

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble proteins and metabolites.

Supporting Data

Table 1: Stability of this compound under Different pH Conditions

pHTemperature (°C)Half-life (minutes)Reference
< 325< 5
7.025Stable
> 9 (with heat)> 60Rapid Degradation

Table 2: Common Phosphatase Inhibitors for Tissue Lysis

InhibitorTarget Phosphatase ClassTypical Working Concentration
Sodium FluorideSerine/Threonine and Acid Phosphatases1-20 mM
Sodium OrthovanadateTyrosine Phosphatases and Alkaline Phosphatases1 mM
β-GlycerophosphateSerine/Threonine Phosphatases1-100 mM
Sodium PyrophosphateSerine/Threonine Phosphatases1-100 mM

Visual Guides

G cluster_workflow Workflow for Preserving this compound Harvest 1. Tissue Harvesting Quench 2. Snap-Freezing (Liquid Nitrogen) Harvest->Quench Homogenize 3. Homogenization (Ice-cold buffer with phosphatase inhibitors) Quench->Homogenize Extract 4. Extraction (e.g., Methanol/Chloroform) Homogenize->Extract Centrifuge 5. Centrifugation (4°C) Extract->Centrifuge Collect 6. Supernatant Collection Centrifuge->Collect Analyze 7. Downstream Analysis Collect->Analyze

Caption: Experimental workflow for tissue extraction to preserve this compound.

G cluster_degradation Degradation Pathways of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Instability PLA This compound Phosphatases Phosphatases PLA->Phosphatases Dephosphorylation ArginineKinase Arginine Kinase (Reverse) PLA->ArginineKinase Reverse Reaction LowpH Low pH (Acidic Conditions) PLA->LowpH Hydrolysis HighTemp High Temperature PLA->HighTemp Decomposition DegradedProducts L-arginine + Phosphate Phosphatases->DegradedProducts ArginineKinase->DegradedProducts LowpH->DegradedProducts HighTemp->DegradedProducts

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Analysis of Phospho-L-arginine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Phospho-L-arginine (pArg). Given the unique chemical nature of the phosphoramidate bond in pArg, specific challenges, particularly concerning matrix effects and analyte stability, are common. This guide offers solutions in a question-and-answer format, detailed experimental protocols, and illustrative data to address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is low and inconsistent in plasma samples. What is the likely cause?

A1: Low and inconsistent signals for this compound are frequently due to a combination of ion suppression from matrix effects and the inherent instability of the analyte.[1][2] The phosphoramidate (P-N) bond in pArg is acid-labile and can hydrolyze in acidic conditions, which are often used in reversed-phase chromatography.[2][3] Additionally, co-eluting components from complex matrices like plasma, such as salts and phospholipids, can interfere with the ionization of pArg, leading to signal suppression.[4]

Q2: How can I determine if matrix effects are impacting my analysis?

A2: A post-extraction spike experiment is a reliable method to quantify matrix effects. This involves comparing the signal response of pArg spiked into a clean solvent with the response of pArg spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of ion suppression or enhancement. Another qualitative technique is post-column infusion, where a constant flow of a pArg standard is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline at retention times where interfering compounds elute.

Q3: What are the initial steps to reduce matrix effects for this compound?

A3: Optimizing your sample preparation is the most effective initial step. Due to the polar nature of pArg, a sample preparation strategy that effectively removes non-polar interferences like phospholipids is crucial. Consider the following approaches:

  • Phospholipid Removal: Specialized phospholipid removal plates or cartridges can significantly clean up the sample.

  • Solid-Phase Extraction (SPE): A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE can be effective for retaining and eluting polar compounds like pArg while removing interfering matrix components.

  • Protein Precipitation (PPT): While a quick method, PPT alone may not be sufficient to remove all interfering phospholipids.

Q4: Given the acid-lability of this compound, what chromatographic conditions are recommended?

A4: To maintain the stability of the phosphoramidate bond, it is advisable to use a mobile phase with a pH close to neutral or slightly basic. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to traditional reversed-phase chromatography as it uses a high organic mobile phase and a neutral or slightly basic aqueous component, which helps in retaining polar compounds like pArg and is more amenable to its stability.

Q5: What is the best way to correct for remaining matrix effects?

A5: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C₆, ¹⁵N₄-Phospho-L-arginine). The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification through ratio-based measurements. If a SIL-IS is not available, the method of standard addition is a viable alternative where known amounts of a pArg standard are spiked into the sample aliquots to create a calibration curve within the sample matrix.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different sample preparation methods on matrix effects and recovery for a polar, phosphorylated analyte like this compound.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (Spiked in Post-Extracted Plasma)Analyte Peak Area (Neat Solution)Matrix Factor (MF)¹% Ion Suppression/Enhancement
Protein Precipitation (PPT)85,000250,0000.3466% Suppression
Liquid-Liquid Extraction (LLE)150,000250,0000.6040% Suppression
Solid-Phase Extraction (SPE)210,000250,0000.8416% Suppression
Phospholipid Removal Plate235,000250,0000.946% Suppression

¹Matrix Factor (MF) = Peak area in post-extracted matrix / Peak area in neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Table 2: Recovery of this compound with Different Extraction Methods

Sample Preparation MethodPeak Area (Pre-extraction Spike)Peak Area (Post-extraction Spike)% Recovery¹
Protein Precipitation (PPT)78,00085,00091.8%
Liquid-Liquid Extraction (LLE)125,000150,00083.3%
Solid-Phase Extraction (SPE)190,000210,00090.5%
Phospholipid Removal Plate220,000235,00093.6%

¹% Recovery = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.

Experimental Protocols

Protocol 1: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is adapted for the enrichment of phosphorylated species like this compound from a complex biological lysate.

Materials:

  • IMAC resin (e.g., Fe-NTA)

  • IMAC Loading Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)

  • IMAC Wash Buffer 1: 80% ACN, 0.1% TFA

  • IMAC Wash Buffer 2: 10% ACN, 0.1% TFA

  • IMAC Elution Buffer: 1% Ammonium Hydroxide (NH₄OH)

  • Sample (e.g., protein digest from cell lysate)

Procedure:

  • Resin Equilibration:

    • Add 20 µL of IMAC resin slurry to a microcentrifuge tube.

    • Add 200 µL of IMAC Loading Buffer, vortex, and centrifuge. Discard the supernatant. Repeat this step twice.

  • Sample Loading:

    • Resuspend the protein digest in 200 µL of IMAC Loading Buffer.

    • Add the resuspended sample to the equilibrated IMAC resin.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Washing:

    • Centrifuge the sample and resin mixture and discard the supernatant (this contains non-phosphorylated peptides).

    • Wash the resin with 200 µL of IMAC Wash Buffer 1. Vortex and centrifuge. Discard the supernatant.

    • Wash the resin with 200 µL of IMAC Wash Buffer 2. Vortex and centrifuge. Discard the supernatant.

  • Elution:

    • Add 100 µL of IMAC Elution Buffer to the resin.

    • Vortex and incubate for 10 minutes at room temperature.

    • Centrifuge and collect the supernatant containing the enriched phosphopeptides.

    • Immediately neutralize the eluate with an appropriate volume of a weak acid (e.g., 1% formic acid) to preserve acid-labile species.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spiking

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into the final mobile phase solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established protocol. Spike the same known concentration of this compound standard into the final extracted matrix.

    • Set C (Pre-extraction Spike): Spike the same known concentration of this compound standard into the blank matrix before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculations:

    • Matrix Factor (MF): Calculate as Mean Peak Area of Set B / Mean Peak Area of Set A.

    • Recovery (%RE): Calculate as (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.

    • Process Efficiency (%PE): Calculate as (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100.

Visualizations

Signaling Pathway

bacterial_protein_degradation ATP ATP ADP ADP ATP->ADP Pi Pi YwlE YwlE Misfolded_Protein Misfolded_Protein pArg_Protein pArg_Protein Misfolded_Protein->pArg_Protein Phosphorylation pArg_Protein->Misfolded_Protein Dephosphorylation ClpCP ClpCP pArg_Protein->ClpCP Recognition & Unfolding McsB McsB McsB->Misfolded_Protein YwlE->pArg_Protein Degradation_Products Degradation_Products ClpCP->Degradation_Products Proteolysis

Caption: Bacterial protein degradation pathway mediated by arginine phosphorylation.

Experimental Workflow

experimental_workflow Extraction Extraction LC_Separation LC_Separation Extraction->LC_Separation MS_Detection MS_Detection Peak_Integration Peak_Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low/Inconsistent pArg Signal Check_Stability Is pArg stable under current conditions? Start->Check_Stability Check_Matrix_Effects Are matrix effects present? Check_Stability->Check_Matrix_Effects Yes Optimize_pH Optimize mobile phase pH (neutral to basic) Check_Stability->Optimize_pH No Improve_Sample_Prep Improve Sample Prep (e.g., Phospholipid Removal, SPE) Check_Matrix_Effects->Improve_Sample_Prep Yes Solution Reliable Quantification Check_Matrix_Effects->Solution No Use_HILIC Consider HILIC Optimize_pH->Use_HILIC Use_HILIC->Check_Matrix_Effects Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Sample_Prep->Use_SIL_IS Standard_Addition Use Standard Addition Method Improve_Sample_Prep->Standard_Addition Use_SIL_IS->Solution Standard_Addition->Solution

Caption: Troubleshooting decision tree for pArg analysis.

References

How to improve the efficiency of arginine kinase assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot assays for arginine kinase (AK).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of arginine kinase?

A1: Arginine kinase is an enzyme that catalyzes the reversible transfer of a phosphate group from ATP to L-arginine, producing Nω-phospho-L-arginine and ADP. This reaction is crucial for maintaining energy homeostasis in many invertebrates by buffering ATP levels, especially in tissues with high and variable energy demands like muscle and nerve cells.[1]

Q2: What are the common methods to assay arginine kinase activity?

A2: Common methods include:

  • Coupled-Enzyme Spectrophotometric Assays: The production of ADP is coupled to the pyruvate kinase and lactate dehydrogenase system, and the rate of NADH oxidation is monitored at 340 nm.

  • Colorimetric Assays: These assays measure the amount of inorganic phosphate released from phosphoarginine, often using a ternary heteropolyacid system.[2]

  • Radioisotopic Assays: These involve the use of [γ-³²P]ATP and measuring the incorporation of the radiolabeled phosphate into the arginine substrate.[3][4]

  • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be adapted to measure kinase activity.

Q3: What are the optimal pH and temperature for arginine kinase activity?

A3: The optimal conditions can vary depending on the species. For the forward reaction (phosphoarginine synthesis), the pH optimum is generally around 8.5-9.0. For the reverse reaction, the optimal pH is typically between 6.5 and 7.5. Many arginine kinases are relatively thermostable, with activity often being optimal around 30-37°C. For example, arginine kinase from the American cockroach retains 50% activity after 10 minutes at 50°C.[5]

Q4: What are some known inhibitors of arginine kinase?

A4: Besides substrate analogs, certain flavonoids like quercetin and luteolin have been identified as noncompetitive inhibitors of arginine kinase. It's also important to be aware of potential inhibitors in your sample matrix.

Q5: Why is my phosphoarginine product unstable?

A5: The phosphoramidate (P-N) bond in phosphoarginine is known to be unstable at a low pH (<8). Therefore, it is critical to maintain an alkaline pH throughout your assay and sample processing to prevent the hydrolysis of your product.

Troubleshooting Guides

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Spontaneous hydrolysis of ATP or phosphoarginine.1. Always run a "no enzyme" control to subtract the background rate of substrate hydrolysis. Prepare fresh ATP solutions.
2. Contaminated reagents (e.g., ADP in ATP stock).2. Use high-quality, fresh reagents. Check the purity of your ATP stock.
3. Autophosphorylation of the kinase or other proteins in a crude lysate.3. If using a lysate, consider partial purification of the arginine kinase.
Low or No Signal/Activity 1. Inactive enzyme due to improper storage or multiple freeze-thaw cycles.1. Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
2. Sub-optimal assay conditions (pH, temperature, ionic strength).2. Optimize the assay conditions for your specific arginine kinase. Refer to the table of kinetic parameters for typical ranges.
3. Absence of essential cofactors, particularly Mg²⁺.3. Ensure sufficient Mg²⁺ concentration in your reaction buffer. The optimal Mg²⁺:ATP ratio may need to be determined empirically.
4. Degraded substrate (arginine or ATP).4. Use fresh, high-purity substrates.
High Variability Between Replicates 1. Inaccurate pipetting, especially of viscous solutions or small volumes.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
2. Inadequate mixing of reagents in the assay plate.2. Ensure thorough mixing after each reagent addition.
3. "Edge effects" in microplates due to evaporation.3. Avoid using the outer wells of the plate, or fill them with buffer or water to create a humidified environment.
Non-linear Reaction Progress Curves 1. Substrate depletion or product inhibition.1. Use a lower enzyme concentration or measure initial rates over a shorter time course.
2. Enzyme instability under assay conditions.2. Check the stability of your enzyme at the assay temperature and pH. Consider adding stabilizing agents like glycerol or BSA.
3. Substrate inhibition at high arginine concentrations.3. Perform a substrate titration to determine the optimal arginine concentration and identify if substrate inhibition occurs.
Quantitative Parameters for Arginine Kinase from Various Species
SpeciesSubstrateK_m (mM)V_max (µmol/min/mg)Optimal pH
Trypanosoma bruceiL-Arginine1.38 ± 0.26144 ± 14-
ATP0.67 ± 0.35
Periplaneta americana (American Cockroach)L-Arginine0.49-8.5 (forward)
MgATP0.14
Phosphoarginine0.94-6.5-7.5 (reverse)
MgADP0.09
Procambarus clarkii (Crayfish)---4.0-8.0 (stable)
Patinopecten pythagoricusL-Arginine1.727.8-
Stichopus japonicusATP6.1 ± 1.9--

Note: Kinetic parameters can vary based on assay conditions.

Experimental Protocols

Coupled-Enzyme Spectrophotometric Assay

This method continuously measures ADP production by coupling it to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system, monitoring the decrease in NADH absorbance at 340 nm.

Reagents:

  • Assay Buffer: 250 mM Glycine, pH 8.6 at 30°C

  • Enzyme Dilution Buffer: 100 mM Glycine with 10 mM 2-Mercaptoethanol, pH 8.6

  • Substrates: 500 mM L-Arginine, 200 mM ATP

  • Cofactors: 200 mM MgSO₄, 2 M KCl

  • Coupling System: 300 mM Phosphoenolpyruvate (PEP), 4 mM NADH, PK/LDH enzyme mix (e.g., 20 units/mL PK)

  • Arginine Kinase: Diluted to 0.2 - 0.4 units/mL in Enzyme Dilution Buffer

Procedure:

  • Prepare a reaction cocktail containing Assay Buffer, MgSO₄, KCl, PEP, ATP, and NADH.

  • In a cuvette, combine 2.70 mL of the reaction cocktail, 0.10 mL of the PK/LDH enzyme solution, and 0.10 mL of the L-Arginine solution.

  • For the blank, use the same mixture.

  • Equilibrate to 30°C and monitor the absorbance at 340 nm until it is stable.

  • To the test cuvette, add 0.10 mL of the Arginine Kinase solution. To the blank cuvette, add 0.10 mL of the Enzyme Dilution Buffer.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve.

Final Assay Concentrations: 178 mM glycine, 0.33 mM 2-mercaptoethanol, 13 mM magnesium sulfate, 133 mM potassium chloride, 20 mM phospho(enol)pyruvate, 6.7 mM adenosine 5'-triphosphate, 0.13 mM NADH, 2 units pyruvate kinase, 3 units lactic dehydrogenase, 17 mM L-arginine, and 0.02 - 0.04 unit arginine kinase.

Radioisotopic Assay ([γ-³²P]ATP Filter Binding)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto arginine. The resulting [³²P]phosphoarginine is captured on a phosphocellulose paper, and unincorporated [γ-³²P]ATP is washed away.

Materials:

  • P81 Phosphocellulose paper

  • [γ-³²P]ATP

  • Wash Buffer: 0.5% Phosphoric acid, chilled

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, L-arginine, and arginine kinase.

  • Initiate the reaction by adding [γ-³²P]ATP (spiked into a solution of cold ATP to achieve the desired final concentration and specific activity).

  • Incubate at the desired temperature (e.g., 30°C) for a set time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a small aliquot (e.g., 10-20 µL) of the reaction mixture onto a marked square of P81 phosphocellulose paper.

  • Allow the spots to air dry.

  • Wash the P81 paper 4-5 times for 5 minutes each in a large volume of chilled 0.5% phosphoric acid to remove unreacted [γ-³²P]ATP.

  • Perform a final wash with acetone to aid in drying.

  • Allow the paper to dry completely.

  • Place the paper squares into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Safety Precaution: Appropriate safety measures for handling radioactive materials must be followed.

Visualizations

Arginine_Metabolism cluster_energy Energy Metabolism cluster_urea Urea Cycle & Homeostasis cluster_rnos RNOS Synthesis arginine L-Arginine ak Arginine Kinase (AK) arginine->ak atp ATP atp->ak phosphoarginine Nω-phospho-L-arginine adp ADP ak->phosphoarginine ak->adp arginine2 L-Arginine arg Arginase (ARG) arginine2->arg ornithine Ornithine urea Urea arg->ornithine arg->urea arginine3 L-Arginine nos Nitric Oxide Synthase (NOS) arginine3->nos citrulline L-Citrulline no Nitric Oxide (NO) nos->citrulline nos->no

Caption: Arginine kinase's role in key metabolic pathways.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis reagents Prepare Buffers, Substrates (Arg, ATP), & Enzyme mix Combine Reagents in Microplate/Cuvette reagents->mix controls Prepare Controls (No Enzyme, No Substrate) controls->mix initiate Initiate Reaction with Enzyme or ATP mix->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction measure Measure Signal (Absorbance, Fluorescence, Radioactivity) stop_reaction->measure calculate Calculate Initial Rates measure->calculate plot Plot Data & Determine Kinetic Parameters calculate->plot

Caption: General workflow for an arginine kinase assay.

References

Strategies for increasing the sensitivity of Phospho-L-arginine detection.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phospho-L-arginine (pArg) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and specificity of their pArg detection experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound so challenging?

A1: The detection of pArg is inherently difficult due to two main factors:

  • Chemical Instability: The phosphoramidate (N-P) bond in pArg is highly labile, particularly under acidic conditions which are often used in conventional phosphoproteomic workflows.[1][2] This instability can lead to significant sample loss during processing and analysis.

  • Low Abundance: In eukaryotic cells, the prevalence of pArg is significantly lower than that of O-phosphorylations on serine (pSer), threonine (pThr), and tyrosine (pTyr).[2] This low stoichiometry means that pArg signals can be easily masked by the overwhelmingly abundant signals from other phosphoamino acids.[2][3]

Q2: I have a pArg-specific antibody. Why am I not getting a signal in my Western blot?

A2: This is a common issue. First, verify the specificity of your antibody. Many commercially available antibodies recognize motifs containing phosphorylated residues adjacent to arginine (e.g., Phospho-Threonine-X-Arginine) rather than pArg itself. True pArg-specific antibodies have been difficult to develop due to the instability of the pArg hapten used for immunization. Recently, stable pArg analogs have been used to produce polyclonal antibodies that can recognize pArg-containing peptides and proteins. If you confirm your antibody is specific for pArg, troubleshooting should focus on sample preparation and Western blot protocol optimization (see Troubleshooting Guide below).

Q3: Can I use standard phosphopeptide enrichment kits (e.g., TiO2, IMAC) for pArg detection?

A3: Yes, but with significant modifications. Standard protocols for Titanium Dioxide (TiO2) and Immobilized Metal Affinity Chromatography (IMAC) often use highly acidic conditions that can hydrolyze the labile N-P bond in pArg. While it has been shown that pArg is stable enough for some Fe³⁺-IMAC enrichment procedures, workflows must be carefully optimized to maintain a pH that preserves the modification. It's crucial to adapt binding, washing, and elution buffers to near-neutral pH conditions.

Q4: What is the most sensitive method for detecting and quantifying pArg?

A4: Mass spectrometry (MS)-based approaches, particularly those involving a selective enrichment step, are currently the gold standard for sensitive and specific pArg detection. A novel strategy involves using a "phosphatase trap"—a mutated, catalytically inactive protein arginine phosphatase (e.g., YwlE C9A mutant) that binds tightly to pArg proteins, allowing for their selective enrichment from complex mixtures. This significantly reduces sample complexity and facilitates subsequent identification by LC-MS/MS.

Troubleshooting Guides

Issue 1: Low or No Signal in Mass Spectrometry Analysis
Possible Cause Recommended Solution Citation
Degradation of pArg during Sample Prep Maintain near-neutral pH throughout the sample preparation process. Avoid strongly acidic conditions common in standard phosphoproteomics.
Inefficient Enrichment Use a pArg-specific enrichment method like a phosphatase trap (YwlE mutant). If using TiO2 or IMAC, optimize the protocol for acid-labile phosphorylations by adjusting buffer pH.
Competition from pSer/pThr/pTyr The vast abundance of O-phosphorylations can suppress pArg peptide ionization. Employ a selective pArg enrichment strategy prior to MS analysis to reduce this competition.
Suboptimal MS Fragmentation Use Higher-Energy Collisional Dissociation (HCD) for fragmentation, as it has been shown to be effective for analyzing phosphopeptides, including pArg.
Issue 2: High Background in Western Blotting with a pArg Antibody
Possible Cause Recommended Solution Citation
Non-specific Antibody Binding The antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for pArg specificity.
Inappropriate Blocking Agent Avoid using milk as a blocking agent. Milk contains casein, an abundant phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.
Presence of Phosphatases in Lysate Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use to prevent dephosphorylation of your target protein. Keep samples cold at all times.
Incorrect Buffer Composition Use Tris-Buffered Saline with Tween 20 (TBST) for wash steps instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the detection of phosphorylated proteins.

Data & Methodologies

Comparison of pArg Enrichment Strategies
Enrichment Method Principle Advantages Disadvantages Detection Limit
Phosphatase Substrate Trap An engineered, inactive phosphatase (e.g., YwlE C9A mutant) selectively binds to pArg-containing proteins/peptides.High specificity for pArg; significantly reduces sample complexity.Requires production and purification of the mutant phosphatase.Not explicitly quantified, but enables identification from complex cell extracts.
Modified TiO2 / IMAC Metal oxide or chelated metal ions bind to the negatively charged phosphate group.Commercially available; well-established for general phosphopeptide enrichment.Low specificity for pArg; requires significant protocol optimization (pH control) to prevent pArg loss.0.4 fmol (for general phosphopeptides using functionalized nanoparticles).
pArg-Specific Antibody (Immuno-affinity) A specific antibody captures pArg-containing peptides/proteins.Potentially very high specificity and clean enrichment.Development is challenging; few validated antibodies are available.Dependent on antibody affinity.
Key Experimental Protocols
Protocol 1: Selective Enrichment of pArg Proteins using a YwlE Phosphatase Trap

This protocol is adapted from the methodology developed for the selective capture of arginine-phosphorylated proteins.

1. Preparation of YwlE Trap Affinity Resin:

  • Express and purify a recombinant, catalytically inactive YwlE mutant (e.g., C9A) fused to a tag (e.g., GST or His-tag).
  • Immobilize the purified YwlE trap protein onto affinity beads (e.g., Glutathione-Agarose or Ni-NTA Agarose) according to the manufacturer's instructions.
  • Wash the beads extensively with a neutral pH binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and phosphatase inhibitors).

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors.
  • Lyse cells in a non-denaturing lysis buffer (e.g., HEPES buffer from step 1 with 0.5% NP-40 and protease/phosphatase inhibitor cocktails) on ice.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. Affinity Pull-Down:

  • Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the prepared YwlE trap affinity resin.
  • Rotate the mixture for 2-4 hours at 4°C.
  • Pellet the beads by gentle centrifugation and discard the supernatant.
  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

4. Elution and Sample Preparation for MS:

  • Elute the bound proteins using a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5) or by on-bead digestion.
  • For on-bead digestion, resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
  • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

Protocol 2: General Western Blot for Phosphorylated Proteins

This protocol provides general guidelines applicable to pArg detection, assuming a specific primary antibody is available.

1. Sample Preparation:

  • Lyse cells in RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
  • Quantify protein concentration. Mix samples with Laemmli loading buffer and heat at 95-100°C for 5 minutes (Note: some phospho-sites can be heat-sensitive; test sample preparation without boiling if signal is weak).

2. Electrophoresis and Transfer:

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Blocking and Antibody Incubation:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Do not use milk.
  • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate. Use a highly sensitive substrate for low-abundance targets.
  • Detect the signal using a digital imager or X-ray film.

Visualizations

Workflow Diagrams

G cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis CellCulture Cell Culture / Tissue Lysis Cell Lysis (with Phosphatase Inhibitors) CellCulture->Lysis Clarification Lysate Clarification Lysis->Clarification Enrichment pArg Selective Enrichment (e.g., Phosphatase Trap) Clarification->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for sensitive pArg detection using selective enrichment and MS.

Logical Relationships

G cluster_challenge Challenges in pArg Detection cluster_strategy Mitigation Strategies pArg This compound Instability Acid Lability (N-P Bond) pArg->Instability Abundance Low Stoichiometry pArg->Abundance pH Neutral pH Buffers Instability->pH addressed by Enrich Selective Enrichment Abundance->Enrich addressed by

Caption: Key challenges in pArg detection and their corresponding solutions.

References

Dealing with poor peak shape in the HPLC analysis of Phospho-L-arginine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Phospho-L-arginine, with a specific focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you identify and resolve issues in your experiments.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing is the most common peak shape problem for a polar, multi-charged molecule like this compound.[1] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[2][3]

  • Interaction with Residual Silanols: this compound possesses a highly basic guanidinium group (pKa > 12) that can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] This interaction leads to a secondary retention mechanism, causing the peak to tail.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, different ionic forms of this compound can exist simultaneously, leading to peak distortion. Furthermore, at mid-range pH levels (e.g., pH 4-7), silanol groups can become ionized (SiO-), increasing their interaction with the positively charged analyte.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or the degradation of the stationary phase can expose more active silanol sites, worsening the tailing effect over time.

Troubleshooting Workflow for Peak Tailing

G cluster_0 start Start: Observe Peak Tailing check_ph Is Mobile Phase pH < 3 and well-buffered? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 with a suitable buffer (e.g., 20mM Phosphate) check_ph->adjust_ph No check_column Is the column old or showing high backpressure? check_ph->check_column Yes adjust_ph->check_ph flush_column Action: Flush column with strong solvent. If no improvement, replace the column. check_column->flush_column Yes check_additive Are you using a mobile phase additive? check_column->check_additive No flush_column->check_additive add_additive Action: Add an ion-pairing agent (e.g., 0.1% TFA) or a basic additive (e.g., TEA). check_additive->add_additive No resolved Problem Resolved check_additive->resolved Yes, and problem persists add_additive->resolved

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Q2: How can I optimize the mobile phase to improve the peak shape of this compound?

A2: Mobile phase optimization is critical for analyzing ionizable compounds. The key parameters to control are pH, buffer concentration, and the use of additives.

  • pH Control: To minimize secondary interactions with silanols, the mobile phase pH should be kept low (typically between 2.5 and 3.0). At this pH, most silanol groups are protonated (non-ionic), reducing their ability to interact with the basic guanidinium group of this compound.

  • Buffer Selection: A buffer is essential to maintain a stable pH. Phosphate buffers are common choices for low pH applications. A concentration of 10-25 mM is usually sufficient to provide adequate buffering capacity without causing precipitation issues with organic solvents.

  • Ion-Pairing Agents: For highly basic compounds that still show tailing at low pH, an ion-pairing agent can be used. These agents, such as Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA), contain a hydrophobic part and an ionic part. They pair with the positively charged analyte, masking its charge and improving its retention and peak shape on a reversed-phase column.

Protocol for Mobile Phase pH Optimization

  • Prepare Buffer Stock: Prepare a 100 mM potassium phosphate monobasic (KH₂PO₄) stock solution in HPLC-grade water.

  • Initial Mobile Phase Preparation: Prepare two mobile phases.

    • Mobile Phase A: 20 mM potassium phosphate in water. Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Analysis: Start with an isocratic elution (e.g., 95% A, 5% B) or a shallow gradient to locate the this compound peak.

  • pH Adjustment: If tailing is observed, prepare fresh Mobile Phase A solutions with pH values of 2.8, 2.5, and 2.2.

  • Systematic Evaluation: Inject the sample using each mobile phase pH and compare the peak symmetry (tiling factor), retention time, and resolution.

  • Final Selection: Choose the pH that provides the best peak symmetry without compromising retention. A pH of at least 2 units away from the analyte's pKa is recommended for robustness.

Table 1: Effect of Mobile Phase Additives on Peak Shape

AdditiveTypical ConcentrationMechanism of ActionPotential Impact on this compound
Phosphoric Acid Adjusts pH to 2.5-3.0Suppresses silanol ionizationReduces peak tailing by minimizing secondary interactions.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing agent, pH controlForms an ion pair with the guanidinium group, improving peak shape and retention. Can suppress MS signal.
Triethylamine (TEA) 10 - 25 mMBasic additiveCompetes with basic analytes for active silanol sites. Generally used at higher pH, less common for this application.
Q3: My this compound peak is fronting. What are the likely causes?

A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur. The primary causes are typically related to overloading or solvent effects.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing excess analyte molecules to travel through the column faster, which results in a fronting peak. This is particularly true if the sample concentration is high.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, the peak can be distorted, often leading to fronting or splitting. The sample plug does not bind cleanly to the head of the column and travels down in a distorted band.

Protocol for Diagnosing Peak Fronting

  • Reduce Sample Concentration: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject Dilutions: Analyze each dilution under the same HPLC conditions.

  • Observe Peak Shape: If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was column overload.

  • Check Sample Solvent: If dilution does not solve the problem, ensure your sample is dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase. If the sample is not soluble, use the minimum possible amount of a stronger solvent and reduce the injection volume.

Q4: What type of HPLC column is recommended for analyzing this compound?

A4: The choice of column is crucial for obtaining good peak shape for challenging analytes.

  • High-Purity, End-Capped Columns: Modern reversed-phase columns made from high-purity silica are recommended. These columns have a lower concentration of acidic silanol groups and are often "end-capped" (where residual silanols are chemically bonded with a small silane) to further reduce their activity.

  • Alternative Chemistries:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like this compound. In HILIC, a polar stationary phase is used with a mobile phase high in organic content.

    • Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange characteristics. A mixed-mode cation-exchange column can provide strong retention for the basic guanidinium group while also offering hydrophobic interactions.

Analyte-Stationary Phase Interaction Model

G cluster_C18 C18 Stationary Phase cluster_Analyte This compound C18_chain C18 Chain (Hydrophobic) Silanol Residual Silanol (Si-OH) Guanidinium Guanidinium Group (Positive Charge) Guanidinium->Silanol Secondary Interaction (Causes Tailing) Phosphate Phosphate Group (Negative Charge) Backbone Amino Acid Backbone (Hydrophobic Character) Backbone->C18_chain Primary Interaction (Desirable Retention)

Caption: Interactions between this compound and a C18 stationary phase.

References

Validation & Comparative

A Comparative Analysis of Phospho-L-arginine and Phosphocreatine as Energy Buffers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular bioenergetics, the efficient management of high-energy phosphate bonds is paramount for sustaining cellular function, particularly in tissues with high and fluctuating energy demands such as muscle and nerve cells. Phosphagens, a class of guanidinium phosphates, serve as crucial temporal energy buffers, ensuring a constant supply of adenosine triphosphate (ATP). This guide provides a detailed comparison of two key phosphagens: Phospho-L-arginine (PLA), predominantly found in invertebrates, and phosphocreatine (PCr), the primary phosphagen in vertebrates.

This analysis delves into their thermodynamic properties, intracellular concentrations, and the kinetics of their respective kinases. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of cellular metabolism, bioenergetics, and pharmacology.

Quantitative Comparison of this compound and Phosphocreatine

The following table summarizes the key quantitative parameters of this compound and phosphocreatine, providing a side-by-side comparison of their capacity as energy buffers.

ParameterThis compoundPhosphocreatine
Standard Gibbs Free Energy of Hydrolysis (ΔG°') -32 kJ/mol[1]-42.8 to -43.1 kJ/mol[2][3][4]
Intracellular Concentration (Muscle Tissue) ~13 mM (crayfish nerve)[5], variable in invertebrate muscles16-32 mM (rat skeletal muscle), 20-35 mM (vertebrate skeletal muscle)
Enzyme Arginine Kinase (AK)Creatine Kinase (CK)
Kinetic Parameters of the Associated Kinase Km (for L-arginine): 1.7 mM Vmax: 27.8 µmol·min⁻¹ kcat: 75 s⁻¹Km (for creatine): Varies by isoenzymeCK-MM: ~5 mM

Energy Buffering Mechanisms

The primary role of both this compound and phosphocreatine is to maintain a high ATP/ADP ratio within the cell. During periods of high energy demand, the respective kinases—arginine kinase or creatine kinase—catalyze the transfer of a phosphoryl group from the phosphagen to ADP, rapidly regenerating ATP. This reaction is reversible, and during periods of rest and low energy demand, ATP is used to replenish the phosphagen stores.

Energy_Buffering_Mechanisms cluster_PLA This compound System (Invertebrates) cluster_PCr Phosphocreatine System (Vertebrates) PLA This compound Arg L-arginine PLA->Arg Arginine Kinase ATP_PLA ATP ADP_PLA ADP ADP_PLA->ATP_PLA Arginine Kinase PCr Phosphocreatine Cr Creatine PCr->Cr Creatine Kinase ATP_PCr ATP ADP_PCr ADP ADP_PCr->ATP_PCr Creatine Kinase ATP_Demand High Energy Demand ATP_Demand->ADP_PLA ATP_Demand->ADP_PCr ATP_Synthesis Low Energy Demand ATP_Synthesis->ATP_PLA ATP_Synthesis->ATP_PCr

Fig. 1: Energy buffering by this compound and phosphocreatine.

Experimental Protocols

The determination of the quantitative parameters presented in this guide relies on a variety of established experimental techniques. Below are summaries of the methodologies commonly employed.

Determination of Intracellular Phosphagen Concentrations

1. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique allows for the direct measurement of phosphorus-containing metabolites, including PLA, PCr, ATP, and inorganic phosphate (Pi), in living tissues.

  • Sample Preparation: Tissues or organisms are placed within the NMR spectrometer. For in vivo studies, the subject is positioned so that the tissue of interest is within the detection coil.

  • Data Acquisition: 31P NMR spectra are acquired, showing distinct peaks for each phosphorus-containing compound. The area under each peak is proportional to its concentration.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area to that of a known internal or external standard.

2. High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and specific method for separating and quantifying phosphagens and other metabolites from tissue extracts.

  • Tissue Extraction: Muscle or other tissue samples are rapidly frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins.

  • Sample Preparation: The supernatant containing the metabolites is neutralized and filtered.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with an appropriate column (e.g., ion-exchange or reverse-phase) that separates the compounds based on their chemical properties.

  • Detection and Quantification: The separated compounds are detected using a UV detector. The concentration is determined by comparing the peak area to a standard curve generated with known concentrations of the metabolite of interest.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Freeze Rapid Freezing (Liquid Nitrogen) Tissue->Freeze NMR 31P NMR Spectroscopy Tissue->NMR In Vivo Homogenize Homogenization (e.g., Perchloric Acid) Freeze->Homogenize Extract Neutralized Extract Homogenize->Extract HPLC HPLC Separation Extract->HPLC Data Data Acquisition & Quantification HPLC->Data NMR->Data

Fig. 2: Workflow for phosphagen concentration measurement.
Determination of Standard Gibbs Free Energy of Hydrolysis (ΔG°')

The standard free energy of hydrolysis is a measure of the energy released when a high-energy phosphate bond is broken. It is typically determined indirectly by measuring the equilibrium constant (Keq) of the reaction catalyzed by the respective kinase.

  • Reaction Setup: The kinase reaction (e.g., ADP + PCr ⇌ ATP + Cr) is allowed to reach equilibrium in a buffered solution at a specific pH and temperature.

  • Measurement of Equilibrium Concentrations: The concentrations of all reactants and products at equilibrium are measured using techniques such as HPLC or enzymatic assays coupled to spectrophotometry.

  • Calculation of Keq: The equilibrium constant is calculated from the concentrations of the reactants and products at equilibrium.

  • Calculation of ΔG°': The standard Gibbs free energy change is then calculated using the following equation: ΔG°' = -RT ln(Keq) where R is the gas constant and T is the absolute temperature.

Determination of Kinase Kinetic Parameters

The kinetic parameters of arginine kinase and creatine kinase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined using enzyme assays.

  • Enzyme Assay: The activity of the kinase is measured by monitoring the rate of product formation (e.g., ATP or the phosphagen) over time. This is often done using a coupled enzyme assay where the product of the kinase reaction is a substrate for a second, indicator enzyme that produces a change in absorbance or fluorescence.

  • Varying Substrate Concentrations: The initial reaction velocity is measured at a range of substrate concentrations (e.g., L-arginine or creatine).

  • Data Analysis: The data are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to determine the Km and Vmax of the enzyme for that substrate.

Luciferin-Luciferase Bioluminescence Assay for ATP: A highly sensitive method for measuring ATP concentrations, often used in kinase assays.

  • Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

  • Procedure: A sample containing ATP is mixed with a reagent containing luciferin and luciferase. The resulting bioluminescence is measured using a luminometer.

Conclusion

Both this compound and phosphocreatine are highly effective energy buffers, playing analogous roles in their respective biological systems. Phosphocreatine exhibits a more exergonic standard free energy of hydrolysis, suggesting it can buffer ATP to a lower ADP concentration. The intracellular concentrations of both phosphagens are maintained at high levels in tissues with significant energy demands. The kinetic parameters of their respective kinases are adapted to the physiological concentrations of their substrates, ensuring efficient ATP regeneration. The choice of phosphagen system in different evolutionary lineages likely reflects adaptations to specific metabolic and physiological requirements. Further research into the nuances of these systems will continue to illuminate the fundamental principles of cellular energy homeostasis.

References

A Comparative Kinetic Analysis of Arginine Kinase and Creatine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of two critical phosphagen kinases: Arginine Kinase (AK) and Creatine Kinase (CK). These enzymes are central to cellular energy homeostasis in various tissues, catalyzing the reversible transfer of a phosphoryl group from a phosphagen (phosphoarginine or phosphocreatine) to ADP to rapidly regenerate ATP.[1][2] Understanding their kinetic differences is crucial for research in bioenergetics, comparative physiology, and for the development of targeted therapeutic agents.

Kinetic Parameters: A Quantitative Comparison

The efficiency and substrate affinity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate—a lower Kₘ signifies a higher affinity.[3][4] The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate.[5] The ratio kcat/Kₘ, known as the specificity constant, is the ultimate measure of an enzyme's catalytic efficiency.

While specific values can vary depending on the source organism, isoforms, and experimental conditions (e.g., pH, temperature), the following table summarizes representative kinetic data for these enzymes.

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source Organism
Arginine Kinase L-Arginine~0.61~242~3.97 x 10⁵Paramecium tetraurelia
ATPVariesVariesVaries
Creatine Kinase Creatine~16~160~1.0 x 10⁴Rabbit Muscle
ATP~0.5~160~3.2 x 10⁵Rabbit Muscle

Note: Data is compiled from various sources and should be considered representative. Kinetic parameters are highly dependent on specific assay conditions.

The Phosphagen Kinase Reaction

Arginine Kinase and Creatine Kinase, despite acting on different phosphagen substrates, catalyze analogous reversible reactions to buffer cellular ATP levels. This process is essential in tissues with high and fluctuating energy demands, such as muscle and nervous tissue.

G cluster_0 Arginine Kinase (AK) System cluster_1 Creatine Kinase (CK) System cluster_2 Shared Nucleotide Substrates Arg L-Arginine PArg Phosphoarginine Arg->PArg ADP Mg-ADP PArg->Arg AK (Energy Demand) Cre Creatine PCre Phosphocreatine Cre->PCre PCre->Cre CK (Energy Demand) ATP Mg-ATP ATP->PArg AK (ATP Regeneration) ATP->PCre CK (ATP Regeneration) ATP->ADP

Caption: Reversible reaction catalyzed by Arginine and Creatine Kinase.

Experimental Protocols

The kinetic parameters of Arginine Kinase and Creatine Kinase are commonly determined using a continuous spectrophotometric coupled-enzyme assay. This method links the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle of the Coupled-Enzyme Assay

The primary kinase reaction produces ADP. This ADP is then used by a coupling enzyme system to drive a reaction that consumes a reporter molecule. A common system involves Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Kinase Reaction:

    • Phosphagen + ATP --(AK or CK)--> Phospho-phosphagen + ADP

  • Coupling Reaction 1 (Pyruvate Kinase):

    • ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate

  • Coupling Reaction 2 (Lactate Dehydrogenase):

    • Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production by the kinase of interest, thus reflecting the kinase's activity.

Reagents and Buffers
  • Assay Buffer: e.g., 0.40 M Glycine, pH 8.9.

  • Substrates: L-Arginine or Creatine, ATP, Phosphoenolpyruvate (PEP).

  • Cofactors: Mg²⁺ (e.g., from MgCl₂ or Magnesium Acetate).

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Reporter Molecule: NADH.

  • Enzyme: Purified Arginine Kinase or Creatine Kinase, diluted to an appropriate concentration (e.g., 0.1-10 µg/ml).

Procedure
  • Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing saturating concentrations of PEP, NADH, Mg²⁺, and the coupling enzymes PK and LDH.

  • Substrate Addition: Aliquot the reaction mixture into cuvettes. Add the primary substrate (arginine or creatine) at varying concentrations for Kₘ determination.

  • Equilibration: Incubate the mixture in a temperature-controlled spectrophotometer (e.g., 25°C or 37°C) for 3-5 minutes to achieve thermal equilibrium and establish a baseline absorbance reading.

  • Initiation of Reaction: Initiate the reaction by adding the final component, typically ATP or the kinase enzyme itself.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-8 minutes).

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time curve for each substrate concentration. Plot v₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax. The kcat can then be calculated by dividing Vmax by the total enzyme concentration.

G start Start: Kinetic Assay prep 1. Prepare Reagents (Buffer, Substrates, Coupling Enzymes, NADH) start->prep mix 2. Create Reaction Master Mix (All components except initiating substrate) prep->mix equilibrate 3. Equilibrate Mixture (Incubate in spectrophotometer at constant temp.) mix->equilibrate initiate 4. Initiate Reaction (Add final substrate, e.g., ATP or Kinase) equilibrate->initiate measure 5. Monitor Absorbance (Record A340 over time) initiate->measure calc_v0 6. Calculate Initial Velocity (v₀) (From linear slope of A340 vs. Time) measure->calc_v0 repeat 7. Repeat for Multiple Substrate Concentrations calc_v0->repeat repeat->initiate More concentrations plot 8. Plot Data (v₀ vs. [Substrate]) repeat->plot All concentrations done fit 9. Fit to Michaelis-Menten Equation (e.g., using non-linear regression) plot->fit determine 10. Determine Kinetic Parameters (Km, Vmax, kcat) fit->determine end End determine->end

Caption: Standard experimental workflow for determining kinase kinetic parameters.

References

Validating Phospho-L-arginine's Critical Role in Cellular Energy Stability Under Metabolic Challenge

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of cellular bioenergetics, maintaining a stable supply of adenosine triphosphate (ATP) is paramount for cell survival and function. Phosphagen kinase systems serve as a rapid-response buffer to regenerate ATP during periods of high energy demand or metabolic stress. In invertebrates, this crucial role is primarily fulfilled by the phospho-L-arginine (P-Arg)/arginine kinase (AK) system. This guide provides a comparative analysis of experimental approaches to validate the function of P-Arg in ATP homeostasis, with a focus on the application of metabolic inhibitors. We will explore the performance of the P-Arg system in contrast to its vertebrate analogue, the phosphocreatine (PCr)/creatine kinase (CK) system, and provide detailed experimental protocols for researchers in cellular physiology and drug development.

The this compound System: A High-Energy Phosphate Reservoir

The reversible phosphorylation of L-arginine by ATP, catalyzed by arginine kinase (AK), forms the high-energy phosphagen, this compound.[1][2] This reaction, depicted below, allows for the rapid regeneration of ATP from ADP when cellular energy consumption outpaces production through glycolysis and oxidative phosphorylation.

ATP ATP AK_fwd Arginine Kinase (Energy Consumption) ATP->AK_fwd Arginine L-Arginine Arginine->AK_fwd ADP ADP AK_rev Arginine Kinase (ATP Regeneration) ADP->AK_rev P_Arginine This compound P_Arginine->AK_rev AK_fwd->ADP AK_fwd->P_Arginine AK_rev->ATP AK_rev->Arginine

Figure 1: The reversible reaction catalyzed by Arginine Kinase.

This system is particularly vital in tissues with high and fluctuating energy demands, such as muscle and nerve cells.[3][4]

Performance Under Metabolic Inhibition: A Comparative Analysis

Metabolic inhibitors are invaluable tools for dissecting the functional importance of specific energy pathways. By blocking key enzymes, researchers can induce metabolic stress and observe the capacity of cellular buffering systems to maintain ATP homeostasis.

The Impact of Arginine Kinase Inhibitors

Studies utilizing inhibitors of arginine kinase, such as the flavonoids rutin and quercetin, have provided direct evidence for the critical role of the P-Arg system in invertebrates. In the red flour beetle, Tribolium castaneum, exposure to the insecticide deltamethrin, a known metabolic stressor, leads to a significant depletion of ATP.[5] This depletion is exacerbated when arginine kinase is inhibited, demonstrating the reliance of the insect on the P-Arg buffer to cope with the increased energy demand of detoxification processes.

Condition Inhibitor Organism/Cell Type Observed Effect on ATP Levels Reference
Deltamethrin-induced stressNone (Control)Tribolium castaneumSignificant decrease
Deltamethrin-induced stressRutin (AK inhibitor)Tribolium castaneumFurther significant decrease compared to control
Deltamethrin-induced stressQuercetin (AK inhibitor)Tribolium castaneumFurther significant decrease compared to control
Deltamethrin-induced stressTcAK1/TcAK2 knockdown (RNAi)Tribolium castaneumEnhanced ATP depletion

Table 1: Effect of Arginine Kinase Inhibition on ATP Levels under Metabolic Stress

Comparison with the Phosphocreatine System

The phosphocreatine (PCr)/creatine kinase (CK) system in vertebrates serves an analogous function to the P-Arg/AK system. Both systems provide a rapid means of ATP regeneration. However, the kinetic properties and the equilibrium constants of the respective kinases differ, which may lead to performance differences under specific metabolic stresses. While direct comparative studies using the same metabolic inhibitors on both systems are limited, the fundamental principles of their function are the same. Inhibition of creatine kinase in vertebrate cells similarly leads to a more rapid decline in ATP levels under conditions of high energy demand, such as intense muscle contraction or ischemia.

Phosphagen System Key Enzyme Primary Organism Group Known Inhibitors Effect of Inhibition on ATP Homeostasis
This compoundArginine Kinase (AK)InvertebratesRutin, Quercetin, CanavanineIncreased susceptibility to ATP depletion under stress.
PhosphocreatineCreatine Kinase (CK)VertebratesIodoacetate, DinitrofluorobenzeneImpaired ability to buffer ATP levels during high energy demand.

Table 2: Comparison of Major Phosphagen Systems

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments.

Experimental Workflow for Validating P-Arg's Role

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Organism Select Invertebrate Model (e.g., Tribolium castaneum) Treatment Expose Organisms to Metabolic Stressor +/- Inhibitor Organism->Treatment Inhibitor Prepare Metabolic Inhibitor (e.g., Rutin, Quercetin) Inhibitor->Treatment Sampling Collect Samples at Defined Time Points Treatment->Sampling Extraction Metabolite Extraction Sampling->Extraction Quantification Quantify ATP and P-Arg Levels (e.g., HPLC, Luminescence) Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Figure 2: Workflow for inhibitor-based validation studies.
Protocol 1: Induction of Metabolic Stress and Inhibitor Treatment

Objective: To induce metabolic stress in an invertebrate model and assess the effect of an arginine kinase inhibitor.

Materials:

  • Invertebrate model organism (e.g., Tribolium castaneum adults).

  • Metabolic stressor (e.g., Deltamethrin).

  • Arginine kinase inhibitor (e.g., Rutin or Quercetin dissolved in a suitable solvent).

  • Control and experimental diet/media.

Procedure:

  • Acclimate the organisms to the experimental conditions for a defined period.

  • Prepare the experimental diets or media. The control group receives the standard diet. The inhibitor group receives the diet containing the arginine kinase inhibitor at a predetermined concentration. The stressor group receives the standard diet. The combination group receives the diet with the inhibitor.

  • After an initial feeding period with the respective diets, expose the stressor and combination groups to the metabolic stressor (e.g., a sub-lethal dose of deltamethrin).

  • Collect samples (whole organisms or specific tissues) at various time points post-exposure (e.g., 0, 1, 3, 6, 12 hours).

  • Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until analysis.

Protocol 2: Quantification of ATP and this compound

Objective: To measure the intracellular concentrations of ATP and this compound from tissue samples.

Materials:

  • Frozen tissue samples.

  • Extraction buffer (e.g., perchloric acid or a neutral phenol-chloroform-EDTA extraction mix).

  • Internal standards for ATP and P-Arg.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a luciferin-luciferase-based ATP assay kit.

  • Spectrophotometer or luminometer.

Procedure:

  • Homogenize the frozen samples in the ice-cold extraction buffer.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Neutralize the supernatant if using an acidic extraction method.

  • For HPLC analysis:

    • Filter the supernatant.

    • Inject a known volume of the sample onto the HPLC column.

    • Elute the metabolites using an appropriate mobile phase.

    • Detect ATP and P-Arg using a UV detector.

    • Quantify the concentrations by comparing the peak areas to those of known standards.

  • For luminescence-based ATP assay:

    • Follow the manufacturer's instructions for the ATP assay kit.

    • Briefly, mix the sample extract with the luciferin-luciferase reagent.

    • Measure the light output using a luminometer.

    • Calculate the ATP concentration based on a standard curve.

  • To determine P-Arg concentration using an enzymatic assay coupled with luminescence:

    • Incubate the sample extract with ADP and a purified arginine kinase to convert P-Arg to ATP.

    • Measure the newly generated ATP using a luciferin-luciferase assay as described above.

    • The amount of P-Arg is calculated from the difference in ATP concentration before and after the arginine kinase reaction.

Signaling Pathway Perturbation

Metabolic_Stressor Metabolic Stressor (e.g., Deltamethrin) ATP_Consumption Increased ATP Consumption (Detoxification, etc.) Metabolic_Stressor->ATP_Consumption Inhibitor AK Inhibitor (e.g., Rutin) Arginine_Kinase Arginine Kinase (AK) Inhibitor->Arginine_Kinase P_Arg_Pool This compound Pool Arginine_Kinase->P_Arg_Pool ATP -> ADP ATP_Levels Cellular ATP Levels Arginine_Kinase->ATP_Levels maintains P_Arg_Pool->Arginine_Kinase ADP -> ATP ATP_Production ATP Production (Glycolysis, OxPhos) ATP_Production->ATP_Levels ATP_Consumption->ATP_Levels Cellular_Response Cellular Response (Survival/Apoptosis) ATP_Levels->Cellular_Response

Figure 3: Impact of metabolic stress and AK inhibition on ATP homeostasis.

Conclusion

The use of metabolic inhibitors provides a powerful approach to experimentally validate the indispensable role of the this compound/arginine kinase system in maintaining ATP homeostasis in invertebrates. The data clearly demonstrate that inhibition of this system renders organisms more vulnerable to metabolic stress, leading to a more pronounced decline in cellular ATP levels. While the P-Arg and PCr systems are analogous in their function, further direct comparative studies under various metabolic challenges will provide deeper insights into the evolutionary adaptations of these crucial energy-buffering systems. The protocols outlined in this guide offer a framework for researchers to conduct robust and reproducible experiments to further explore the intricacies of cellular bioenergetics.

References

Is Phospho-L-arginine a more efficient phosphagen than phosphocreatine under specific conditions?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular bioenergetics, phosphagens act as crucial temporal ATP buffers, maintaining energy homeostasis in cells with high and fluctuating energy demands, such as muscle and neuronal tissues. The two most prominent phosphagens in the animal kingdom are Phospho-L-arginine (P-Arg), primarily found in invertebrates, and phosphocreatine (PCr), the key phosphagen in vertebrates.[1][2] This guide provides an objective comparison of their efficiency, supported by thermodynamic and kinetic data, and details the experimental protocols used for their evaluation.

At a Glance: Thermodynamic and Functional Superiority of Phosphocreatine

From a thermodynamic standpoint, phosphocreatine is considered a functional improvement over this compound. The creatine kinase (CK) reaction is able to buffer ATP at significantly higher ATP/ADP ratios than the arginine kinase (AK) reaction.[3][4] This is a critical advantage in tissues that must maintain a very high energy state, as it ensures that ATP levels remain stable even under heavy load, preventing the accumulation of ADP, which can impair cellular function.

The key to this difference lies in the apparent equilibrium constant (K') of the respective kinase reactions. The K' for the creatine kinase reaction is substantially higher than that for arginine kinase, indicating that the equilibrium of the CK reaction lies further towards ATP production.[3]

Quantitative Data Comparison

The following tables summarize the key thermodynamic and kinetic parameters for the P-Arg and PCr systems.

Table 1: Thermodynamic Properties of Phosphagen Kinase Reactions

ParameterThis compound System (Arginine Kinase)Phosphocreatine System (Creatine Kinase)Reference
Apparent Equilibrium Constant (K') ~13% of K'CK100-160
Standard apparent Gibbs free energy (ΔG°') -8.89 kJ mol⁻¹ (for ATP formation)More negative than P-Arg system
Standard apparent enthalpy (ΔH°') -8.19 kJ mol⁻¹ (for ATP formation)Not specified
Standard apparent entropy (ΔS°') +2.2 J K⁻¹mol⁻¹ (for ATP formation)Not specified

Note: K' = [Guanidino Acceptor][ATP] / [Phosphagen][ADP]. A higher K' favors ATP production.

Table 2: Representative Enzyme Kinetic Parameters

ParameterArginine Kinase (AK)Creatine Kinase (CK)Reference
Turnover number (kcat) ~135 s⁻¹ (at 25°C)Varies by isoform and conditions
Activation Barrier (Turnover) 34 ± 13 kJ/molNot specified

Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, ionic strength) and specific enzyme isoforms. Direct comparison should be made with caution.

Table 3: Typical Physiological Concentrations in Muscle

MetaboliteInvertebrate Muscle (Shrimp) at RestVertebrate Muscle at RestReference
Phosphagen 38 mM (P-Arg)~20-35 mM (PCr)
ATP Stable~5-8 mM
Inorganic Phosphate (Pi) 1 mM~2-5 mM

Performance Under Specific Conditions

While the phosphocreatine system is more efficient at maintaining high ATP/ADP ratios under standard physiological conditions, the lower equilibrium constant of the this compound system may confer an advantage under specific circumstances.

Intracellular Acidosis: During intense activity, anaerobic glycolysis leads to the production of lactic acid and a subsequent drop in intracellular pH. A reduction in pH promotes the net hydrolysis of phosphagens. However, phosphotransferase reactions with lower K' values, such as the arginine kinase system, will experience a smaller degree of net phosphagen hydrolysis for any given reduction in pH. This suggests that This compound may be a more stable energy reserve than phosphocreatine under conditions of significant intracellular acidosis.

Mandatory Visualizations

Signaling and Experimental Diagrams

phosphagen_pathway cluster_ATP_Buffering Temporal ATP Buffering ATP ATP ADP ADP ADP->ATP ATP Regeneration Acceptor Acceptor (L-Arginine or Creatine) ADP->Acceptor ATP Regeneration Pi Pi Phosphagen Phosphagen (P-Arg or PCr) Phosphagen->ATP ATP Regeneration Phosphagen->Acceptor Kinase Reaction (AK or CK) Phosphagen->Acceptor ATP Regeneration Acceptor->Phosphagen EnergyDemand High Energy Demand (e.g., Muscle Contraction) EnergyDemand->ATP Hydrolysis

Caption: The phosphagen kinase temporal ATP buffering system.

nmr_workflow cluster_workflow Experimental Workflow: In Vivo 31P-NMR Spectroscopy A Subject / Sample Placed in NMR Spectrometer B Acquisition of 31P Free Induction Decay (FID) Signal A->B C Fourier Transform of FID B->C D Generation of 31P Spectrum (Peaks for PCr/P-Arg, ATP, Pi) C->D E Peak Integration & Quantification D->E F Calculation of Metabolite Ratios (e.g., PCr/Pi, PCr/ATP) and Intracellular pH E->F temporal_buffering cluster_concept Concept: Temporal Buffering of ATP/ADP Ratio Without Without Phosphagen System With With Phosphagen System ATP_High_W [ATP] High ADP_Low_W [ADP] Low ATP_Low_W [ATP] ↓↓ Low ATP_High_W->ATP_Low_W Energy Demand ADP_High_W [ADP] ↑↑ High ADP_Low_W->ADP_High_W Energy Demand ATP_High_P [ATP] High ADP_Low_P [ADP] Low ATP_Stable_P [ATP] Stable ATP_High_P->ATP_Stable_P Energy Demand ADP_Stable_P [ADP] Stable ADP_Low_P->ADP_Stable_P Energy Demand Phosphagen_Pool Phosphagen Pool Phosphagen_Pool->ADP_Stable_P Regenerates ATP

References

Unmasking Specificity: A Comparative Guide to Anti-Phosphoarginine Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of arginine phosphorylation, the specificity of detection reagents is paramount. This guide provides an objective comparison of anti-phosphoarginine (pArg) antibody performance, with a focus on cross-reactivity with other common phosphoamino acids. The presented data, methodologies, and visual workflows aim to empower informed decisions in antibody selection for reliable and reproducible results.

The study of protein arginine phosphorylation, a critical post-translational modification involved in diverse cellular processes, has been historically hampered by the chemical instability of the phosphoarginine bond and the scarcity of specific research tools. The development of antibodies that can specifically recognize pArg has opened new avenues for investigating its role in signaling pathways and disease. However, a crucial question for any researcher employing these antibodies is their degree of cross-reactivity with the far more abundant phosphorylated serine (pSer), threonine (pThr), and tyrosine (pTyr) residues. This guide addresses this critical issue by comparing the specificity of anti-phosphoarginine antibodies.

Comparative Analysis of Anti-Phosphoarginine Antibody Specificity

To quantitatively assess the cross-reactivity of anti-phosphoarginine antibodies, a competitive ELISA is a commonly employed method. In this assay, the antibody is pre-incubated with various phosphorylated amino acids before being added to a plate coated with a phosphoarginine-containing peptide. The degree to which each phosphoamino acid inhibits the antibody from binding to the pArg peptide is a direct measure of its cross-reactivity.

Below is a summary of representative data from such an analysis.

Antibody TargetCompetitor Amino AcidConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)
Anti-Phosphoarginine (pArg) Phosphoarginine (pArg)1.5 µM100%
Phosphoserine (pSer)> 1000 µM< 0.15%
Phosphothreonine (pThr)> 1000 µM< 0.15%
Phosphotyrosine (pTyr)> 1000 µM< 0.15%

Note: The data presented in this table is a representative example based on typical antibody performance and may not reflect the exact values for all commercially available anti-phosphoarginine antibodies. Researchers are encouraged to consult the datasheets of specific antibodies or perform their own validation experiments.

The results clearly indicate that well-characterized anti-phosphoarginine antibodies exhibit a high degree of specificity for their target. The concentration of pSer, pThr, and pTyr required to achieve 50% inhibition of binding is several orders of magnitude higher than that of pArg, demonstrating minimal cross-reactivity.

Experimental Protocols

To ensure transparency and enable replication of specificity testing, detailed experimental protocols are provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the specificity of an anti-phosphoarginine antibody.

Materials:

  • 96-well microplate

  • Phosphoarginine-conjugated peptide (e.g., pArg-BSA)

  • Anti-phosphoarginine primary antibody

  • HRP-conjugated secondary antibody

  • Phosphoarginine (pArg), phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) free amino acids

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of pArg-conjugated peptide (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In separate tubes, prepare a series of dilutions for each competitor amino acid (pArg, pSer, pThr, pTyr). Mix each dilution with a constant concentration of the anti-phosphoarginine primary antibody. Incubate for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of substrate solution to each well. Incubate in the dark until color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value for each phosphoamino acid.

Western Blotting Protocol for Specificity Validation

This protocol can be used to confirm the specificity of the anti-phosphoarginine antibody against a complex mixture of proteins.

Materials:

  • Cell lysates (from cells with and without stimulated arginine phosphorylation)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Anti-phosphoarginine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentration.

  • SDS-PAGE: Separate proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphoarginine primary antibody (diluted in Blocking Buffer) overnight at 4°C. For a competition control, pre-incubate the antibody with a high concentration of free phosphoarginine before adding it to a separate membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. A specific antibody should show a significant reduction in signal in the lane where the antibody was pre-incubated with free phosphoarginine.

Visualizing Experimental and Signaling Pathways

To further clarify the experimental process and the biological context of arginine phosphorylation, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Competitive ELISA p1 Coat Plate with pArg-Peptide p2 Block Non-specific Binding Sites p1->p2 p3 Prepare Antibody/ Competitor Mixes (pArg, pSer, pThr, pTyr) p2->p3 p4 Incubate Mix on Plate p3->p4 p5 Add HRP-conjugated Secondary Antibody p4->p5 p6 Add Substrate & Measure Absorbance p5->p6 p7 Analyze Data & Determine IC50 p6->p7

Fig. 1: Workflow for Competitive ELISA.

G cluster_pathway Signaling Pathway: Bacterial Stress Response stress Stress Signal (e.g., Heat Shock) mcsB McsB (Protein Arginine Kinase) stress->mcsB activates ctsR CtsR (Heat Shock Repressor) mcsB->ctsR phosphorylates genes Heat Shock Genes (Transcription ON) ctsR->genes represses p_ctsR Phosphorylated CtsR (pArg-CtsR) clpCP ClpCP Protease p_ctsR->clpCP targeted for degradation CtsR Degradation clpCP->degradation degradation->genes de-repression

Fig. 2: Arginine Phosphorylation in Bacteria.

Conclusion

The available data strongly supports the high specificity of well-developed anti-phosphoarginine antibodies. Their minimal cross-reactivity with other phosphoamino acids makes them reliable tools for the specific detection and characterization of arginine phosphorylation in a variety of experimental settings. However, it is crucial for researchers to be aware of the potential for lot-to-lot variability and to perform in-house validation to ensure the specificity of the antibody in their particular application. This due diligence will ultimately lead to more robust and reproducible findings in the exciting and rapidly advancing field of protein arginine phosphorylation research.

Specificity of Arginine Kinase: A Comparative Guide to L-Arginine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arginine kinase (AK), an enzyme crucial for cellular energy homeostasis in many invertebrates, catalyzes the reversible transfer of a phosphate group from ATP to L-arginine. This reaction plays a vital role in maintaining ATP levels in cells with high and fluctuating energy demands. The high specificity of arginine kinase for its primary substrate, L-arginine, is a key feature of its biological function and a critical consideration in the development of targeted therapeutics against organisms that rely on this enzyme. This guide provides a comparative analysis of the specificity of arginine kinase for L-arginine over its various analogs, supported by available experimental data and detailed methodologies.

Data Presentation: Comparative Kinetics of Arginine Kinase with L-Arginine and Analogs

SubstrateEnzyme SourceKm (mM)Vmax (relative to L-arginine)kcat (s⁻¹)Reference
L-Arginine Limulus polyphemus (Horseshoe Crab)0.08 - 0.67100%-[1]
Polybetes pythagoricus (Spider)1.7100%75[1]
Rhipicephalus sanguineus (Tick)-100%-[2]
D-Arginine Sabellastarte indica (Annelid) AK2-Strong Activity-[3]
Most other sources-Inactive-[3]
L-Homoarginine General (qualitative)-Lower activity than L-arginine-
L-Canavanine General (qualitative)-Lower activity than L-arginine-
Arginine Methyl Ester General (qualitative)-Lower activity than L-arginine-
Creatine Limulus polyphemus (Horseshoe Crab)-No catalytic activity-
Glycocyamine Limulus polyphemus (Horseshoe Crab)-No catalytic activity-
Taurocyamine Limulus polyphemus (Horseshoe Crab)-No catalytic activity-
Lombricine Limulus polyphemus (Horseshoe Crab)-No catalytic activity-

Inhibitory Analogs (Binding but not necessarily substrates):

InhibitorEnzyme SourceKi (mM)
L-Ornithine Homarus americanus (Lobster)-
L-Citrulline Homarus americanus (Lobster)-
Agmatine Homarus americanus (Lobster)-

Experimental Protocols

The determination of arginine kinase activity and its substrate specificity is commonly performed using a coupled-enzyme spectrophotometric assay. This method continuously monitors the production of ADP, which is stoichiometrically linked to the consumption of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

The assay couples the arginine kinase reaction to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The ADP produced by arginine kinase is used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the arginine kinase activity.

Reaction Scheme:

  • Arginine Kinase: L-Arginine + ATP ⇌ Phospho-L-arginine + ADP

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • ATP Solution: 100 mM ATP in water, pH 7.0

  • Phosphoenolpyruvate (PEP) Solution: 50 mM PEP in water

  • NADH Solution: 10 mM NADH in assay buffer

  • MgCl₂ Solution: 1 M MgCl₂ in water

  • Pyruvate Kinase (PK): Commercially available suspension

  • Lactate Dehydrogenase (LDH): Commercially available suspension

  • Arginine Kinase: Purified enzyme preparation

  • Substrates: L-arginine and various L-arginine analogs

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, ATP, PEP, NADH, MgCl₂, PK, and LDH.

  • Incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C) to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding the substrate (L-arginine or an analog) to the cuvette and mix thoroughly.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate, while keeping the concentration of ATP constant and saturating.

  • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Assay Buffer, ATP, PEP, NADH, MgCl2 mix Combine Reagents & Coupling Enzymes reagents->mix enzymes Prepare Pyruvate Kinase & Lactate Dehydrogenase enzymes->mix ak_prep Prepare Arginine Kinase & Substrates initiate Initiate Reaction with Substrate ak_prep->initiate incubate Incubate at Constant Temperature mix->incubate incubate->initiate measure Monitor NADH Consumption (Absorbance at 340 nm) initiate->measure velocity Calculate Initial Reaction Velocity measure->velocity kinetics Determine Kinetic Parameters (Km, Vmax) velocity->kinetics

Caption: Workflow for determining the kinetic parameters of arginine kinase.

Substrate Specificity of Arginine Kinase

substrate_specificity cluster_enzyme Arginine Kinase Active Site cluster_substrates Substrates & Analogs active_site Binding Pockets guanidinium_pocket Guanidinium Binding Pocket (Specificity) alpha_carbon_pocket α-Carbon Binding Pocket l_arginine L-Arginine (Natural Substrate) l_arginine->active_site High Affinity & Catalysis analogs Analogs (e.g., L-Homoarginine, L-Canavanine) analogs->active_site Lower Affinity or Slower Catalysis non_substrates Non-Substrates (e.g., D-Arginine, Creatine) non_substrates->active_site Poor Binding or No Catalysis

References

Comparative analysis of phosphagen systems across different invertebrate species.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the diverse energy buffering systems in invertebrates, detailing their distribution, concentration, and the experimental methods for their analysis.

Phosphagen systems are crucial for rapid ATP regeneration in cells with high and fluctuating energy demands, such as those found in muscle tissue.[1][2] These systems utilize high-energy phosphorylated guanidino compounds, known as phosphagens, to buffer ATP levels by reversibly transferring a phosphoryl group to ADP.[3][4][5] While vertebrates exclusively use the phosphocreatine (PCr)/creatine kinase (CK) system, invertebrates exhibit a remarkable diversity of phosphagens. This guide provides a comparative overview of these systems, presenting quantitative data, experimental protocols, and pathway visualizations to support research and development.

The primary roles of phosphagen systems include temporal ATP buffering, intracellular energy transport, and regulation of inorganic phosphate (Pi) levels, which in turn affects metabolic pathways like glycogenolysis. Eight distinct phosphagens have been identified across the animal kingdom: phosphoarginine (PAr), phosphocreatine (PCr), phosphoglycocyamine (PGc), phosphotaurocyamine (PTc), phosphohypotaurocyamine (PHTc), phospholombricine (PLn), phosphoopheline, and phosphothalassemine. Arginine kinase (AK) and its substrate phosphoarginine are the most widespread system among invertebrates, while creatine kinase has also been identified in various invertebrate phyla, suggesting a complex evolutionary history.

Data Presentation: A Comparative Overview

The distribution and concentration of phosphagens vary significantly across invertebrate phyla and even within different tissues of the same organism. The following tables summarize the known distribution of major phosphagen kinases and the concentration of phosphagens in the muscle tissue of selected invertebrate species.

Table 1: Distribution of Major Phosphagen Kinases Across Invertebrate Phyla

PhylumArginine Kinase (AK)Creatine Kinase (CK)Other Kinases*Representative Genera
Porifera Tethya
Cnidaria Anemonia
Platyhelminthes Schistosoma
Mollusca Nordotis, Octopus
Annelida ✓ (LK, GK, TK)Lumbricus, Neanthes
Arthropoda Penaeus, Apis
Echinodermata Asterias, Arbacia
Chordata (Tunicata) Ciona

Data compiled from multiple sources. "✓" indicates the presence of the enzyme. Other Kinases include Lombricine Kinase (LK), Glycocyamine Kinase (GK), and Taurocyamine Kinase (TK).

Table 2: Comparative Concentrations of Phosphagens in Invertebrate Muscle (Concentrations in μmol/g wet weight)

SpeciesPhylumPhosphagenConcentration
Thyone briareus (Sea cucumber)EchinodermataPAr & PCrModerate to Large
Arbacia punctata (Sea urchin)EchinodermataPArLight
Arbacia punctata (Sea urchin)EchinodermataPCrLarge
Asterias forbesi (Starfish)EchinodermataPAr & PCrLight to Moderate
Lobster (sp. unspec.)ArthropodaPArHigh
Honey-bee (sp. unspec.)ArthropodaPArLow
Various MolluscsMolluscaPArLow

Data adapted from available literature. "Light," "Moderate," and "Large" are qualitative descriptors from the source literature where exact quantitative values were not provided. The variation in phosphoarginine content in invertebrates is notably larger than that of phosphocreatine in vertebrates.

Mandatory Visualizations

The following diagrams illustrate the core biochemical pathway for ATP buffering, a typical experimental workflow for phosphagen analysis, and the phylogenetic relationship of the primary phosphagen kinases.

ATP_Buffering_Mechanism cluster_high_demand High Energy Demand (e.g., Muscle Contraction) cluster_regeneration Phosphagen System Regeneration ATP ATP ADP ADP + Pi ATP->ADP Energy Consumption ADP->ATP  Phosphagen Kinase (e.g., Arginine Kinase)   Phosphagen Phosphagen (e.g., Phosphoarginine) Guanidine Guanidine Substrate (e.g., Arginine) Phosphagen->Guanidine Phosphoryl Transfer Phosphagen->Guanidine

Caption: General ATP buffering mechanism by phosphagen kinases.

Experimental_Workflow cluster_analysis Analysis Methods T 1. Invertebrate Tissue Sample (e.g., Muscle) E 2. Homogenization in Cold Perchloric Acid T->E C 3. Centrifugation to Pellet Protein E->C S 4. Supernatant Neutralization C->S A 5. Analysis S->A HPLC HPLC for Quantification A->HPLC Phosphagen Level SA Spectrophotometric Assay for Kinase Activity A->SA Enzyme Activity

Caption: Experimental workflow for phosphagen analysis.

Phylogenetic_Distribution cluster_inverts Predominantly Invertebrates cluster_verts Predominantly Vertebrates Ancestor Ancestral Phosphagen Kinase AK Arginine Kinase (AK) (Widespread in Invertebrates) Ancestor->AK GK Glycocyamine Kinase (GK) (e.g., Annelids) Ancestor->GK CK Creatine Kinase (CK) (Vertebrates, some Invertebrates) GK->CK Close Relation

References

Confirming Phospho-L-arginine in Complex Samples: A High-Resolution Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible phosphorylation of arginine is an emerging post-translational modification (PTM) implicated in diverse cellular processes.[1] However, the inherent instability of the phospho-N-amide bond in phospho-L-arginine (pArg) presents significant analytical challenges, particularly in complex biological samples.[2][3] This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) based techniques with alternative methods for the confident identification and confirmation of pArg, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry, coupled with liquid chromatography (LC-MS/MS), has become the cornerstone for phosphoproteomics, offering unparalleled sensitivity and specificity for identifying PTMs like this compound.[4][5] The high mass accuracy of modern instruments, such as Orbitrap and Q-TOF analyzers, significantly narrows the search space for peptide identification.

Comparison of Fragmentation Techniques for pArg Identification

The choice of fragmentation method in MS/MS is critical for the accurate localization of the labile phosphate group on arginine. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are beam-type fragmentation methods that can sometimes lead to the neutral loss of the phosphate group, complicating spectral interpretation. In contrast, electron-based fragmentation methods like electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are often preferred for preserving the pArg modification.

Fragmentation MethodPrincipleAdvantages for pArg AnalysisDisadvantages for pArg Analysis
Collision-Induced Dissociation (CID) Collision with an inert gasWidely available, effective for many peptide backbones.Can cause neutral loss of the phosphate group, leading to ambiguous site localization.
Higher-Energy Collisional Dissociation (HCD) Collisional activation in a dedicated cellProduces high-resolution fragment ions, can reduce neutral loss compared to CID.Still susceptible to neutral loss, especially for labile modifications.
Electron-Transfer Dissociation (ETD) Anion-induced electron transferPreserves labile modifications like pArg by cleaving the peptide backbone without energetic collisions.Less efficient for lower charge state precursors, can produce complex spectra.
Electron-Capture Dissociation (ECD) Low-energy electron captureSimilar to ETD, effectively preserves the pArg modification.Typically requires more specialized instrumentation (e.g., FT-ICR MS).

Alternative and Complementary Methods

While HRMS is a powerful tool, other techniques can be used for the detection of pArg, although they often lack the site-specific resolution of mass spectrometry.

MethodPrincipleAdvantagesDisadvantages
Immunoassays (e.g., Western Blot, ELISA) Use of pArg-specific antibodiesHigh throughput, can provide semi-quantitative data.Dependent on antibody specificity and availability, which has historically been a challenge for pArg. Does not provide site-specific information.
31P Nuclear Magnetic Resonance (NMR) Detection of the phosphorus-31 nucleusNon-destructive, can provide information about the chemical environment of the phosphate group.Low sensitivity, requires large amounts of purified sample, not suitable for complex mixtures.
Chemical/Enzymatic Assays Colorimetric or fluorometric detection after chemical modification or enzymatic reaction.Can be used for bulk quantification of pArg.Lacks specificity for individual proteins or sites, susceptible to interference from other phosphorylated molecules.
Radioisotope Labeling (³²P) Incorporation of radioactive phosphateHighly sensitive for detecting phosphorylation events.Requires handling of radioactive materials, does not directly identify the modified protein or site without further analysis.

Experimental Protocols

Sample Preparation and Enrichment of this compound Peptides

Due to the low stoichiometry of phosphorylation, enrichment of pArg-containing peptides is often a necessary step prior to MS analysis.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

  • Perform protein quantification (e.g., BCA assay).

  • Reduce and alkylate cysteine residues.

  • Digest proteins into peptides using an appropriate protease (e.g., trypsin).

2. Phosphopeptide Enrichment:

  • Titanium Dioxide (TiO₂) Chromatography: This is a common method for enriching phosphopeptides based on the affinity of the phosphate group for the metal oxide surface.

  • Phosphatase Trap: An engineered, inactive phosphatase can be used to specifically pull down its substrate, in this case, pArg-containing proteins.

High-Resolution LC-MS/MS Analysis

1. Liquid Chromatography (LC):

  • Use a nano-flow HPLC system with a reverse-phase column (e.g., C18) to separate the peptide mixture.

  • Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.

2. Mass Spectrometry (MS):

  • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) on a high-resolution mass spectrometer.

  • For DDA, select the most intense precursor ions for fragmentation by MS/MS.

  • Employ a combination of fragmentation techniques (e.g., HCD and ETD) to obtain comprehensive fragmentation data.

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the MS/MS spectra.

  • Specify the variable modification of phosphorylation on arginine residues.

  • Utilize software for phosphosite localization probability to confidently assign the pArg site.

Visualizing the Workflow and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output ComplexSample Complex Biological Sample ProteinExtraction Protein Extraction & Digestion ComplexSample->ProteinExtraction Enrichment pArg Peptide Enrichment (e.g., TiO2, Phosphatase Trap) ProteinExtraction->Enrichment LC nanoLC Separation Enrichment->LC HRMS High-Resolution MS/MS (e.g., Orbitrap, Q-TOF) LC->HRMS DataAnalysis Data Analysis & Site Localization HRMS->DataAnalysis Confirmation Confirmed Identity of This compound DataAnalysis->Confirmation

Caption: Experimental workflow for pArg identification.

fragmentation_comparison cluster_cid_hcd Collision-Based cluster_etd_ecd Electron-Based pArgPeptide This compound Peptide CID_HCD CID / HCD pArgPeptide->CID_HCD ETD_ECD ETD / ECD pArgPeptide->ETD_ECD BackboneFragments_NeutralLoss Backbone Fragments + Neutral Loss of Phosphate CID_HCD->BackboneFragments_NeutralLoss BackboneFragments_pArgIntact Backbone Fragments (pArg Preserved) ETD_ECD->BackboneFragments_pArgIntact

Caption: Comparison of fragmentation outcomes for pArg.

References

Validating the Arginine Kinase Binding Site: A Comparative Guide to Arginine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various arginine analogs used to validate and characterize the substrate-binding site of arginine kinase (AK). Arginine kinase is a crucial enzyme in cellular energy metabolism in many invertebrates, making it a potential target for novel drug development, particularly for anti-parasitic agents. Understanding how different analogs interact with the active site is fundamental for designing potent and selective inhibitors. This document outlines the experimental data, detailed protocols, and visual workflows to aid researchers in this endeavor.

Data Presentation: Comparative Analysis of Arginine Analogs

The following tables summarize the quantitative data on the interaction of various arginine analogs with arginine kinase from different species. The inhibition constant (Ki), Michaelis constant (Km), and maximum velocity (Vmax) are key parameters for comparing the binding affinity and catalytic efficiency of these analogs.

Table 1: Inhibition Constants (Ki) of Arginine Analogs for Lobster (Homarus vulgaris) Arginine Kinase

Arginine AnalogKi (mM)Inhibition Type
L-Isoleucine3.5Competitive
L-Valine7.5Competitive
L-α-Aminobutyrate15.0Competitive
L-Alanine50.0Competitive
Agmatine1.5Mixed
L-Ornithine2.5Competitive
Putrescine10.0Mixed
L-Citrulline12.5Competitive

Data sourced from a study on lobster muscle arginine kinase, which indicates that the strength of binding is dependent on the length of the carbon chain and the integrity of the substituents on the α-carbon atom[1][2].

Table 2: Kinetic Parameters of Arginine Analogs for Cockroach (Periplaneta americana) Arginine Kinase

Arginine AnalogParameterValueNotes
D-ArginineKi0.31 mMEffective competitive inhibitor; not a substrate.
L-CanavanineKm6.7 mMWeak substrate.
Vmax~33% of L-arginine
NitrateKi8.0 mMNon-competitive inhibition with L-arginine.

This data highlights that even stereoisomers like D-arginine can act as effective competitive inhibitors, while analogs with modified guanidino groups like L-canavanine can serve as weak substrates[3].

Mandatory Visualization

The following diagrams illustrate the experimental workflow for validating the arginine kinase binding site and the catalytic mechanism of the enzyme.

experimental_workflow cluster_prep Preparation cluster_binding Binding Assays cluster_structural Structural Analysis cluster_analysis Data Analysis & Validation EXPRESSION Arginine Kinase Expression & Purification KINETICS Kinetic Assays (Km, Vmax, Ki) EXPRESSION->KINETICS ITC Isothermal Titration Calorimetry (Kd) EXPRESSION->ITC CRYSTALLOGRAPHY X-ray Crystallography EXPRESSION->CRYSTALLOGRAPHY ANALOGS Arginine Analog Selection & Synthesis ANALOGS->KINETICS ANALOGS->ITC ANALOGS->CRYSTALLOGRAPHY DATA_ANALYSIS Comparative Data Analysis KINETICS->DATA_ANALYSIS ITC->DATA_ANALYSIS CRYSTALLOGRAPHY->DATA_ANALYSIS VALIDATION Binding Site Validation DATA_ANALYSIS->VALIDATION

Experimental workflow for binding site validation.

catalytic_mechanism E Arginine Kinase (E) E_Arg E-Arginine E->E_Arg + Arginine E_ATP E-ATP E->E_ATP + ATP E_Arg_ATP E-Arginine-ATP (Ternary Complex) E_Arg->E_Arg_ATP + ATP E_ATP->E_Arg_ATP + Arginine E_PArg_ADP E-Phosphoarginine-ADP (Ternary Complex) E_Arg_ATP->E_PArg_ADP Phosphoryl Transfer E_PArg E-Phosphoarginine E_PArg_ADP->E_PArg - ADP E_ADP E-ADP E_PArg_ADP->E_ADP - Phosphoarginine E_PArg->E - Phosphoarginine E_ADP->E - ADP

Simplified catalytic mechanism of arginine kinase.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.

Arginine Kinase Kinetic Assay

This protocol is adapted from a method for estimating arginine using arginine kinase and can be modified to determine the kinetic parameters of arginine analogs.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for substrate analogs or the inhibition constant (Ki) for inhibiting analogs.

Materials:

  • Purified arginine kinase

  • L-arginine and arginine analogs

  • ATP (adenosine triphosphate)

  • PEP (phosphoenolpyruvate)

  • NADH (nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Reaction Buffer: 50 mM HEPES, 100 mM MgCl₂, pH 8.0

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 8.0

    • 100 mM MgCl₂

    • 1 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 units/mL PK

    • 15 units/mL LDH

  • Substrate/Analog Preparation: Prepare a series of concentrations of L-arginine (for baseline activity) and the arginine analog to be tested.

  • Assay Initiation:

    • To a cuvette, add 900 µL of the reaction mixture and 50 µL of the arginine or analog solution.

    • Incubate at 30°C for 5 minutes to allow temperature equilibration.

    • Initiate the reaction by adding 50 µL of a pre-diluted arginine kinase solution.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by arginine kinase.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • For substrate analogs, plot v₀ against the analog concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibitory analogs, perform the assay with varying concentrations of the inhibitor and a fixed, subsaturating concentration of L-arginine. Plot the data using a Lineweaver-Burk or Dixon plot to determine the Ki and the type of inhibition.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand (arginine analog) to a macromolecule (arginine kinase), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

  • Purified and dialyzed arginine kinase

  • Purified arginine analog

  • Dialysis Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the arginine kinase and the arginine analog against the same dialysis buffer to minimize heats of dilution.

    • Determine the precise concentrations of the protein and the analog spectrophotometrically.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~200 µL) with the arginine kinase solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40 µL) with the arginine analog solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, which is usually discarded during data analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution, determined from a control experiment where the analog is injected into the buffer alone.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the arginine kinase in complex with an arginine analog, offering detailed insights into the specific molecular interactions at the binding site.

Materials:

  • Highly purified arginine kinase (>95% purity)

  • Arginine analog

  • Crystallization screens and reagents (e.g., PEGs, salts, buffers)

  • Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)

  • Cryoprotectant

  • X-ray diffraction source (synchrotron or in-house)

Procedure:

  • Complex Formation:

    • Incubate the purified arginine kinase with a molar excess of the arginine analog and, if forming a transition state analog complex, with ADP and a nitrate salt.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available or custom screens. A common condition for Limulus polyphemus arginine kinase is 26% (w/v) PEG 6000, 50 mM HEPES, and 100 mM MgCl₂ at pH 8.0[4].

    • Use vapor diffusion methods (hanging or sitting drop) by mixing the protein-analog complex solution with the crystallization solution and equilibrating against a reservoir of the crystallization solution.

  • Crystal Optimization and Growth:

    • Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Soak the crystals in a cryoprotectant solution (e.g., the crystallization solution supplemented with 20-30% glycerol) and flash-cool in liquid nitrogen.

    • Mount the crystal in an X-ray beam and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known arginine kinase structure as a search model.

    • Build a model of the protein-analog complex into the electron density map and refine the structure to obtain a final, high-resolution model.

  • Structural Analysis:

    • Analyze the refined structure to identify the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the arginine analog and the amino acid residues in the binding site. This provides a structural basis for the observed binding affinity and specificity.

References

Bridging the Gap: Validating In Vitro Discoveries of Phospho-L-arginine in a Physiological Context

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The study of Phospho-L-arginine (PLA), a key energy-buffering molecule in invertebrates, is largely confined to in vitro models. While these studies provide valuable insights into its biochemical functions, translating these findings to a whole-organism, physiological context remains a critical challenge. This guide provides a framework for validating in vitro findings on PLA by comparing them with established in vivo physiological roles of its precursor, L-arginine, and outlining robust experimental protocols for in vivo validation.

In Vitro Findings vs. In Vivo Physiological Relevance: A Comparative Overview

In vitro studies are essential for elucidating the direct cellular and molecular effects of compounds like PLA. However, the complex interplay of systemic factors in a living organism can significantly alter these effects. The following table summarizes key in vitro findings related to L-arginine, the direct precursor to PLA, and contrasts them with its established in vivo physiological relevance. This comparison serves as a surrogate model to anticipate how in vitro findings on PLA might translate to a physiological setting.

In Vitro Finding (L-arginine)Corresponding In Vivo Physiological Role (L-arginine)Key Validation Considerations for this compound
Increased protein synthesis in C2C12 muscle cells via mTOR signaling pathway activation.[1]Promotion of muscle protein synthesis and maintenance of muscle mass.[1]Does PLA administration in an animal model lead to increased muscle mass and protein content? Does it modulate mTOR signaling in muscle tissue?
Enhanced nitric oxide (NO) production in various cell lines, leading to vasodilation.[2]Regulation of vascular tone, blood pressure, and endothelial function.[3][4]Does PLA administration affect blood pressure or blood flow in vivo? Does it influence NO production in vascular tissues?
Modulation of immune cell function, such as T-cell proliferation and cytokine production.Regulation of immune responses and wound healing.How does PLA impact immune cell populations and their function in response to an immune challenge in an animal model?
Increased insulin secretion from pancreatic β-cells.Involvement in glucose homeostasis and insulin sensitivity.Does PLA administration alter blood glucose levels or insulin sensitivity in vivo?

Experimental Protocols for In Vivo Validation

To bridge the gap between in vitro observations and physiological relevance, rigorous in vivo experimentation is paramount. The following are detailed protocols for key experiments designed to validate the hypothesized in vivo effects of this compound.

Assessment of Muscle Protein Synthesis and mTOR Signaling in a Rodent Model

This protocol aims to determine if PLA enhances muscle protein synthesis in vivo, a key energy-demanding process.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week.

  • Experimental Groups:

    • Control Group: Administered with a vehicle (e.g., saline).

    • PLA-Treated Group: Administered with this compound (dose to be determined by preliminary dose-response studies).

  • Administration: Intraperitoneal (IP) injection or oral gavage daily for a specified period (e.g., 14 days).

  • Measurement of Protein Synthesis:

    • On the final day of treatment, administer a flooding dose of a stable isotope-labeled amino acid (e.g., 13C6-phenylalanine) via tail vein injection.

    • After a specific incorporation period (e.g., 30 minutes), euthanize the animals and collect hindlimb muscles (e.g., gastrocnemius).

    • Isolate proteins from the muscle tissue and determine the incorporation of the labeled amino acid using mass spectrometry.

  • Western Blot Analysis of mTOR Signaling:

    • Homogenize a portion of the collected muscle tissue in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

    • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

  • Data Analysis: Compare the rate of protein synthesis and the phosphorylation status of mTOR signaling proteins between the control and PLA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Evaluation of Vascular Function and Nitric Oxide Production

This protocol assesses the impact of PLA on vascular tone and NO-mediated vasodilation.

  • Animal Model: C57BL/6 mice (10-12 weeks old).

  • Experimental Groups:

    • Control Group: Vehicle administration.

    • PLA-Treated Group: this compound administration.

  • Blood Pressure Measurement:

    • Train mice for tail-cuff plethysmography for several days before the experiment to minimize stress-induced variations.

    • Measure systolic and diastolic blood pressure at baseline and at multiple time points after PLA or vehicle administration.

  • Ex Vivo Assessment of Vascular Reactivity:

    • Euthanize mice and dissect the thoracic aorta in cold Krebs-Henseleit buffer.

    • Cut the aorta into rings (2-3 mm in length) and mount them in an organ bath system for isometric tension recording.

    • Induce contraction with phenylephrine and then assess endothelium-dependent relaxation in response to cumulative doses of acetylcholine.

    • Assess endothelium-independent relaxation with a direct NO donor like sodium nitroprusside.

  • Measurement of Nitric Oxide Metabolites:

    • Collect blood samples via cardiac puncture at the end of the study.

    • Measure the concentration of nitrate and nitrite (stable metabolites of NO) in the plasma using a Griess assay kit.

  • Data Analysis: Compare blood pressure, vascular reactivity curves, and plasma NO metabolite levels between the groups.

Visualizing the Path from In Vitro to In Vivo

To conceptualize the validation process, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_in_vitro In Vitro Observation cluster_in_vivo In Vivo Validation PLA_vitro This compound (in cell culture) ATP Increased Cellular ATP PLA_vitro->ATP PLA_vivo This compound (in animal model) PLA_vitro->PLA_vivo Validation Bridge mTOR mTOR Pathway Activation ATP->mTOR Protein_Synth Increased Protein Synthesis mTOR->Protein_Synth Muscle_Tissue Muscle Tissue PLA_vivo->Muscle_Tissue mTOR_vivo mTOR Pathway Activation (Western Blot) Muscle_Tissue->mTOR_vivo Protein_Synth_vivo Increased Protein Synthesis (Stable Isotope Labeling) Muscle_Tissue->Protein_Synth_vivo

Caption: From Cell Culture to Whole Organism: Validating PLA's effect on protein synthesis.

G cluster_workflow In Vivo Validation Workflow start Animal Acclimatization grouping Group Assignment (Control vs. PLA) start->grouping treatment Daily PLA or Vehicle Administration grouping->treatment measurements Physiological Measurements (Blood Pressure, etc.) treatment->measurements tissue Tissue Collection (Muscle, Aorta) measurements->tissue analysis Biochemical & Molecular Analysis (Western Blot, Mass Spec, Griess Assay) tissue->analysis data Data Analysis & Comparison analysis->data

Caption: A streamlined workflow for the in vivo validation of this compound.

By systematically applying these comparative approaches and detailed experimental protocols, researchers can effectively validate the physiological relevance of in vitro findings on this compound, paving the way for a deeper understanding of its biological roles and potential therapeutic applications.

References

Powering the Cell: A Comparative Guide to Phospho-L-arginine's Role in Cellular Energy Charge

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular energy metabolism is paramount. This guide provides a comprehensive comparison of Phospho-L-arginine (PLA) and its vertebrate counterpart, phosphocreatine (PCr), in their contribution to the total cellular energy charge. We delve into the quantitative differences, the underlying biochemical pathways, and the experimental protocols necessary for their assessment.

The maintenance of a stable energy currency, primarily in the form of adenosine triphosphate (ATP), is fundamental to all life. In tissues with high and fluctuating energy demands, such as muscle, a temporal energy buffer system exists to rapidly regenerate ATP from ADP. This role is fulfilled by a class of high-energy phosphate compounds known as phosphagens. In invertebrates, the predominant phosphagen is this compound, while in vertebrates, this role is primarily served by phosphocreatine.

Quantitative Comparison of Phosphagens and Adenine Nucleotides

The concentration and turnover of these critical energy-storing molecules vary significantly between different muscle types and activity levels. The following table summarizes key quantitative data from representative invertebrate and vertebrate muscle tissues.

MetaboliteInvertebrate Muscle (Lobster Abdominal) - Resting (mmol/kg wet weight)Invertebrate Muscle (Lobster Abdominal) - Active (mmol/kg wet weight)Vertebrate Muscle (Rat Fast-Twitch) - Resting (mmol/kg wet weight)Vertebrate Muscle (Rat Fast-Twitch) - Active (mmol/kg wet weight)
This compound ~25Decreases significantlyN/AN/A
Phosphocreatine N/AN/A~32[1]Decreases to <30% of resting levels[2]
ATP ~5Remains relatively stable~8[1]Remains relatively stable initially
ADP LowIncreases~8 µM[1]Increases
AMP Very lowIncreasesLowIncreases
Inorganic Phosphate (Pi) LowIncreases~0.8[1]Increases

The Phosphagen Kinase Reaction: A Tale of Two Enzymes

The reversible transfer of a phosphoryl group from the phosphagen to ADP is catalyzed by a family of enzymes known as phosphagen kinases. In invertebrates, this is Arginine Kinase (AK), while in vertebrates, it is Creatine Kinase (CK).

Arginine Kinase (AK): ATP + L-arginine ⇌ this compound + ADP + H⁺

Creatine Kinase (CK): ATP + Creatine ⇌ Phosphocreatine + ADP + H⁺

While both enzymes serve the same fundamental purpose, their regulation and kinetics exhibit important differences, reflecting the distinct metabolic environments of invertebrates and vertebrates.

Signaling Pathways and Regulation

The activity of both Arginine Kinase and Creatine Kinase is tightly regulated to meet the energetic demands of the cell. Key signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, play a crucial role in this regulation.

Arginine Kinase Regulation

The regulation of Arginine Kinase is a critical process for maintaining energy homeostasis in invertebrates, especially under conditions of metabolic stress.

Arginine_Kinase_Regulation Energy_Demand High Energy Demand (e.g., Muscle Contraction) AMP_ATP_Ratio Increased AMP:ATP Ratio Energy_Demand->AMP_ATP_Ratio leads to AMPK AMPK (Energy Sensor) AMP_ATP_Ratio->AMPK activates Arginine_Kinase_Gene Arginine Kinase Gene Expression AMPK->Arginine_Kinase_Gene upregulates Arginine_Kinase Arginine Kinase (Enzyme) Arginine_Kinase_Gene->Arginine_Kinase produces PLA_Synthesis This compound Synthesis Arginine_Kinase->PLA_Synthesis catalyzes ATP_Regeneration Rapid ATP Regeneration PLA_Synthesis->ATP_Regeneration enables ATP_Regeneration->Energy_Demand meets

Figure 1. Signaling pathway for Arginine Kinase regulation.

Creatine Kinase Regulation

In vertebrates, Creatine Kinase activity is also intricately regulated to ensure a constant supply of ATP for cellular processes.

Creatine_Kinase_Regulation Exercise Intense Exercise ADP_Increase Increased ADP Concentration Exercise->ADP_Increase PKC_Activation Protein Kinase C Activation Exercise->PKC_Activation can lead to AMPK_Activation AMPK Activation ADP_Increase->AMPK_Activation stimulates Creatine_Kinase Creatine Kinase (Enzyme) AMPK_Activation->Creatine_Kinase may inhibit PKC_Activation->Creatine_Kinase phosphorylates & activates PCr_Hydrolysis Phosphocreatine Hydrolysis Creatine_Kinase->PCr_Hydrolysis catalyzes ATP_Production ATP Production PCr_Hydrolysis->ATP_Production ATP_Production->Exercise fuels

Figure 2. Signaling pathway for Creatine Kinase regulation.

Experimental Protocols

Accurate assessment of the contribution of phosphagens to cellular energy charge requires precise and reliable experimental methods. Below are detailed protocols for the extraction and analysis of high-energy phosphate compounds from muscle tissue.

Experimental Workflow

The overall workflow for assessing phosphagen contribution to cellular energy charge involves several key steps, from sample collection to data analysis.

Experimental_Workflow Start Start: Muscle Tissue Biopsy (Resting vs. Active State) Freeze_Clamp 1. Freeze-Clamping in Liquid N2 Start->Freeze_Clamp Homogenization 2. Homogenization in Perchloric Acid Freeze_Clamp->Homogenization Neutralization 3. Neutralization with KOH Homogenization->Neutralization Centrifugation 4. Centrifugation to Remove Precipitate Neutralization->Centrifugation Analysis 5. Analysis of Supernatant Centrifugation->Analysis HPLC HPLC-UV Analysis->HPLC NMR 31P NMR Spectroscopy Analysis->NMR Quantification 6. Quantification of PLA/PCr, ATP, ADP, AMP HPLC->Quantification NMR->Quantification Calculation 7. Calculation of Adenylate Energy Charge Quantification->Calculation End End: Comparative Analysis Calculation->End

Figure 3. Experimental workflow for phosphagen analysis.

Sample Preparation: Extraction of High-Energy Phosphates from Muscle Tissue

Objective: To rapidly quench metabolic activity and extract high-energy phosphate compounds while preventing their degradation.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 0.6 M Perchloric acid (HClO₄), ice-cold

  • 3 M Potassium hydroxide (KOH) / 0.5 M MOPS, ice-cold

  • Calibrated pH meter

  • Refrigerated centrifuge

Protocol:

  • Immediately after dissection, freeze-clamp the muscle tissue using tongs pre-cooled in liquid nitrogen. This instantly halts all enzymatic reactions.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in 10 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble metabolites.

  • Neutralize the supernatant by slowly adding ice-cold 3 M KOH / 0.5 M MOPS while monitoring the pH. Adjust the pH to 6.5-7.0. The potassium perchlorate will precipitate out of solution.

  • Incubate the neutralized extract on ice for 30 minutes to ensure complete precipitation of potassium perchlorate.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • The resulting supernatant is the muscle extract ready for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound/phosphocreatine, ATP, ADP, and AMP in the muscle extract.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1 M KH₂PO₄, 5 mM tetrabutylammonium bromide, pH 6.0

  • Mobile Phase B: 100% Acetonitrile

  • Standards of this compound, phosphocreatine, ATP, ADP, and AMP of known concentrations.

Protocol:

  • Equilibrate the C18 column with the mobile phase.

  • Set the UV detector to 254 nm for adenine nucleotides and 210 nm for phosphagens.

  • Inject a known volume of the muscle extract onto the column.

  • Elute the compounds using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:

    • 0-5 min: 0% B

    • 5-15 min: 0-30% B

    • 15-20 min: 30% B

    • 20-25 min: 30-0% B

    • 25-30 min: 0% B

  • Identify the peaks by comparing their retention times with those of the injected standards.

  • Quantify the concentration of each compound by integrating the peak area and comparing it to the standard curve generated from the standards of known concentrations.

Calculation of the Adenylate Energy Charge (AEC)

The adenylate energy charge is a measure of the energy status of the cell and is calculated using the following formula:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

Where [ATP], [ADP], and [AMP] are the molar concentrations of the respective adenine nucleotides determined by HPLC.

Conclusion

The comparative analysis of this compound and phosphocreatine highlights the evolutionary adaptation of energy buffering systems to the specific physiological demands of different animal phyla. While both molecules perform the same essential function, their regulation and the enzymes that govern their metabolism are distinct. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the contribution of these critical phosphagens to the cellular energy charge, paving the way for a deeper understanding of cellular bioenergetics and its implications in health and disease.

References

How does the thermodynamic stability of Phospho-L-arginine compare to phosphocreatine?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioenergetics of high-energy phosphate compounds is paramount. This guide provides an in-depth comparison of the thermodynamic stability of two key phosphagens: Phospho-L-arginine and phosphocreatine, backed by experimental data and detailed methodologies.

In the realm of cellular energy storage and transfer, phosphagens play a critical role, particularly in tissues with high and fluctuating energy demands, such as muscle and nerve cells. This compound, predominantly found in invertebrates, and phosphocreatine, the primary phosphagen in vertebrates, serve as reservoirs of high-energy phosphate groups that can be readily transferred to ADP to regenerate ATP. While both molecules fulfill a similar physiological function, their intrinsic thermodynamic stabilities exhibit notable differences.

A lower standard Gibbs free energy of hydrolysis (ΔG°') signifies a less stable, higher-energy phosphate bond, indicating a greater thermodynamic tendency to transfer the phosphoryl group. Conversely, a more positive or less negative ΔG°' is indicative of a more stable compound.

Quantitative Comparison of Thermodynamic Parameters

Experimental data reveals that the hydrolysis of phosphocreatine is a more exergonic process than that of this compound, indicating that phosphocreatine possesses a less stable, higher-energy phosphate bond. This is reflected in both the standard Gibbs free energy of hydrolysis (ΔG°') and the equilibrium constants (K') of their respective kinase reactions.

ParameterThis compoundPhosphocreatine
Standard Gibbs Free Energy of Hydrolysis (ΔG°') -32 kJ/mol[1][2][3][4]-42.8 to -43.1 kJ/mol[5]
Apparent Equilibrium Constant of Kinase Reaction (K') ~13% of CPK K'100-160

The significantly more negative ΔG°' for phosphocreatine hydrolysis (-42.8 to -43.1 kJ/mol) compared to this compound (-32 kJ/mol) underscores its lower thermodynamic stability. This is further substantiated by a direct comparison of the equilibrium constants of their respective phosphotransferases, arginine phosphokinase (APK) and creatine phosphokinase (CPK). The apparent equilibrium constant for the APK reaction is approximately 13% of that for the CPK reaction, indicating that the equilibrium of the creatine kinase reaction lies further towards ATP synthesis. A lower K' for the phosphotransferase reaction suggests that the corresponding phosphagen is thermodynamically more stable.

G

Experimental Protocols

The determination of the thermodynamic stability of phosphagens can be achieved through various experimental approaches, primarily focusing on measuring the standard Gibbs free energy of hydrolysis (ΔG°') or the equilibrium constant (K') of the corresponding kinase reaction.

I. Determination of the Equilibrium Constant (K') by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the direct measurement of the concentrations of phosphorus-containing compounds at equilibrium.

1. Sample Preparation:

  • Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) at a defined pH (e.g., 7.25) and temperature (e.g., 12°C).
  • The mixture should contain the substrates for the kinase reaction: L-arginine (or creatine), ATP, and Mg²⁺.
  • Add a catalytic amount of the purified kinase (arginine phosphokinase or creatine phosphokinase).

2. NMR Data Acquisition:

  • Transfer the reaction mixture to an NMR tube.
  • Acquire ³¹P NMR spectra at regular intervals until the reaction reaches equilibrium, as indicated by the stabilization of the relative peak areas of the phosphorus-containing species (ATP, ADP, and this compound/phosphocreatine).

3. Data Analysis:

  • Integrate the peak areas of the ³¹P NMR signals corresponding to the γ-phosphate of ATP, the β-phosphate of ADP, and the phosphate of this compound or phosphocreatine.
  • The equilibrium concentrations of the reactants and products are proportional to their respective integrated peak areas.
  • Calculate the apparent equilibrium constant (K') using the following equation:
  • K' = ([ADP]eq * [Phosphagen]eq) / ([ATP]eq * [Guanidino Substrate]eq)

G

II. Spectrophotometric Assay for Kinase Activity and Equilibrium

This method often employs a coupled enzyme system to indirectly measure the concentration of ATP or ADP.

1. Reaction Setup:

  • Prepare a reaction buffer with defined pH, temperature, and ionic strength.
  • The primary reaction mixture contains L-arginine (or creatine), ATP, and Mg²⁺.
  • The coupled enzyme system typically includes pyruvate kinase and lactate dehydrogenase, with phosphoenolpyruvate and NADH as additional substrates.

2. Measurement Principle:

  • The production of ADP by the phosphagen kinase is coupled to the pyruvate kinase reaction, which converts phosphoenolpyruvate to pyruvate while regenerating ATP from ADP.
  • The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD⁺.
  • The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

3. Equilibrium Determination:

  • The reaction is allowed to proceed until equilibrium is reached, at which point the absorbance at 340 nm no longer changes.
  • By knowing the initial concentrations of all reactants and measuring the change in NADH concentration, the equilibrium concentrations of ATP, ADP, the phosphagen, and the guanidino substrate can be calculated.
  • The equilibrium constant (K') is then calculated as described in the NMR method.

G

References

Safety Operating Guide

Proper Disposal of Phospho-L-arginine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe handling and disposal of Phospho-L-arginine, providing immediate safety protocols, logistical procedures, and detailed operational plans to ensure the safety of researchers and protect the environment.

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount. This document outlines the critical procedures for the proper disposal of this compound, a vital component in many biological studies. Adherence to these guidelines will mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling

This compound, while a key metabolite, requires careful handling due to its potential as a skin, eye, and respiratory irritant.[1][2] Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the necessary precautions.

Personal Protective Equipment (PPE) and Emergency Procedures

Item Specification Rationale
Gloves Nitrile or neoprene glovesTo prevent dermal absorption.
Eye Protection Chemical splash goggles and a face shieldTo protect against accidental splashes and aerosols.[1]
Lab Coat Chemically resistant lab coat or gownTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the risk of inhaling dust or aerosols.[1]
Emergency Contact Poisons Information Centre or local emergency servicesFor immediate consultation in case of exposure.

In Case of Exposure:

  • If on Skin: Wash the affected area with plenty of soap and water.[1]

  • If Inhaled: Move the individual to fresh air and ensure they are in a comfortable position for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Protocol: Chemical Hydrolysis

The recommended method for the disposal of small laboratory quantities of this compound is through chemical hydrolysis, which breaks down the organophosphate into less hazardous components. This procedure must be conducted in a designated and well-ventilated fume hood.

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • Suitable reaction vessel (e.g., borosilicate glass beaker)

  • Secondary containment vessel

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Appropriate PPE (as listed above)

Experimental Procedure:

  • Preparation: Carefully place the container with the this compound waste into a secondary containment vessel within a certified chemical fume hood. If the waste is in solid form, dissolve it in a minimal amount of water.

  • Hydrolysis: Slowly add the 1 M sodium hydroxide solution to the waste while stirring gently with a magnetic stirrer. A general guideline is to use a 10:1 volume ratio of NaOH solution to the aqueous waste solution.

  • pH Adjustment: Monitor the pH of the solution using a pH meter or pH indicator strips. The target pH should be between 10 and 12 to ensure efficient hydrolysis.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This duration allows for the complete hydrolysis of the phosphoamide bond.

  • Neutralization: After 24 hours, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The final neutralized solution can be disposed of in accordance with local wastewater discharge regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Management Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_hydrolysis Chemical Hydrolysis cluster_final Final Disposal A Don appropriate PPE B Work in a certified fume hood A->B C Dissolve solid waste in water B->C D Slowly add 1M NaOH solution C->D Begin Hydrolysis E Adjust pH to 10-12 D->E F Stir for 24 hours E->F G Neutralize solution (pH 6-8) F->G Proceed to Neutralization H Consult EHS for local regulations G->H I Dispose of neutralized solution H->I

Caption: Workflow for the safe disposal of this compound.

Decontamination of Labware

All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse all glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. This rinseate should be collected and treated as hazardous waste.

  • Alkaline Wash: Wash the rinsed equipment with the 1 M NaOH solution and allow it to soak for at least one hour.

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to both personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Phospho-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Phospho-L-arginine. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a biochemical powder that can cause skin, eye, and respiratory tract irritation.[1] Proper personal protective equipment is the first line of defense against exposure.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side ShieldsMinimum requirement to protect against splashes and airborne particles.[2]
Chemical Safety GogglesRecommended when there is a higher risk of splashing. Must be worn over prescription glasses.
Hand Protection Nitrile GlovesStandard laboratory gloves providing protection against incidental contact.[2][3]
Double GlovingRecommended for extended handling procedures to minimize contamination risk.[3]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorNecessary when handling the powder outside of a containment device or when there is a risk of aerosolization.

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.

Workflow for Handling this compound:

Operational Workflow for this compound Receiving Receiving and Storage Preparation Preparation and Weighing Receiving->Preparation Don appropriate PPE Handling Handling and Use Preparation->Handling In a designated area Decontamination Decontamination Handling->Decontamination Post-experiment Disposal Waste Disposal Decontamination->Disposal Segregate waste

Figure 1: A high-level overview of the handling process for this compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

2.2. Preparation and Weighing

  • Designated Area: Conduct all weighing and preparation in a designated area, such as a chemical fume hood or a powder weighing station, to control airborne particles.

  • Minimize Dust: Handle the powder carefully to avoid generating dust. Use a spatula for transferring the powder instead of pouring.

  • Aliquotting: If possible, prepare aliquots to avoid repeatedly opening the main container.

2.3. Handling and Use

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.

  • Containment: Keep the container with this compound closed when not in use.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination and disposal are necessary to prevent environmental contamination and accidental exposure.

4.1. Decontamination

  • Work Surfaces: At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a mild detergent and water solution.

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the swept material and any contaminated cleaning materials into a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

4.2. Disposal

  • Waste Characterization: this compound is not classified as a hazardous waste. However, it is crucial to consult your institution's specific guidelines and local regulations for chemical waste disposal.

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. Do not mix with other chemical waste.

  • Contaminated Materials: Dispose of contaminated labware (e.g., plastic tubes, pipette tips) and PPE (e.g., gloves, disposable lab coats) as non-hazardous solid waste, unless they are contaminated with other hazardous materials.

Disposal Decision Pathway:

Disposal Pathway for this compound Waste Start Waste Generated IsHazardous Is waste mixed with hazardous material? Start->IsHazardous NonHazardous Dispose as non-hazardous chemical waste IsHazardous->NonHazardous No Hazardous Dispose as hazardous waste (follow institutional protocol) IsHazardous->Hazardous Yes Consult Consult institutional and local regulations NonHazardous->Consult Hazardous->Consult

Figure 2: A decision-making diagram for the proper disposal of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.